molecular formula C13H19NO2 B1325034 N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine CAS No. 906352-71-4

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Cat. No.: B1325034
CAS No.: 906352-71-4
M. Wt: 221.29 g/mol
InChI Key: ZTMRIJRRCHAUNA-UHFFFAOYSA-N
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Description

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-10-11-4-2-3-5-13(11)16-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRIJRRCHAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640233
Record name N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-71-4
Record name N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID50640233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, including predicted physicochemical characteristics, a plausible synthetic route, proposed analytical methodologies, and an exploration of its likely metabolic fate and toxicological profile based on structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and evaluation of novel chemical entities.

Chemical Identity and Physicochemical Properties

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, with the systematic IUPAC name N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine, is a secondary amine featuring a benzylamine core substituted at the ortho position with a tetrahydropyran-4-yloxy group.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 906352-71-4
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Canonical SMILES CNCC1=CC=CC=C1OC2CCOCC2

Due to the limited availability of experimental data for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, its key physicochemical properties have been estimated using well-established computational models. These predictions are crucial for anticipating its behavior in biological systems and for the design of analytical and formulation strategies.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
pKa (basic) 9.5 (Predicted)MolGpKa, ChemAxon
logP 2.3 (Predicted)Molinspiration, SwissADME
Aqueous Solubility Moderate (Predicted)AqSolPred, ChemAxon

The predicted basic pKa of approximately 9.5 is attributed to the secondary amine, suggesting that this compound will be predominantly protonated at physiological pH. The predicted logP value of 2.3 indicates a moderate lipophilicity, which may influence its membrane permeability and distribution. Consequently, a moderate aqueous solubility is anticipated.

Synthesis and Purification

A plausible and efficient synthetic route to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is via a two-step process involving the synthesis of the key aldehyde intermediate followed by reductive amination.

Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

The precursor, 2-(tetrahydropyran-4-yloxy)benzaldehyde, can be synthesized from commercially available salicylaldehyde and 4-hydroxytetrahydropyran. A Williamson ether synthesis is a suitable method, where the phenoxide of salicylaldehyde reacts with a tetrahydropyran derivative bearing a leaving group at the 4-position (e.g., tosylate or halide).

Reductive Amination

The final product can be obtained through the reductive amination of 2-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination Salicylaldehyde Salicylaldehyde Aldehyde 2-(tetrahydropyran-4-yloxy)benzaldehyde Salicylaldehyde->Aldehyde THP_LG 4-OTs-Tetrahydropyran THP_LG->Aldehyde Base Base (e.g., K2CO3) Base->Aldehyde Solvent1 Solvent (e.g., DMF) Solvent1->Aldehyde Methylamine Methylamine (CH3NH2) Final_Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Aldehyde->Final_Product Methylamine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product Solvent2 Solvent (e.g., DCE) Solvent2->Final_Product

Figure 1: Proposed synthetic workflow for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Experimental Protocol: Reductive Amination
  • To a solution of 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add methylamine (1.1-1.5 eq, as a solution in a suitable solvent or as a salt with subsequent addition of a non-nucleophilic base).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the analysis and characterization of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would be suitable for purity determination and quantification.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape for the basic amine.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. Predicted chemical shifts can guide the interpretation of experimental spectra.

  • ¹H NMR: Expected signals would include aromatic protons on the benzene ring, the benzylic methylene protons, the N-methyl protons, and the protons of the tetrahydropyran ring.

  • ¹³C NMR: Expected signals would correspond to the carbon atoms of the benzene ring, the benzylic carbon, the N-methyl carbon, and the carbons of the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for fragmentation analysis to support structural identification.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the basic nature of the amine, which will readily form a protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: m/z 222.15.

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the methyl group, cleavage of the benzyl-nitrogen bond, and fragmentation of the tetrahydropyran ring.

Analytical_Workflow Sample N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Sample HPLC HPLC-UV (Purity & Quantification) Sample->HPLC NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS LC-MS/MS (MW Confirmation & Fragmentation) Sample->MS

Figure 2: Recommended analytical workflow for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Predicted Metabolism and Toxicological Profile

The metabolic and toxicological properties of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine have not been experimentally determined. However, a predictive assessment can be made based on the metabolism and toxicology of structurally related N-substituted benzylamines and aromatic ethers.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through several key pathways:

  • N-demethylation: Cytochrome P450 (CYP) enzymes are expected to catalyze the removal of the N-methyl group to form the corresponding primary amine, 2-(tetrahydropyran-4-yloxy)benzylamine.

  • N-oxidation: The secondary amine can be oxidized to form an N-oxide metabolite.

  • Aromatic Hydroxylation: The benzene ring may undergo hydroxylation, likely at the para-position to the ether linkage, due to steric hindrance at the other positions.

  • Ether Cleavage: O-dealkylation of the tetrahydropyran ring is a possible metabolic route, which would yield a phenolic metabolite.

  • Phase II Conjugation: The primary amine, hydroxylated, and phenolic metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.

Metabolic_Pathway Parent N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine N_demethylation N-demethylation (CYP450) Parent->N_demethylation N_oxidation N-oxidation (CYP450) Parent->N_oxidation Aromatic_hydroxylation Aromatic Hydroxylation (CYP450) Parent->Aromatic_hydroxylation Ether_cleavage Ether Cleavage (CYP450) Parent->Ether_cleavage Metabolite1 2-(tetrahydropyran-4-yloxy)benzylamine N_demethylation->Metabolite1 Metabolite2 N-oxide metabolite N_oxidation->Metabolite2 Metabolite3 Hydroxylated metabolite Aromatic_hydroxylation->Metabolite3 Metabolite4 Phenolic metabolite Ether_cleavage->Metabolite4 PhaseII Phase II Conjugation (Glucuronidation, Sulfation) Excretion Excretion PhaseII->Excretion Metabolite1->PhaseII Metabolite3->PhaseII Metabolite4->PhaseII

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (CAS 906352-71-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine that incorporates two key structural motifs of significant interest in medicinal chemistry: the benzylamine core and a tetrahydropyran (THP) moiety. The benzylamine framework is a well-established pharmacophore found in a wide range of biologically active compounds and pharmaceuticals.[1][2] The tetrahydropyran ring, a saturated heterocyclic ether, is increasingly utilized in drug design as a bioisostere for other cyclic systems or to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide provides a comprehensive overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, including a detailed, plausible synthetic route, standard analytical characterization methods, and a discussion of its potential applications in drug discovery based on the pharmacological relevance of its constituent fragments.

Physicochemical Properties

A summary of the key physicochemical properties for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is presented in the table below.

PropertyValue
CAS Number 906352-71-4
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.

Synthesis Pathway

The synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can be logically approached through a two-step process. This involves an initial etherification to form a key aldehyde intermediate, followed by a reductive amination to introduce the N-methylbenzylamine functionality.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Intermediate_Aldehyde 2-(tetrahydropyran-4-yloxy)benzaldehyde 2-Hydroxybenzaldehyde->Intermediate_Aldehyde 1. Base (e.g., NaH, K₂CO₃) 2. 4-Halotetrahydropyran 4-Halotetrahydropyran 4-Halotetrahydropyran 4-Halotetrahydropyran->Intermediate_Aldehyde Base Base Base->2-Hydroxybenzaldehyde Intermediate_Aldehyde_2 2-(tetrahydropyran-4-yloxy)benzaldehyde Methylamine Methylamine Final_Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Methylamine->Final_Product Reducing_Agent Reducing_Agent Reducing_Agent->Final_Product Intermediate_Aldehyde_2->Final_Product 1. Methylamine (CH₃NH₂) 2. Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed two-step synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Part 1: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

The initial step involves the formation of an ether linkage between 2-hydroxybenzaldehyde and a tetrahydropyran derivative. The Williamson ether synthesis is a classic and highly effective method for this transformation.[4] This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating 2-hydroxybenzaldehyde with a suitable base, acts as a nucleophile, attacking an electrophilic 4-substituted tetrahydropyran.[5][6]

Experimental Protocol:

  • Deprotonation: To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 eq) portion-wise at 0 °C. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[7] The choice of base depends on the reactivity of the halide; stronger bases like NaH are often used with less reactive halides.

  • Alkylation: After stirring for 30-60 minutes at room temperature to ensure complete formation of the phenoxide, add 4-bromotetrahydropyran or 4-iodotetrahydropyran (1.1 eq). The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-(tetrahydropyran-4-yloxy)benzaldehyde, can then be purified by column chromatography on silica gel.

Part 2: Reductive Amination to Yield N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[8] This reaction involves the initial formation of an imine or iminium ion from the reaction of the aldehyde intermediate with methylamine, which is then reduced in situ to the desired secondary amine.[9]

Experimental Protocol:

  • Imine Formation: Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.[10] Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water). A catalytic amount of acetic acid can be added to facilitate imine formation.[10] The mixture is stirred at room temperature.

  • Reduction: After a period to allow for imine formation (typically 1-2 hours), a reducing agent is added portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose.[11] The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, can be purified by column chromatography.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Analytical_Workflow cluster_characterization Characterization Synthesized_Product Crude Product Purification Column Chromatography Synthesized_Product->Purification Pure_Product Pure N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Purification->Pure_Product HPLC HPLC/UHPLC (Purity Assessment) Pure_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS

Caption: Standard analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[12][13]

  • Method: A reverse-phase HPLC method would be suitable.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Outcome: The chromatogram should show a single major peak for the pure product, allowing for the quantification of purity as a percentage of the total peak area.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-N), the N-methyl protons (N-CH₃), and the protons of the tetrahydropyran ring. The chemical shifts and coupling patterns will confirm the connectivity of the molecule. Based on data for benzylamine and its derivatives, the benzylic protons would likely appear as a singlet around 3.7-3.8 ppm, and the N-methyl as a singlet around 2.4-2.5 ppm.[15][16] The aromatic protons would resonate in the 6.8-7.3 ppm region.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. Key signals would include those for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected Ion: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications in Drug Discovery

While specific biological activity for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is not widely reported, its structural components are prevalent in many pharmacologically active agents.

  • Benzylamine Derivatives: This class of compounds exhibits a wide range of biological activities, including use as anti-tuberculosis agents, monoamine oxidase inhibitors (MAOIs), and in the treatment of various diseases.[1][17] They are also key intermediates in the synthesis of numerous pharmaceuticals.[1]

  • Tetrahydropyran (THP) Moiety: The THP ring is a common feature in modern drug discovery.[3] It can act as a bioisosteric replacement for other groups to improve ADME properties. For example, THP-containing compounds have been investigated as anti-inflammatory, anticancer, and antiviral agents, including HIV protease inhibitors.[18][19][20] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with biological targets.[3]

Given the properties of its constituent parts, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine could serve as a valuable building block or a lead compound for the development of novel therapeutics, particularly in areas where benzylamine and tetrahydropyran scaffolds have shown promise.

Safety and Handling

Based on available safety data for similar compounds, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a molecule with significant potential as an intermediate or scaffold in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, namely Williamson ether synthesis and reductive amination. The presence of both the benzylamine and tetrahydropyran motifs suggests that it could be a valuable starting point for the design of novel bioactive compounds. Further investigation into its pharmacological properties is warranted to fully explore its therapeutic potential.

References

Please note that the direct URLs for some references may not be available or may have changed. The provided links are based on the information available at the time of this writing.

  • Boczon, W., & Zborowski, K. (2024).
  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (2024). Preprints.org.
  • Ardley, T. W., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Ardley, T. W., et al. (2022). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • Mewshaw, R. E., & Lalka, G. K. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
  • Patel, H., et al. (2021). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry.
  • Sehlapelo, F. M., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Bentham Science.
  • Benzylamine. (n.d.). In Wikipedia.
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  • N-Methylbenzylamine(103-67-3) MS spectrum. (n.d.). ChemicalBook.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology.
  • Showing metabocard for N-Methylbenzylamine (HMDB0303384). (2021).
  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025).
  • Application and Research of Benzylamine. (2024). ChemicalBook.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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  • Cheon, C.-H., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Iali, W., et al. (2018). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • Benzylamine(100-46-9) 1H NMR spectrum. (n.d.). ChemicalBook.
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Sources

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a chemical compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, propose a robust synthetic pathway with detailed protocols, and discuss its characterization and potential applications from the perspective of a Senior Application Scientist.

Compound Identification and Nomenclature

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine featuring a benzylamine core structure. The aromatic ring is substituted at the ortho (2-position) with a tetrahydropyran ring linked via an ether bond. This combination of a flexible, saturated heterocyclic ether and a foundational benzylamine scaffold makes it a pertinent building block for creating more complex molecules, particularly in the context of drug discovery.

The compound is systematically named N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine according to IUPAC nomenclature.[1] It is uniquely identified in chemical databases and for procurement by its CAS Registry Number: 906352-71-4 .[1][2][3]

Caption: 2D Chemical Structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key quantitative data for this molecule are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉NO₂[1][4]
Molecular Weight 221.30 g/mol [1][5]
CAS Registry Number 906352-71-4[1][2][3]
IUPAC Name N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine[1]
Synonyms N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine[1][2]
Form Colourless Liquid[5]

Synthesis and Characterization

As this compound is primarily a building block for research, a reliable synthetic route is critical. While multiple pathways are conceivable, a highly efficient and common strategy is the reductive amination of the corresponding aldehyde with methylamine. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting materials.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

  • Williamson Ether Synthesis: Formation of the key aldehyde intermediate, 2-(tetrahydropyran-4-yloxy)benzaldehyde, from salicylaldehyde and a suitable 4-substituted tetrahydropyran.

  • Reductive Amination: Reaction of the aldehyde intermediate with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

G A Salicylaldehyde + 4-Bromotetrahydropyran B Step 1: Williamson Ether Synthesis (e.g., K2CO3, Acetone) A->B C Intermediate: 2-(tetrahydropyran-4-yloxy)benzaldehyde B->C D Step 2: Reductive Amination (Methylamine, NaBH(OAc)3) C->D E Final Product: N-methyl-2-(tetrahydropyran- 4-yloxy)benzylamine D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Proposed two-step synthesis and validation workflow for the target compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of 2-(tetrahydropyran-4-yloxy)benzaldehyde to the final product.

Materials:

  • 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Imine Formation: Add the methylamine solution (1.5 eq) dropwise to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. Allow the mixture to stir for 1-2 hours.

    • Rationale: This step forms the crucial C=N double bond of the imine intermediate. The reaction is typically reversible, but the subsequent reduction drives the equilibrium towards the product.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. It is less reactive towards aldehydes than other borohydrides, allowing for a one-pot procedure.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Structural and Purity Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons (multiplets in the ~6.8-7.3 ppm range), a singlet for the benzylic CH₂ group, a singlet for the N-methyl (CH₃) group, and characteristic multiplets for the protons on the tetrahydropyran ring.

    • ¹³C NMR: Will show distinct peaks for the 13 carbon atoms, including those in the aromatic ring, the benzylic carbon, the N-methyl carbon, and the four unique carbons of the tetrahydropyran moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 222.15.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A single major peak on a reverse-phase column would indicate a high degree of purity.

Applications in Research and Drug Development

While specific biological activities for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine are not widely reported, its structural features make it a valuable scaffold in medicinal chemistry.

  • Scaffold for Lead Generation: The benzylamine moiety is a common pharmacophore found in numerous biologically active compounds. This molecule serves as a pre-functionalized starting point for building libraries of novel compounds for screening.

  • Modulation of Physicochemical Properties: The tetrahydropyran (THP) ring is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. The THP group can improve aqueous solubility, reduce metabolic liability, and act as a hydrogen bond acceptor, potentially improving target engagement.

  • Intermediate for Complex Syntheses: As a secondary amine, the nitrogen atom is a nucleophilic handle that can be used for further chemical elaboration, such as amide bond formation, alkylation, or arylation, to build more complex target molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The Safety Data Sheet (SDS) for this compound indicates that it is intended for R&D use only.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a well-defined chemical entity with a molecular weight of 221.30 g/mol . Its structure, combining a benzylamine core with a property-modulating tetrahydropyran group, makes it a useful tool for researchers in synthetic and medicinal chemistry. The outlined synthetic protocol via reductive amination provides a reliable and scalable method for its preparation, while standard analytical techniques can rigorously confirm its identity and purity. Its value lies not in its own inherent activity, but as a versatile building block for the discovery and development of novel, complex molecules with potential therapeutic applications.

References

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An In-depth Technical Guide to the Solubility of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public data on its solubility, this document establishes a predictive qualitative solubility profile based on its structural attributes and the known properties of analogous compounds. More importantly, it delivers a robust, step-by-step experimental protocol for the quantitative determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling and application of this compound in their work.

Introduction to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of approximately 221.3 g/mol .[1][2] Its structure, featuring a benzylamine core modified with a tetrahydropyran group via an ether linkage, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

The presence of both polar (amine and ether functionalities) and non-polar (benzene ring and hydrocarbon backbone) regions within the molecule indicates that its solubility will be highly dependent on the nature of the solvent.[3] This guide will first explore the theoretical underpinnings of its expected solubility and then provide a practical framework for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a measure of its dielectric constant and dipole moment, which dictates its ability to solvate polar or non-polar solutes.[4]

Molecular Structure Analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine:

  • Polar Moieties: The secondary amine (-NH-) group and the ether linkage (-O-) in the tetrahydropyran ring are capable of hydrogen bonding and dipole-dipole interactions, contributing to the molecule's polarity.

  • Non-Polar Moieties: The aromatic benzene ring and the aliphatic tetrahydropyran ring are non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, we can anticipate the following:

  • High Solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the amine and ether groups.

  • Moderate Solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility in non-polar solvents (e.g., hexane, toluene) where the polar functional groups would hinder dissolution.

The following diagram illustrates the key structural features influencing the solubility of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Polar Groups Polar Groups N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine->Polar Groups Non-Polar Groups Non-Polar Groups N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine->Non-Polar Groups Secondary Amine (-NH) Secondary Amine (-NH) Polar Groups->Secondary Amine (-NH) Ether Linkage (-O-) Ether Linkage (-O-) Polar Groups->Ether Linkage (-O-) Benzene Ring Benzene Ring Non-Polar Groups->Benzene Ring Tetrahydropyran Ring Tetrahydropyran Ring Non-Polar Groups->Tetrahydropyran Ring

Caption: Key structural determinants of solubility.

Qualitative Solubility Profile (Predicted)

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic EthanolSolubleCapable of hydrogen bonding with the amine and ether groups.
MethanolSolubleSimilar to ethanol, with high polarity.
WaterSparingly SolubleThe non-polar benzyl and tetrahydropyran groups likely limit aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds.
N,N-Dimethylformamide (DMF)SolubleHigh polarity and similar properties to DMSO.
AcetonitrileModerately SolubleLower polarity compared to DMSO and DMF.
Intermediate Polarity Ethyl AcetateModerately SolubleBalances polar and non-polar characteristics.
Dichloromethane (DCM)Moderately SolubleA common solvent for a wide range of organic compounds.
Non-Polar TolueneSparingly SolubleThe aromatic nature may provide some interaction with the benzene ring.
HexaneInsolubleThe high polarity of the functional groups will prevent dissolution in a non-polar alkane.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Materials and Equipment
  • N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the quantitative determination of solubility.

A Preparation of Saturated Solution B Equilibration A->B Shake at constant temperature C Phase Separation B->C Centrifuge D Sample Preparation for Analysis C->D Filter supernatant E Quantitative Analysis (HPLC/GC) D->E Dilute and inject F Solubility Calculation E->F Compare to standard curve

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine into a series of vials. The excess solid should be clearly visible.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

  • Solubility Calculation:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
[Solvent 1][e.g., 25][Experimental Value][Calculated Value]
[Solvent 2][e.g., 25][Experimental Value][Calculated Value]
............

Conclusion

While specific public data on the solubility of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is scarce, a sound scientific prediction of its qualitative solubility can be made based on its molecular structure. This guide provides a strong theoretical foundation and, more importantly, a detailed and actionable experimental protocol for the quantitative determination of its solubility in various organic solvents. By following the outlined procedures, researchers can generate the critical data needed to advance their work in drug discovery, process development, and materials science.

References

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An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a unique chemical entity that, while not extensively documented as a standalone therapeutic agent, represents a confluence of structural motifs highly pertinent to modern drug discovery. Its constitution, featuring a benzylamine core appended with a tetrahydropyran ring via an ether linkage, positions it as a valuable intermediate in the synthesis of complex pharmacologically active molecules. The benzylamine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its ability to interact with various biological targets.[1][2] Concurrently, the tetrahydropyran (THP) moiety is increasingly utilized in medicinal chemistry to enhance pharmacokinetic properties, such as solubility and metabolic stability, and to serve as a bioisosteric replacement for other cyclic systems.[3][4][5]

This technical guide provides a comprehensive overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, delving into its synthesis, chemical characteristics, and the pharmacological significance of its constituent parts. We will explore its likely role as a key intermediate, particularly in the context of advanced therapeutic agents like B-cell lymphoma-2 (Bcl-2) inhibitors, and provide detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar structures in their research and development endeavors.

Synthetic Pathways and Methodologies

The synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can be approached through several strategic disconnections. The most logical and efficient routes involve either the formation of the ether linkage followed by the introduction of the methylamine group, or the initial preparation of the N-methylbenzylamine precursor followed by etherification.

Route 1: Etherification followed by Reductive Amination

This approach prioritizes the formation of the aryl-tetrahydropyranyl ether bond, a robust and common transformation in organic synthesis.

Diagram 1: Synthetic Route via Etherification and Reductive Amination

Synthetic_Route_1 A 2-Hydroxybenzaldehyde C 2-(Tetrahydropyran-4-yloxy)benzaldehyde A->C Mitsunobu Reaction (DIAD, PPh3) B Tetrahydropyran-4-ol B->C E N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine C->E Reductive Amination (NaBH4 or H2/Pd-C) D Methylamine D->E

Caption: Synthetic pathway involving Mitsunobu etherification followed by reductive amination.

Route 2: N-Alkylation followed by Etherification

An alternative strategy involves the initial preparation of N-methyl-2-hydroxybenzylamine, which is then subjected to etherification with a suitable tetrahydropyran derivative.

Diagram 2: Synthetic Route via N-Alkylation and Etherification

Synthetic_Route_2 A 2-Hydroxybenzaldehyde C N-methyl-2-hydroxybenzylamine A->C Reductive Amination B Methylamine B->C E N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine C->E Williamson Ether Synthesis (NaH or K2CO3) D 4-Bromotetrahydropyran D->E

Caption: Synthetic pathway involving reductive amination followed by Williamson ether synthesis.

Pharmacological Significance of Constituent Moieties

The therapeutic potential of molecules incorporating the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold can be inferred from the well-documented pharmacological roles of its constituent parts.

The Benzylamine Core

Benzylamine derivatives are integral to a vast number of pharmaceuticals due to their ability to engage in crucial binding interactions with biological targets.[6][7] They can act as mimics of endogenous amines or serve as rigid scaffolds to orient other functional groups. Their presence is noted in drugs with diverse activities, including anti-emetics, anti-cancer agents, and central nervous system modulators.[2]

The Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has gained prominence in medicinal chemistry as a means to fine-tune the physicochemical properties of drug candidates.[8] Its inclusion can enhance aqueous solubility, reduce metabolic lability, and provide a scaffold with a defined conformational preference.[5] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially contributing to target binding affinity.[5]

Potential Role as an Intermediate in Bcl-2 Inhibitor Synthesis

A compelling application for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its structural isomers is as an intermediate in the synthesis of complex anti-cancer agents such as Venetoclax. Venetoclax is a potent and selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein, an important target in various hematological malignancies.[9][10] The chemical structure of Venetoclax features a tetrahydropyran moiety.[11][12] The synthesis of Venetoclax and related compounds often involves the coupling of several complex intermediates, and a benzylamine derivative containing a tetrahydropyran group would be a logical precursor.[13][14][15]

Diagram 3: Hypothetical Role in a Bcl-2 Inhibition Pathway

Bcl2_Inhibition cluster_0 Apoptotic Signaling cluster_1 Bcl-2 Regulation Bax Bax/Bak Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Bcl2 Bcl-2 Bcl2->Bax sequesters BH3 BH3-only proteins (e.g., Bim, Bad) BH3->Bcl2 binds & inhibits Venetoclax Venetoclax-like Inhibitor (containing the topic scaffold) Venetoclax->Bcl2 directly binds & inhibits

Caption: A potential mechanism where a molecule derived from the topic scaffold inhibits Bcl-2, promoting apoptosis.

Key Physicochemical and Pharmacokinetic Properties

PropertyPredicted CharacteristicRationale
Solubility Moderate aqueous solubilityThe presence of the ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, improving solubility over a purely hydrocarbon analog.
Lipophilicity (LogP) ModerateThe benzyl group contributes to lipophilicity, while the tetrahydropyran and amine functionalities add polarity.
Metabolic Stability Potentially improvedThe tetrahydropyran ring is generally more metabolically stable than more labile ether structures. The N-methyl group may be susceptible to N-demethylation.
Drug-Likeness FavorableThe molecular weight and functional group composition are consistent with established principles of drug design, such as Lipinski's Rule of Five.[16]

Experimental Protocols

The following are detailed, generalized procedures for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, based on established methodologies for similar transformations.[17][18][19]

Protocol 1: Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde (Intermediate)

Objective: To synthesize the key aldehyde intermediate via a Mitsunobu reaction.

Materials:

  • 2-Hydroxybenzaldehyde

  • Tetrahydropyran-4-ol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) and tetrahydropyran-4-ol (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add DIAD (1.2 eq) dropwise to the solution. The reaction mixture may turn cloudy.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-(tetrahydropyran-4-yloxy)benzaldehyde.

Protocol 2: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Objective: To synthesize the final product via reductive amination.

Materials:

  • 2-(Tetrahydropyran-4-yloxy)benzaldehyde

  • Methylamine (as a solution in THF or methanol)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol or DCM.

  • Add methylamine solution (2.0 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. If using STAB, the reaction can often be run at room temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Carefully quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

  • If necessary, the product can be further purified by silica gel chromatography or by conversion to its hydrochloride salt and recrystallization.

Conclusion and Future Outlook

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine represents a synthetically accessible and highly versatile chemical scaffold. While its direct biological activity remains to be fully elucidated, its structural components are of significant interest in contemporary medicinal chemistry. Its potential as a key building block in the synthesis of complex therapeutic agents, particularly in the realm of oncology, warrants further investigation. The synthetic protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the utility of this and related molecules in the ongoing quest for novel and more effective therapeutics.

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An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The concept of a molecular scaffold, a core structure upon which a library of compounds can be built, is central to this endeavor.[1][2][3] This guide introduces N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a promising and hitherto underexplored scaffold. By combining the favorable pharmacokinetic attributes of the tetrahydropyran (THP) moiety with the versatile pharmacophoric properties of the N-methylbenzylamine core, this scaffold presents a unique opportunity for the development of new therapeutic agents across various disease areas. This document provides a comprehensive overview of its synthesis, physicochemical properties, hypothesized biological relevance, and detailed protocols for its validation and derivatization.

Introduction: The Rationale for a Novel Scaffold

In medicinal chemistry, a scaffold is the core structure of a molecule, and its novelty can be a key determinant in circumventing existing patents and exploring new chemical space.[1][2][3] The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold is a strategic amalgamation of two key structural motifs, each contributing distinct and advantageous properties.

  • The Tetrahydropyran (THP) Moiety: The THP ring is increasingly utilized in drug design to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] As a bioisostere of a cyclohexane ring, the oxygen atom in the THP moiety can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.[4] Its inclusion often improves solubility and reduces lipophilicity compared to its carbocyclic analog.

  • The N-methylbenzylamine Core: Benzylamine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-mycobacterial, and CNS-modulating effects.[5][6][7] The N-methyl group can influence the compound's basicity and steric profile, which can be crucial for target engagement and selectivity.

The strategic placement of the THP-ether at the ortho position of the benzylamine introduces a specific conformational constraint that can be exploited for targeted drug design. This guide will lay the groundwork for harnessing the potential of this novel scaffold.

Synthesis of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Scaffold

A plausible and efficient two-step synthesis of the title compound is proposed, commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 2-Hydroxybenzaldehyde C 2-(Tetrahydropyran-4-yloxy)benzaldehyde A->C K2CO3, DMF, Heat B 4-Bromotetrahydropyran B->C F N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine C->F DCM D Methylamine D->F E Sodium triacetoxyborohydride E->F

Caption: Proposed two-step synthesis of the target scaffold.

Step 1: Williamson Ether Synthesis

This classical and reliable method is employed to form the ether linkage.[8][9][10][11][12]

  • Reaction: 2-Hydroxybenzaldehyde is reacted with 4-bromotetrahydropyran in the presence of a weak base and a polar aprotic solvent.

  • Protocol:

    • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

    • Add 4-bromotetrahydropyran (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(tetrahydropyran-4-yloxy)benzaldehyde.

Step 2: Reductive Amination

This reaction efficiently forms the N-methyl secondary amine.[13][14]

  • Reaction: The aldehyde synthesized in Step 1 is reacted with methylamine, and the resulting imine is reduced in situ with a mild reducing agent.

  • Protocol:

    • Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in dichloromethane (DCM).

    • Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the aldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for another 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to obtain N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Physicochemical Properties and Structural Analysis

The predicted physicochemical properties of the scaffold are crucial for its potential as a drug candidate.[15][16][17]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C13H19NO2Defines the elemental composition.
Molecular Weight 221.30 g/mol Falls within the "rule of five" for good oral bioavailability.
logP (Lipophilicity) ~2.5 - 3.0A balanced value suggesting good membrane permeability without excessive lipophilicity that could lead to poor solubility or metabolic instability.
Topological Polar Surface Area (TPSA) 38.7 ŲIndicates good potential for oral absorption and cell permeability.
pKa (Basicity) ~9.0 - 9.5The secondary amine will be protonated at physiological pH, which can influence solubility and interactions with targets.
Hydrogen Bond Donors 1The secondary amine.
Hydrogen Bond Acceptors 3The nitrogen and two oxygen atoms.

Structural Analysis: The ortho-substitution pattern on the benzene ring, coupled with the flexible yet conformationally biased THP ring, creates a unique three-dimensional shape. This defined geometry can be advantageous for achieving high-affinity and selective binding to a biological target.

Hypothesized Biological Relevance and Potential Applications

The structural features of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine suggest several potential therapeutic applications.

G-Protein Coupled Receptor (GPCR) Modulation

Many benzylamine-containing compounds are known to interact with GPCRs, which are a major class of drug targets. The scaffold's structure bears some resemblance to ligands for aminergic GPCRs (e.g., serotonin, dopamine, or adrenergic receptors). The combination of an aromatic ring, a basic nitrogen, and a hydrogen-bonding ether could facilitate key interactions within the binding pockets of these receptors.

GPCR_Signaling Scaffold Scaffold Derivative GPCR GPCR Scaffold->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Potential interaction with a GPCR signaling pathway.

Enzyme Inhibition

Benzylamine derivatives have been explored as inhibitors for various enzymes, including monoamine oxidases (MAOs) and 17β-hydroxysteroid dehydrogenase.[18] The scaffold could be derivatized to target the active site of specific enzymes, where the THP moiety could occupy a hydrophobic pocket while the benzylamine portion interacts with key catalytic residues.

Experimental Validation and Characterization

A rigorous and systematic approach is required to validate the synthesis and explore the biological potential of this novel scaffold.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their connectivity. Expected signals would include aromatic protons, the benzylic methylene protons, the N-methyl protons, and the protons of the THP ring.[19][20][21]

    • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.[22]

In Vitro Biological Evaluation

This assay determines if the compound can bind to a specific GPCR.

  • Materials: Cell membranes expressing the target GPCR, a known radiolabeled ligand for the receptor, test compound, wash buffer, and a scintillation counter.

  • Procedure: a. Prepare serial dilutions of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold. b. In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound. c. Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). d. Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

This assay measures the ability of the compound to inhibit the activity of a target enzyme.

  • Materials: Purified enzyme, substrate for the enzyme, test compound, assay buffer, and a plate reader (e.g., spectrophotometer or fluorometer).

  • Procedure: a. Prepare serial dilutions of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold. b. In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound for a set period (e.g., 15 minutes at 37 °C). c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the formation of the product over time using the plate reader.

  • Data Analysis: Calculate the rate of the reaction at each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro ADME Profiling[33][34][35][36][37]

Early assessment of ADME properties is critical for any new scaffold.

  • Aqueous Solubility: Determines how well the compound dissolves in water, which is important for absorption.

  • LogD7.4: Measures the lipophilicity at physiological pH.

  • Metabolic Stability: Assesses the compound's susceptibility to breakdown by liver enzymes (e.g., using liver microsomes or hepatocytes).

  • Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active.

  • Permeability: Evaluates the compound's ability to cross cell membranes, often using Caco-2 cell monolayers as a model of the intestinal barrier.

Future Directions and Conclusion

The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold represents a promising starting point for the development of new drug candidates. Its rational design combines features that are desirable for both pharmacokinetic properties and pharmacodynamic interactions. The synthetic route is straightforward, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future work should focus on:

  • Library Synthesis: Systematically modifying the scaffold at the aromatic ring, the N-methyl group, and the THP ring to explore the chemical space and optimize for potency and selectivity against identified biological targets.

  • In-depth Biological Characterization: For active compounds, further studies should be conducted to elucidate the mechanism of action and to assess efficacy in more complex cellular and in vivo models.

References

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Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine from 2-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-step synthetic protocol for the preparation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzaldehyde and tetrahydropyran-4-ol to yield the key intermediate, 2-(tetrahydropyran-4-yloxy)benzaldehyde. This is followed by a direct reductive amination with methylamine to furnish the final product. This document offers a comprehensive exploration of the reaction mechanisms, step-by-step experimental procedures, quantitative data, and characterization guidelines designed for researchers and professionals in organic synthesis and drug development.

Introduction and Synthetic Strategy

The synthesis of substituted benzylamines is a cornerstone of modern pharmaceutical development, as this scaffold is present in a wide array of biologically active compounds. The target molecule, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, incorporates a tetrahydropyran (THP) moiety, which is often used as a bioisostere for less stable or more metabolically labile groups, and a secondary methylamine, a common pharmacophore.

The synthetic approach is designed for efficiency and robustness, proceeding in two distinct stages:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of 2-fluorobenzaldehyde is displaced by the alkoxide of tetrahydropyran-4-ol. The electron-withdrawing nature of the ortho-aldehyde group activates the aromatic ring, making it susceptible to nucleophilic attack, a classic example of an SNAr reaction.[1][2][3]

  • Reductive Amination: The intermediate aldehyde undergoes condensation with methylamine to form a transient imine, which is reduced in situ by a mild hydride reagent to yield the target secondary amine.[4][5][6] This one-pot procedure is highly efficient for forming C-N bonds.[7]

This guide provides the scientific rationale behind the chosen conditions and detailed protocols to ensure successful and reproducible synthesis.

Overall Synthetic Workflow

The logical flow from starting material to final product is illustrated below. The process is divided into two primary synthetic operations, each followed by appropriate workup and purification.

G cluster_0 Part A: SNAr Reaction cluster_1 Part B: Reductive Amination Start 2-Fluorobenzaldehyde + Tetrahydropyran-4-ol Step1 Addition of Base (e.g., NaH) in Anhydrous DMF Start->Step1 Step2 Reaction at Elevated Temperature (e.g., 80-100 °C) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Intermediate 2-(tetrahydropyran-4-yloxy)benzaldehyde Step4->Intermediate Step5 Reaction with Methylamine (Imine Formation) Intermediate->Step5 Step6 Addition of Reducing Agent (e.g., NaBH(OAc)3) Step5->Step6 Step7 Aqueous Workup & Extraction Step6->Step7 Step8 Purification (Column Chromatography) Step7->Step8 Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Step8->Product

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

A.1. Mechanistic Rationale

The first step is a nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[3] However, some studies suggest that many SNAr reactions may proceed through a concerted mechanism without a stable intermediate.[2][3]

  • Nucleophile Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of tetrahydropyran-4-ol, forming a potent sodium alkoxide nucleophile.

  • Nucleophilic Attack: The resulting alkoxide attacks the carbon atom bearing the fluorine atom on the 2-fluorobenzaldehyde ring. The presence of the electron-withdrawing aldehyde group at the ortho position is critical, as it stabilizes the negative charge that develops on the aromatic ring in the transition state or Meisenheimer intermediate.

  • Elimination: The fluoride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the desired ether product.

G cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SNAr) Reagents 2-Fluorobenzaldehyde + Tetrahydropyran-4-olate Intermediate Meisenheimer-like Intermediate/Transition State (Negative charge delocalized by CHO group) Reagents->Intermediate Addition Product 2-(tetrahydropyran-4-yloxy)benzaldehyde + Fluoride Ion Intermediate->Product Elimination

Caption: Simplified mechanism of the SNAr reaction.

A.2. Detailed Experimental Protocol

Materials:

  • 2-Fluorobenzaldehyde

  • Tetrahydropyran-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add tetrahydropyran-4-ol (1.2 equivalents).

  • Add anhydrous DMF to dissolve the alcohol, and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure all glassware is dry and the reaction is performed in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-fluorobenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(tetrahydropyran-4-yloxy)benzaldehyde.[8]

Part B: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

B.1. Mechanistic Rationale

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[7]

  • Imine Formation: The intermediate aldehyde reacts with methylamine in a condensation reaction. The nitrogen of the amine attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a Schiff base, or imine, intermediate.

  • Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent is particularly effective because it is gentle enough not to reduce the starting aldehyde but is reactive enough to reduce the protonated imine intermediate. The hydride attacks the electrophilic carbon of the iminium ion, forming the final secondary amine product.[4][5]

B.2. Detailed Experimental Protocol

Materials:

  • 2-(tetrahydropyran-4-yloxy)benzaldehyde

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 equivalent) in DCE or DCM.

  • Add methylamine solution (1.5-2.0 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Caution: The reaction may effervesce.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.[9]

Data Summary and Characterization

Quantitative Data Overview
StepReactant 1Reactant 2Key ReagentSolventTypical Yield (%)
A 2-FluorobenzaldehydeTetrahydropyran-4-olNaHDMF70-85
B 2-(THP-oxy)benzaldehydeMethylamineNaBH(OAc)₃DCE/DCM75-90
Expected Spectroscopic Data

While the precise spectroscopic values should be determined empirically, the following provides an expected profile for the final product based on its structure.[10]

  • ¹H NMR (CDCl₃):

    • Aromatic protons (multiplets, ~6.8-7.4 ppm)

    • Benzylic CH₂ protons (singlet, ~3.7-3.9 ppm)

    • THP ring protons (multiplets, ~1.8-2.2 ppm and ~3.5-4.1 ppm)

    • N-CH₃ protons (singlet, ~2.4-2.6 ppm)

    • N-H proton (broad singlet)

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons (~115-160 ppm)

    • Benzylic carbon (~50-55 ppm)

    • THP ring carbons (~30-35 ppm and ~65-75 ppm)

    • N-CH₃ carbon (~35-40 ppm)

  • FT-IR (thin film, cm⁻¹):

    • N-H stretch (~3300-3400, broad)

    • C-H stretches (~2850-3000)

    • C-O-C ether stretch (~1050-1150)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak for C₁₃H₁₉NO₂.

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Application Note & Protocol: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a key secondary amine intermediate in pharmaceutical and materials science research. The protocol details a robust and highly selective one-pot reductive amination procedure using 2-(tetrahydropyran-4-yloxy)benzaldehyde and methylamine with sodium triacetoxyborohydride as the reducing agent. This document offers a step-by-step experimental procedure, mechanistic insights, and practical guidance on reaction setup, monitoring, workup, and purification. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the synthetic transformation.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with applications spanning drug discovery, agrochemicals, and functional materials. Reductive amination stands out as one of the most effective and widely used methods for the preparation of amines.[1][2] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][3]

The target molecule, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, incorporates a benzylic amine and a tetrahydropyran (THP) ether, motifs frequently found in biologically active compounds. The THP group, for instance, is a common structural element in molecules like the Bcl-2 inhibitor Venetoclax.[4] The synthesis of this specific target via reductive amination of 2-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine offers a direct and efficient route.

This protocol leverages sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[5][6] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing it to selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting aldehyde.[7][8] This chemoselectivity prevents the undesired reduction of the aldehyde to the corresponding alcohol, leading to cleaner reactions and higher yields.[8] Furthermore, NaBH(OAc)₃ is a safer and often more effective alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[1][6]

Reaction Mechanism and Workflow

The reductive amination process proceeds through a well-defined sequence of equilibria, culminating in an irreversible reduction step. Understanding this pathway is critical for troubleshooting and optimization.

Mechanistic Pathway

The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 2-(tetrahydropyran-4-yloxy)benzaldehyde. This is followed by dehydration to form an imine intermediate. In the presence of a proton source (often a catalytic amount of acetic acid), the imine is protonated to form a highly electrophilic iminium ion. It is this iminium ion that is rapidly and irreversibly reduced by sodium triacetoxyborohydride to yield the final secondary amine product.

G Aldehyde 2-(THP-O)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Amine->Hemiaminal Imine N-methylimine Hemiaminal->Imine - H₂O Imine_ref N-methylimine Iminium Iminium Ion Iminium_ref Iminium Ion Imine_ref->Iminium + H⁺ (from AcOH) Product N-methyl-2-(THP-O)benzylamine Iminium_ref->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Product

Caption: Reductive Amination Mechanistic Pathway.

Experimental Workflow Overview

The experimental procedure is designed as a one-pot synthesis for operational simplicity and efficiency. The aldehyde and amine are first mixed to allow for imine formation, followed by the introduction of the reducing agent. The workflow ensures that each step proceeds under optimal conditions.

G A 1. Reagent Setup Dissolve aldehyde in anhydrous DCE B 2. Imine Formation Add methylamine solution, stir 30-60 min A->B C 3. Reduction Add NaBH(OAc)₃ portion-wise B->C D 4. Reaction Monitoring Track via TLC/LC-MS until completion C->D E 5. Aqueous Workup Quench with NaHCO₃, extract with DCM D->E F 6. Purification Column chromatography E->F G 7. Final Product Characterize pure amine F->G

Caption: One-Pot Reductive Amination Workflow.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale synthesis. Adjustments may be necessary for scaling up or down.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/VolumeEquivalentsNotes
2-(Tetrahydropyran-4-yloxy)benzaldehydeC₁₂H₁₄O₃222.245.01.11 g1.0Starting material. Ensure it is pure and dry.
Methylamine solutionCH₃NH₂31.067.5~0.5 mL (40% in H₂O)1.5A slight excess helps drive imine formation.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.947.51.59 g1.5Moisture-sensitive. Handle quickly in a dry environment.[9]
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96-25 mL-Preferred solvent for this reaction.[5][7] THF is an alternative.
Acetic Acid (Glacial)CH₃COOH60.05~0.5~30 µL~0.1Catalytic amount to promote iminium ion formation.[3]
Saturated Sodium Bicarbonate SolutionNaHCO₃--~30 mL-For quenching the reaction.
Dichloromethane (DCM)CH₂Cl₂--~60 mL-For extraction.
Anhydrous Magnesium SulfateMgSO₄--As needed-For drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.11 g, 5.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Imine Formation: Add the methylamine solution (40% in H₂O, ~0.5 mL, 7.5 mmol) to the stirred solution. Follow this with the addition of a catalytic amount of glacial acetic acid (~30 µL). Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the formation of the imine intermediate occurs.[10]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may gently exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting aldehyde spot has been consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.[11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically effective. The fractions containing the pure product can be identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine as a clear oil or low-melting solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion and Field-Proven Insights

  • Choice of Reducing Agent: The selection of NaBH(OAc)₃ is deliberate. Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can reduce both the aldehyde and the iminium ion, NaBH(OAc)₃ is selective for the iminium ion.[9] This selectivity is crucial for a one-pot procedure where the aldehyde is present throughout the reaction.[7]

  • Solvent System: Anhydrous 1,2-dichloroethane (DCE) is the solvent of choice as it is aprotic and effectively solubilizes the reactants and intermediates.[5] While other solvents like tetrahydrofuran (THF) can be used, reactions in DCE are often faster.[5] It is critical to use an anhydrous solvent as water can hydrolyze the reducing agent and the imine intermediate.

  • Role of Acetic Acid: The addition of catalytic acetic acid is essential for protonating the imine to form the more electrophilic iminium ion, which is the species that is actually reduced.[3] Without the acid catalyst, the rate of reduction would be significantly slower. However, only a catalytic amount should be used, as excess acid can lead to side reactions.

  • Controlling Overalkylation: A potential side reaction is the further reaction of the product, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine (methylamine) and controlling the stoichiometry can help minimize this. For primary amines, the rate of dialkylation with NaBH(OAc)₃ is generally slow.[7]

  • Workup and Purification: The aqueous bicarbonate quench is necessary to neutralize the acetic acid catalyst and hydrolyze any remaining borohydride reagent. Standard liquid-liquid extraction followed by column chromatography is a reliable method for isolating the pure secondary amine from unreacted starting materials and reaction byproducts.[11]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine via reductive amination. By employing sodium triacetoxyborohydride, the method offers high selectivity and operational simplicity, making it suitable for both academic research and industrial drug development settings. The provided mechanistic insights and procedural justifications empower researchers to apply this methodology with confidence and adapt it to other analogous synthetic challenges.

References

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Semantic Scholar. [Link]

  • reductive amination w/ n-methyl benzylamine- help! The Hive. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Publications. [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. ACS Figshare. [Link]

  • Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • 1-Hydrosilatrane. Organic Syntheses. [Link]

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  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

  • Synthesis method for 2-methoxy-4-methylbenzylamine.
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  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. SCIRP. [Link]

  • Reductive Amination. Myers' Chem 115 Handouts. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Reductive Amination - Common Conditions. University of Rochester Chemistry. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

Sources

using N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Parallel Synthesis Using N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the efficiency of compound library synthesis is paramount to accelerating the drug discovery pipeline. Parallel synthesis stands out as a key strategy, enabling the rapid generation of numerous, structurally related molecules for high-throughput screening.[1] The selection of appropriate building blocks is critical to the success of these campaigns, requiring reagents that are not only reactive under robust, automatable conditions but also embed desirable physicochemical and structural features into the final compounds.

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a uniquely designed building block that meets these criteria, offering a strategic advantage for creating diverse and drug-like compound libraries. Its structure incorporates three key features:

  • A Secondary N-Methylamine: This functional group provides a reactive handle for a variety of C-N bond-forming reactions. The presence of the methyl group often imparts favorable pharmacological properties, such as increased metabolic stability and modulated basicity, compared to primary amine counterparts.

  • A Benzylamine Core: Benzylamine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas, including pharmaceuticals and agrochemicals.[2][3][4][5]

  • An Ortho-Positioned THP Ether: The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl. It is stable under the basic, reductive, and organometallic conditions frequently employed in library synthesis but can be readily removed under mild acidic conditions to reveal the phenol.[6][7][8] This latent phenol provides an additional point for diversification or can act as a key pharmacophoric feature in the final compounds.

This guide provides a detailed overview of the strategic application of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in parallel synthesis workflows, complete with detailed protocols and the scientific rationale behind them.

Strategic Workflow for Library Synthesis

The use of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is envisioned in a multi-stage workflow designed for maximum efficiency and diversity. The core building block is reacted with diverse inputs (e.g., carboxylic acids, aldehydes) in parallel to create an initial library. A subsequent, optional deprotection step can unmask the phenolic hydroxyl, creating a second, distinct library with a new functional handle for further modification.

G cluster_0 Core Synthesis Stage cluster_1 Diversification Stage A N-methyl-2-(THP-O)benzylamine (Building Block) C Parallel Synthesis Reactions (Amidation, Reductive Amination) A->C B Library of Inputs (e.g., R-COOH, R-CHO) B->C D Intermediate Library (THP-Protected) C->D Generation of Core Scaffolds E Parallel Deprotection (Acidic Conditions) D->E Unmasking Phenol F Final Library (Phenol Revealed) E->F G Optional Further Functionalization (e.g., Etherification) F->G

Caption: General workflow for library generation using the title compound.

Core Application 1: Parallel Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry.[9][10] Coupling N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine with a diverse set of carboxylic acids is a primary strategy for rapidly exploring chemical space around the benzylamine scaffold.

Scientific Rationale

The secondary amine is a potent nucleophile that readily attacks an activated carboxylic acid. Modern coupling reagents, such as HATU or HBTU, are used to generate a highly reactive acyl-O-uronium species in situ, which is then rapidly displaced by the amine. These reagents are ideal for parallel synthesis due to their high reactivity, which drives reactions to completion at ambient temperature and minimizes the need for heating. A tertiary amine base, such as diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction without interfering as a nucleophile.

G amine N-methyl-2-(THP-O)benzylamine product Amide Product amine->product acid R-COOH acid->product reagents Coupling Agent (HATU) Base (DIPEA) Solvent (DMF) reagents->product

Caption: Reaction scheme for parallel amide bond formation.

Detailed Protocol: 96-Well Plate Amide Coupling

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.

  • Reagent Preparation:

    • Amine Stock Solution: Prepare a 0.2 M solution of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in anhydrous N,N-Dimethylformamide (DMF).

    • Carboxylic Acid Stock Solutions: In separate vials or a 96-well plate, prepare 0.2 M solutions of 96 diverse carboxylic acids in anhydrous DMF.

    • Activator/Base Stock Solution: Prepare a solution containing HATU (0.2 M, 1.0 eq) and DIPEA (0.4 M, 2.0 eq) in anhydrous DMF. Note: Prepare this solution fresh just before use.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL of the appropriate carboxylic acid stock solution (40 µmol, 1.0 eq).

    • To each well, add 200 µL of the amine stock solution (40 µmol, 1.0 eq).

    • To each well, add 200 µL of the freshly prepared HATU/DIPEA stock solution.

    • Seal the 96-well plate securely with a cap mat.

  • Reaction Conditions:

    • Incubate the plate on an orbital shaker at room temperature (20-25°C) for 12-16 hours.

  • Parallel Work-up and Purification:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 1.0 mL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.

    • Allow the layers to separate. Carefully remove the upper organic layer using a liquid handler or multichannel pipette and transfer to a fresh 96-well plate.

    • Repeat the extraction with another 1.0 mL of ethyl acetate and combine the organic layers.

    • The solvent can be removed in vacuo using a centrifugal evaporator. The resulting crude amides can be analyzed by LC-MS and purified via automated mass-directed preparative HPLC if necessary.

Core Application 2: Parallel Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds, allowing for the synthesis of tertiary amines by reacting the secondary amine building block with a library of aldehydes or ketones.[11]

Scientific Rationale

The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound.[12] This electrophilic intermediate is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation in a parallel synthesis context. It is sufficiently mild to not reduce the starting aldehyde or ketone, is tolerant of a wide array of functional groups, and does not require strictly anhydrous conditions, simplifying reaction setup.

G amine N-methyl-2-(THP-O)benzylamine product Tertiary Amine Product amine->product carbonyl R-CHO or R-CO-R' carbonyl->product reagents Reducing Agent (NaBH(OAc)₃) Solvent (DCE/AcOH) reagents->product

Sources

Application Notes and Protocols: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a key building block for the synthesis of next-generation kinase inhibitors. We will explore its rational design, provide detailed synthetic protocols, and outline its application in the construction of a representative kinase inhibitor. Furthermore, we will detail the subsequent biological evaluation of the synthesized compound using established biochemical and cell-based assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors is a central theme in modern drug discovery. The design of these molecules often relies on a scaffold-based approach, where a core molecular framework is elaborated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties[1]. The title compound, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, is a thoughtfully designed building block that combines several features beneficial for kinase inhibitor development.

  • The N-methylbenzylamine Moiety: This structural element is a common feature in many biologically active compounds and serves as a versatile anchor for linking to various heterocyclic cores of kinase inhibitors[2][3]. The methyl group on the nitrogen can provide a vector for interaction with the kinase active site and can influence the conformational flexibility of the molecule.

  • The Tetrahydropyran (THP) Ring: The inclusion of a tetrahydropyran (THP) moiety is a strategic choice to enhance the drug-like properties of the final inhibitor. The THP ring can improve aqueous solubility, reduce metabolic clearance, and provide a hydrogen bond acceptor through its ether oxygen, potentially forming favorable interactions within the kinase ATP-binding pocket.

This application note will first detail the synthesis of this valuable building block, followed by its application in the synthesis of a hypothetical kinase inhibitor. Finally, comprehensive protocols for the biological characterization of the resulting compound will be provided.

Synthesis of the Building Block: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

The synthesis of the target building block is achieved through a straightforward two-step sequence: Williamson ether synthesis to generate the key aldehyde intermediate, followed by reductive amination.

Step 1: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

This step involves the formation of an ether linkage between 2-hydroxybenzaldehyde and a suitable tetrahydropyran derivative. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of an alkoxide with an alkyl halide[4][5][6][7].

Williamson_Ether_Synthesis start 2-Hydroxybenzaldehyde + 4-Bromotetrahydropyran reagents K2CO3, DMF 80 °C start->reagents product 2-(tetrahydropyran-4-yloxy)benzaldehyde reagents->product

Caption: Williamson Ether Synthesis Workflow.

Protocol:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add 4-bromotetrahydropyran (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(tetrahydropyran-4-yloxy)benzaldehyde[8].

Step 2: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds[9][10][11][12][13]. In this step, the aldehyde synthesized previously is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reductive_Amination start 2-(tetrahydropyran-4-yloxy)benzaldehyde + Methylamine reagents 1. MeOH, rt 2. NaBH4, 0 °C to rt start->reagents product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine reagents->product

Caption: Reductive Amination Workflow.

Protocol:

  • Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq.) in methanol (MeOH).

  • To the stirred solution, add methylamine (40% solution in water, 2.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target building block, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine[10][14].

Application in the Synthesis of a Representative Kinase Inhibitor

To demonstrate the utility of our building block, we will outline the synthesis of a hypothetical, yet plausible, kinase inhibitor, "KI-THP-Py," targeting a tyrosine kinase such as VEGFR2. The synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction between our building block and a suitable heterocyclic core, 2,4-dichloropyrimidine.

Kinase_Inhibitor_Synthesis start Building Block + 2,4-Dichloropyrimidine reagents DIPEA, n-Butanol 120 °C start->reagents product KI-THP-Py (Kinase Inhibitor) reagents->product

Caption: Synthesis of a Representative Kinase Inhibitor.

Protocol:

  • In a sealed vial, combine N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), and N,N-diisopropylethylamine (DIPEA, 2.5 eq.) in n-butanol.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by reverse-phase preparative HPLC to obtain the desired kinase inhibitor, KI-THP-Py.

Biological Evaluation of the Synthesized Kinase Inhibitor

The following protocols describe standard assays to determine the inhibitory activity of the newly synthesized compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity[15][16][17][18]. This allows for the determination of the compound's IC₅₀ value.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor (KI-THP-Py) B Add ADP-Glo™ Reagent A->B C Incubate 40 min at RT B->C D Add Kinase Detection Reagent C->D E Incubate 30-60 min at RT D->E F Measure Luminescence E->F

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Prepare a serial dilution of the test compound (KI-THP-Py) in the appropriate buffer.

  • In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of the test compound or DMSO (vehicle control).

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[16].

  • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature[16].

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
KI-THP-PyVEGFR250
StaurosporineVEGFR25
Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[19][20][21][22]. This assay is used to assess the cytotoxic or anti-proliferative effects of the synthesized inhibitor on a relevant cancer cell line.

MTT_Assay_Workflow cluster_0 Step 1: Cell Culture & Treatment cluster_1 Step 2: Formazan Formation cluster_2 Step 3: Solubilization & Measurement A Seed cells in a 96-well plate B Treat with Inhibitor (KI-THP-Py) for 72h A->B C Add MTT Reagent B->C D Incubate for 4h at 37°C C->D E Add Solubilization Solution D->E F Incubate overnight E->F G Measure Absorbance (570 nm) F->G

Caption: MTT Cell Proliferation Assay Workflow.

Protocol:

  • Seed a relevant cancer cell line (e.g., HUVEC for an anti-angiogenic inhibitor) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (KI-THP-Py) or DMSO (vehicle control) and incubate for 72 hours at 37°C in a CO₂ incubator.

  • Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C[19].

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator[19].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineGI₅₀ (µM) [Hypothetical]
KI-THP-PyHUVEC1.5
SunitinibHUVEC0.1

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the beneficial properties imparted by its structural features make it an attractive starting material for medicinal chemistry campaigns. The protocols outlined in this application note provide a comprehensive guide for its synthesis and subsequent application in the development and biological evaluation of new targeted therapies.

References

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  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • National Institutes of Health. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Retrieved from [Link]

  • Google Patents. (n.d.). EP1516879A1 - Process for producing pyran.
  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP4421075A1 - PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
  • PubMed. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(Tetrahydropyran-4-yloxy)benzaldehyde | C12H14O3. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • National Institutes of Health. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Role of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Novel Benzylamine Derivative as a Cornerstone for Advanced Fungicide Development

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a sophisticated benzylamine derivative that has emerged as a critical intermediate in the synthesis of modern agrochemicals. Its unique structural features, particularly the tetrahydropyran moiety, contribute to the desirable physicochemical and biological properties of the final active ingredient. This guide provides a comprehensive overview of its application, focusing on its pivotal role in the synthesis of the broad-spectrum fungicide, Pydiflumetofen.

Pydiflumetofen is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals known for their efficacy against a wide range of fungal pathogens. The synthesis of Pydiflumetofen hinges on the strategic coupling of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The benzylamine intermediate provides a crucial structural scaffold that is essential for the molecule's biological activity.

This document will detail the synthetic protocols for the preparation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its subsequent conversion to Pydiflumetofen, providing insights into the chemical principles and experimental considerations that underpin these processes.

Synthetic Workflow Overview

The synthesis of Pydiflumetofen from N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can be conceptually broken down into two key stages: the formation of the benzylamine intermediate and its subsequent acylation to yield the final product.

G cluster_0 Intermediate Synthesis cluster_1 Amine Formation cluster_2 Final Product Synthesis A 2-Hydroxybenzaldehyde C 2-(Tetrahydropyran-4-yloxy)benzaldehyde A->C Mitsunobu Reaction B Tetrahydropyran-4-ol B->C E N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine C->E Reductive Amination D Methylamine D->E G Pydiflumetofen E->G Acylation F 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride F->G

Figure 1: Overall synthetic workflow for Pydiflumetofen.

Experimental Protocols

The following protocols are based on established synthetic routes for Pydiflumetofen and its intermediates, as detailed in the patent literature[1].

Part 1: Synthesis of the Key Intermediate: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

This synthesis is a two-step process starting from commercially available materials.

Step 1.1: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

This step involves an etherification reaction, specifically a Mitsunobu reaction, which allows for the formation of the ether linkage under mild conditions, thus preserving the aldehyde functionality.

  • Reaction Scheme:

G cluster_0 A 2-Hydroxybenzaldehyde B + C Tetrahydropyran-4-ol D -----> [DIAD, PPh3, THF] E 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Figure 2: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde.

  • Protocol:

    • To a solution of 2-hydroxybenzaldehyde (1.0 eq) and tetrahydropyran-4-ol (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh3) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(tetrahydropyran-4-yloxy)benzaldehyde as a pure product.

  • Rationale: The Mitsunobu reaction is a reliable method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon, although in this case, the alcohol is achiral. The use of DIAD and PPh3 activates the alcohol for nucleophilic attack by the phenoxide ion generated from 2-hydroxybenzaldehyde. THF is a suitable aprotic solvent for this reaction.

Step 1.2: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine via Reductive Amination

This step utilizes the aldehyde synthesized previously and converts it to the target secondary amine.

  • Reaction Scheme:

G cluster_0 A 2-(Tetrahydropyran-4-yloxy)benzaldehyde B + C Methylamine (aq. solution) D -----> [NaBH4, Methanol] E N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Figure 3: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

  • Protocol:

    • Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol.

    • Add an aqueous solution of methylamine (40 wt. %, 2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Carefully add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the cooled solution. The addition should be slow to control gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.

  • Rationale: Reductive amination is a highly efficient method for the synthesis of amines. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent like sodium borohydride. Methanol is an excellent solvent for this reaction as it dissolves the reactants and is compatible with the reducing agent.

Part 2: Synthesis of Pydiflumetofen

This final step involves the acylation of the synthesized amine with an acid chloride.

  • Reaction Scheme:

G cluster_0 A N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine B + C 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride D -----> [Base, Solvent] E Pydiflumetofen

Figure 4: Final synthesis of Pydiflumetofen.

  • Protocol:

    • Dissolve N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Pydiflumetofen.

  • Rationale: The acylation of the secondary amine with the acid chloride is a standard method for amide bond formation. The base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The use of an aprotic solvent prevents any unwanted side reactions with the acid chloride.

Data Summary

The following table provides representative data for the synthesis of Pydiflumetofen and its key intermediate. Note that yields are highly dependent on reaction scale and optimization.

StepReactantsKey ReagentsSolventTypical Yield (%)
1.1: Etherification 2-Hydroxybenzaldehyde, Tetrahydropyran-4-olDIAD, PPh3THF70-85
1.2: Reductive Amination 2-(Tetrahydropyran-4-yloxy)benzaldehyde, MethylamineNaBH4Methanol80-95
2: Acylation N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideTriethylamine or DIPEADCM/THF85-95

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a vital building block in the industrial synthesis of the fungicide Pydiflumetofen. The synthetic route presented herein employs robust and well-understood chemical transformations, including the Mitsunobu reaction, reductive amination, and acylation. A thorough understanding of these protocols and the underlying chemical principles is essential for researchers and professionals engaged in the development of novel agrochemicals. The strategic incorporation of the tetrahydropyran-containing benzylamine moiety underscores the importance of innovative intermediate design in achieving superior efficacy and desirable properties in modern crop protection agents.

References

  • Pydiflumetofen. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Rajan, R., Walter, H., & Stierli, D. (2012). Pyrazole-4-N-alkoxycarboxamides as microbiocides. U.S. Patent No. 8,258,169. Washington, DC: U.S. Patent and Trademark Office.

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Experimental Procedure for N-Methylation of 2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Abstract: This document provides a comprehensive guide for the N-methylation of the primary amine 2-(tetrahydropyran-4-yloxy)benzylamine, a common synthetic intermediate in pharmaceutical and materials science research. Two robust and widely applicable protocols, the Eschweiler-Clarke reaction and reductive amination using dimethyl carbonate, are presented in detail. The rationale behind procedural steps, safety considerations, reaction monitoring, product purification, and characterization are thoroughly discussed to ensure reproducible and high-yield synthesis.

Introduction: The Significance of N-Methylation

N-methylation is a fundamental chemical transformation in organic synthesis, particularly within drug discovery. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Methylated amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1]

The target molecule, 2-(tetrahydropyran-4-yloxy)benzylamine, possesses a primary benzylic amine. While seemingly straightforward, its methylation requires careful consideration to avoid common pitfalls such as over-methylation leading to quaternary ammonium salts, which can be an issue with traditional alkylating agents like methyl iodide.[1] This guide focuses on methods that offer high selectivity for the desired N-methylated product.

Recommended Synthetic Strategies

Two primary methods are recommended for the N-methylation of 2-(tetrahydropyran-4-yloxy)benzylamine: the Eschweiler-Clarke reaction and reductive amination with dimethyl carbonate. The choice between these methods may depend on available reagents, desired scale, and environmental considerations.

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] It is a one-pot procedure known for its high efficiency and selectivity in converting primary and secondary amines to their tertiary methylated counterparts without the formation of quaternary ammonium salts.[3][4][5] The reaction is driven by the irreversible loss of carbon dioxide.[3]

  • Reductive Amination with Dimethyl Carbonate (DMC): DMC is considered an environmentally friendly methylating agent, offering a safer alternative to toxic reagents like dimethyl sulfate or methyl halides.[6][7][8] This method can be performed under various conditions, often catalyzed by zeolites or transition metals, and can be tuned for either mono- or di-methylation.[7][9]

Comparative Overview of Protocols

ParameterEschweiler-Clarke ReactionReductive Amination with DMC
Methyl Source FormaldehydeDimethyl Carbonate
Reducing Agent Formic AcidMolecular Hydrogen (with catalyst) or other reductants
Key Advantages High yields, avoids quaternization, simple reagents.[1][2]"Green" reagent, tunable selectivity.[6][7][9]
Considerations Requires heating, potential for side reactions if not controlled.May require specialized equipment (e.g., for hydrogenation), catalyst selection is crucial.
Typical Yields >80%[2]Good to excellent, depending on conditions.[9]

Detailed Experimental Protocols

Protocol 1: Eschweiler-Clarke N,N-dimethylation

This protocol details the exhaustive methylation of the primary amine to the tertiary N,N-dimethyl derivative.

Reaction Scheme:

Caption: Eschweiler-Clarke reaction workflow.

Materials:

  • 2-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.2 eq)

  • Formic acid (98-100%, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(tetrahydropyran-4-yloxy)benzylamine.

  • Add formic acid, followed by the aqueous formaldehyde solution.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours.[2][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH of approximately 9-10 with 1 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mechanism Insight: The reaction proceeds through the formation of an iminium ion intermediate from the amine and formaldehyde. This is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide.[1][2][3] This process repeats to achieve dimethylation.

Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Repetition Amine Primary Amine Formaldehyde Formaldehyde Amine->Formaldehyde + Iminium Iminium Ion Formaldehyde->Iminium -> Dehydration FormicAcid Formic Acid Iminium->FormicAcid + SecondaryAmine Secondary Amine FormicAcid->SecondaryAmine -> Hydride Transfer + CO2 TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine Repeat Steps 1 & 2

Caption: Simplified Eschweiler-Clarke mechanism.

Protocol 2: Selective Mono-N-methylation with Dimethyl Carbonate

This protocol is designed for the selective synthesis of the mono-methylated product, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Materials:

  • 2-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq)

  • Dimethyl carbonate (DMC) (acting as both reagent and solvent)

  • Potassium carbonate (K2CO3) or a suitable zeolite catalyst (e.g., NaY)[7][10]

  • Inert atmosphere (Nitrogen or Argon)

  • High-pressure reaction vessel (if applicable)

  • Standard glassware for workup and purification

Procedure:

  • In a suitable reaction vessel, combine 2-(tetrahydropyran-4-yloxy)benzylamine, the chosen catalyst (e.g., K2CO3), and an excess of dimethyl carbonate.

  • If using a zeolite catalyst, the reaction may be run in an autoclave under elevated temperature (120-150 °C).[7]

  • For reactions with K2CO3, heating at a moderate temperature under an inert atmosphere is typically sufficient.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the excess dimethyl carbonate under reduced pressure.

  • The crude residue can be purified by column chromatography to isolate the mono-methylated product. In some cases, an acidic workup to form the hydrochloride salt can facilitate purification.

Safety and Handling

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Dimethyl Carbonate: While considered a "green" reagent, it is flammable.

  • Methylating Agents in General: All methylating agents are potentially toxic and should be handled with care as they can methylate biological molecules.[11]

  • Pressure Reactions: When using an autoclave, ensure it is properly rated for the intended temperature and pressure and that all safety features are operational.

Product Characterization

The final product, N-methyl- or N,N-dimethyl-2-(tetrahydropyran-4-yloxy)benzylamine, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet corresponding to the N-methyl protons around 2.2-2.5 ppm for the mono-methylated product and slightly higher for the dimethylated product. The benzylic protons will appear as a singlet or doublet.

    • ¹³C NMR: The N-methyl carbon will appear in the aliphatic region.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and to monitor the reaction progress.

Conclusion

The N-methylation of 2-(tetrahydropyran-4-yloxy)benzylamine can be achieved efficiently and with high selectivity using either the Eschweiler-Clarke reaction or reductive amination with dimethyl carbonate. The choice of method will depend on the specific requirements of the synthesis. By following the detailed protocols and safety precautions outlined in this application note, researchers can reliably synthesize the desired N-methylated derivatives for their research and development needs.

References

  • Selva, M., Bomben, A., & Tundo, P. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. Retrieved from [Link]

  • (n.d.). Eschweiler–Clarke reaction. Grokipedia. Retrieved from [Link]

  • (n.d.). N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate. Retrieved from [Link]

  • (2016, October 11). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Retrieved from [Link]

  • Selva, M., & Tundo, P. (n.d.). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. IRIS. Retrieved from [Link]

  • (n.d.). Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from [Link]

  • (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Retrieved from [Link]

  • (n.d.). N-Methylation of p-aminoacetophenone (E) with DMC. ResearchGate. Retrieved from [Link]

  • (n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

  • (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool. Retrieved from [Link]

  • (n.d.). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. Request PDF - ResearchGate. Retrieved from [Link]

  • (2017, August 30). Safest Methylating Agent. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Scale-Up Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a substituted benzylamine core, makes it a valuable building block in drug discovery and development. The increasing demand for this intermediate necessitates the development of a robust, scalable, and efficient synthetic process. This guide provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, designed for researchers, scientists, and professionals in drug development. The synthesis is presented in two main stages: the preparation of the key aldehyde intermediate, 2-(tetrahydropyran-4-yloxy)benzaldehyde, via a Williamson ether synthesis, followed by the reductive amination with methylamine to yield the target product. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a successful and reproducible scale-up.

Synthetic Strategy Overview

The overall synthetic route is a two-step process, as illustrated below. The first step involves the formation of an ether linkage between salicylaldehyde and a suitable tetrahydropyran derivative. The second step is the conversion of the resulting aldehyde to the desired N-methyl benzylamine via reductive amination.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Salicylaldehyde Salicylaldehyde Intermediate_Aldehyde 2-(tetrahydropyran-4-yloxy)benzaldehyde Salicylaldehyde->Intermediate_Aldehyde Base, Solvent 4-Halotetrahydropyran 4-Halotetrahydropyran 4-Halotetrahydropyran->Intermediate_Aldehyde Final_Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Intermediate_Aldehyde->Final_Product Reducing Agent, Solvent Methylamine Methylamine Methylamine->Final_Product

High-Purity Isolation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a key structural motif in the development of novel therapeutics. Its synthesis often yields a crude mixture requiring robust purification to meet the stringent purity demands of pharmaceutical research. Standard silica gel chromatography can be challenging for such basic compounds due to strong interactions with acidic silanol groups, leading to poor recovery and significant peak tailing. This application note presents a detailed, optimized protocol for the purification of this secondary amine using flash column chromatography. By incorporating a basic modifier into the mobile phase, this method effectively mitigates undesirable on-column interactions, ensuring high purity and yield.

Principle of Separation: Overcoming the Challenge of Amine Purification

The purification of amine-containing compounds by normal-phase chromatography on silica gel is a classic challenge in synthetic chemistry. The target molecule, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, possesses a secondary amine which is basic, and a tetrahydropyranyl (THP) ether, which adds moderate polarity.

The primary obstacle arises from the acidic nature of the silica gel stationary phase. The surface of silica is populated with silanol groups (Si-OH), which can engage in strong acid-base interactions with the basic amine functionality of the analyte.[1] This interaction leads to several undesirable chromatographic outcomes:

  • Irreversible Adsorption: A portion of the amine can become permanently bound to the column, resulting in reduced yield.

  • Peak Tailing: The analyte elutes as a broad, asymmetric peak, making sharp separation from impurities difficult.[2]

  • Poor Reproducibility: The strength of the interaction can vary between batches of silica gel.

To counteract these effects, this protocol employs a proven strategy: neutralization of the silica surface through a modified mobile phase. The addition of a small quantity of a volatile tertiary amine, such as triethylamine (TEA), to the eluent serves as a "competing base".[3] The TEA preferentially interacts with the acidic silanol sites, effectively masking them from the target compound. This allows the separation to proceed based primarily on polarity differences, resulting in symmetrical peaks and improved recovery. Alternative stationary phases like amine-functionalized silica or alumina can also be used, but silica with a basic modifier is often the most accessible and cost-effective approach.[4][5]

Safety and Handling

All procedures should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: While specific toxicological data is limited, similar benzylamines can cause skin and eye irritation or burns.[6] Avoid direct contact and inhalation. A Safety Data Sheet (SDS) should be consulted.[7]

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol): These solvents are flammable and can be harmful if inhaled or absorbed through the skin. Avoid ignition sources.

  • Triethylamine (TEA): TEA is corrosive, flammable, and has a strong, unpleasant odor. It can cause severe skin and eye burns. Handle with extreme care.

All chemical waste must be disposed of in accordance with local regulations.

Pre-Purification: TLC Method Development

Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) must be performed to determine the optimal mobile phase composition. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.25-0.35.[8]

Protocol: TLC Analysis

  • Preparation: Dissolve a small sample of the crude reaction mixture in a few drops of dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Eluent Systems: Prepare small amounts of potential eluent systems in a developing chamber. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate), with a constant 1% Triethylamine (TEA) added to the total volume.

    • Test System 1: 80:20 Hexane/Ethyl Acetate + 1% TEA

    • Test System 2: 70:30 Hexane/Ethyl Acetate + 1% TEA

    • Test System 3: 50:50 Hexane/Ethyl Acetate + 1% TEA

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate using a potassium permanganate or ninhydrin dip.

  • Optimization: Adjust the solvent ratio until the spot corresponding to the product has an Rf value of ~0.25-0.35. Less polar impurities should have a higher Rf, and more polar impurities should have a lower Rf.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the column and solvent volumes accordingly for different scales.

Part A: Column Preparation (Slurry Packing)
  • Select Column: Choose a glass column with a diameter of ~4-5 cm. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[9]

  • Prepare Slurry: In a beaker, prepare a slurry of silica gel (e.g., 60 g, 230-400 mesh) in the initial, least polar eluent determined by TLC (e.g., 95:5 Hexane/EtOAc + 1% TEA).

  • Pack Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8] Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

  • Equilibrate: Open the stopcock and allow the excess solvent to drain until the solvent level is just above the sand layer on top of the silica bed. Do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.

Part B: Sample Loading
  • Wet Loading: Dissolve the crude product (~1.5 g) in the minimum amount of DCM or the initial eluent. Using a pipette, carefully apply this solution to the top of the silica bed. Drain the solvent until the sample is loaded onto the silica, then carefully add a small layer of the initial eluent.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (~3-4 g) to this solution and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a protective layer of sand on top.

Part C: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial, least polar eluent. Open the stopcock and begin collecting the eluate in fractions (e.g., 20 mL per test tube). Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase as determined by your TLC analysis. For example, you might start with 95:5 Hexane/EtOAc, then move to 90:10, then 80:20, and so on. This ensures that less polar impurities elute first, followed by the product, and finally the more polar impurities.

  • Monitor Fractions: Monitor the collected fractions by TLC. Spot every second or third fraction on a TLC plate and develop it in the optimized solvent system to identify which fractions contain the pure product.[8]

  • Combine and Isolate: Combine all fractions that contain only the pure product spot. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Summary of Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective, and widely available stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range to elute the moderately polar target compound after removing non-polar impurities.
Mobile Phase Modifier 1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing and improving recovery of the basic amine.[3]
TLC Rf Target 0.25 - 0.35Provides optimal resolution and a practical elution volume during column chromatography.[8]
Loading Method Dry LoadingRecommended for ensuring a narrow starting band and improving separation efficiency.
Elution Method Step-Gradient ElutionAllows for efficient removal of impurities with different polarities.

Experimental Workflow Diagram

Caption: Workflow for the purification of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product Won't Elute Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate or add a small % of methanol).
Poor Separation - Eluent system is not optimal.- Column was overloaded.- Sample band was too wide.- Re-optimize the eluent with TLC.- Use a larger column or less crude material.- Use the dry loading technique.
Significant Peak Tailing Insufficient or no basic modifier (TEA) in the mobile phase.[2]Ensure 1-2% TEA is present in all eluents used for equilibration, loading, and elution.
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the proportion of the polar solvent. Start with a much less polar system (e.g., 98:2 Hexane/EtOAc).
Cracks in Silica Bed The column ran dry or was packed improperly.This is difficult to fix. The column must be repacked carefully, ensuring the silica bed is always covered with solvent.

References

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Biotage. (2014). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information - Medicinal Chemistry Communications. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. [Link]

  • Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please![Link]

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Application Notes & Protocols: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid assembly of compound libraries.[1] A cornerstone of this methodology is the linker, a molecular entity that tethers the growing compound to an insoluble support.[2] The choice of linker dictates the reaction conditions that can be employed and the final functionality of the released product. This document details the application of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine as a versatile, acid-labile linker precursor for solid-phase synthesis. The tetrahydropyranyl (THP) ether serves as a masked hydroxyl group, which, upon cleavage, can initiate a cyclization-release mechanism, affording products with a secondary amine functionality. This approach offers an alternative to commonly used linkers, particularly for the synthesis of N-substituted heterocyclic scaffolds.

Introduction: The Rationale for Advanced Linker Systems

The utility of a solid-phase synthesis strategy is intrinsically linked to the properties of the linker connecting the substrate to the resin.[2] An ideal linker must be stable to a wide range of reaction conditions used for library synthesis while being cleavable under specific, high-yield conditions that do not compromise the integrity of the final product.[2] Acid-labile linkers, such as those based on Wang or Rink amide systems, are widely used due to their straightforward cleavage with trifluoroacetic acid (TFA).[2][3]

The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold introduces a novel acid-cleavable system. The core innovation lies in the use of a THP ether as a latent phenolic hydroxyl group. The THP group is a well-established protecting group for alcohols, known for its stability in basic and nucleophilic conditions but readily removed by mild acid.[4][5] In this proposed application, the acid-catalyzed removal of the THP group unmasks a phenol, which is positioned to trigger an intramolecular cyclization, thereby releasing the synthesized molecule from the solid support. This strategy allows for the generation of products containing a secondary N-methyl amine, a common motif in pharmacologically active compounds.

G cluster_0 Core Components of the Linker N_Methylbenzylamine N-Methylbenzylamine Core (Scaffold for Synthesis) THP_Ether Tetrahydropyranyl (THP) Ether (Acid-Labile Trigger) N_Methylbenzylamine->THP_Ether Ortho-substituted for cyclization-release Solid_Support Solid Support (Insoluble Polymer Matrix) N_Methylbenzylamine->Solid_Support Covalent Attachment

Figure 1: Conceptual relationship between the core components of the proposed linker system.

Synthesis and Immobilization of the Linker

The synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can be achieved through a multi-step process starting from commercially available materials. The characterization of the final compound is crucial and should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity before immobilization.[6][7]

Protocol 2.1: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine
  • Protection of 2-hydroxybenzaldehyde: React 2-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like dichloromethane (DCM) to form 2-(tetrahydropyran-4-yloxy)benzaldehyde.[5]

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination with methylamine. This can be performed using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or 1,2-dichloroethane.[8]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Protocol 2.2: Immobilization onto a Solid Support

The linker is attached to a solid support, typically a chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive and prevents racemization.[9]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Linker Attachment: Dissolve N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (2 equivalents) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM. Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Capping: To cap any remaining reactive sites on the resin, add methanol (1 mL per gram of resin) and agitate for an additional 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, methanol, and DCM, then dry under vacuum.

The loading of the linker onto the resin can be determined gravimetrically or by a colorimetric method like the picric acid test.

Application in Solid-Phase Synthesis: A Model Workflow

The immobilized linker provides a secondary amine as a handle for further chemical transformations. The following workflow illustrates the synthesis of a small library of N-acyl, N-alkyl-benzylamines.

G start Start: Immobilized Linker acylation Step 1: N-Acylation (R1-COOH, Coupling Agent) start->acylation wash1 Wash acylation->wash1 cleavage Step 2: Cleavage & Release (TFA Cocktail) wash1->cleavage product Final Product: N-acyl-N-methyl-2-hydroxybenzylamine cleavage->product

Figure 2: A simplified workflow for the solid-phase synthesis of an N-acylated benzylamine derivative using the THP-based linker.

Protocol 3.1: N-Acylation on Solid Support
  • Resin Swelling: Swell the linker-functionalized resin in DCM.

  • Activation: In a separate vessel, pre-activate the carboxylic acid (R¹-COOH) (3 equivalents) with a coupling agent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.

  • Coupling: Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: The completion of the reaction can be monitored by a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.[10]

Table 1: Representative Reaction Conditions for N-Acylation
ReagentEquivalents (relative to resin loading)SolventTime (h)
Carboxylic Acid (R¹-COOH)3.0DMF2-4
HBTU3.0DMF2-4
DIPEA6.0DMF2-4

Cleavage and Product Release

The final step is the cleavage of the synthesized compound from the solid support. This is achieved by an acid-catalyzed deprotection of the THP ether, followed by an intramolecular cyclization that releases the product.

Mechanism of Cleavage

The cleavage is initiated by the protonation of the THP ether oxygen by a strong acid like TFA. This leads to the opening of the pyran ring and the formation of a carbocation, which is then attacked by water or another nucleophile present in the cleavage cocktail.[11] The resulting hemiacetal is unstable and hydrolyzes to release the free phenol. The phenolic hydroxyl group then attacks the benzylic carbon attached to the resin backbone, leading to the formation of a stable cyclic ether and the release of the desired product.

G Resin_Bound Resin-Bound Precursor (THP Protected) Protonation Protonation of THP Ether (TFA) Resin_Bound->Protonation 1. Acid Addition Deprotection THP Cleavage (Formation of Phenol) Protonation->Deprotection 2. Ring Opening Cyclization Intramolecular Cyclization Deprotection->Cyclization 3. Nucleophilic Attack Product_Release Released Product (N-acyl-N-methyl-2-hydroxybenzylamine) Cyclization->Product_Release 4. Cleavage

Figure 3: Proposed mechanism for the acid-mediated cleavage and release of the product from the solid support.

Protocol 4.1: Cleavage from the Resin
  • Resin Preparation: Place the dry, product-loaded resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is included as a scavenger to trap any reactive carbocations generated during cleavage.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Purification: Concentrate the filtrate under reduced pressure and precipitate the crude product with cold diethyl ether. The product can be further purified by reverse-phase HPLC.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low Loading on Resin Incomplete reaction during immobilization.Increase reaction time, use fresh reagents, ensure anhydrous conditions.
Incomplete Acylation Steric hindrance from the carboxylic acid.Use a more potent coupling agent (e.g., HATU), increase reaction temperature, or extend the reaction time.
Low Cleavage Yield Incomplete deprotection of the THP group.Increase the concentration of TFA or the cleavage time. Ensure the cleavage cocktail contains a scavenger like TIS.
Side Product Formation Re-attachment of the product to the resin.Use a higher concentration of scavenger in the cleavage cocktail.

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine represents a promising and versatile precursor for a novel acid-labile linker system in solid-phase organic synthesis. Its key advantage is the ability to generate products with a secondary amine functionality through a cyclization-release mechanism triggered by standard acidic cleavage conditions. This system is compatible with Fmoc-based strategies and expands the toolbox available to medicinal chemists for the creation of diverse small molecule libraries. The protocols outlined in this document provide a comprehensive guide for the synthesis, immobilization, and application of this innovative linker.

References

  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link][2]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. [Link][11]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved January 14, 2026, from [Link][4]

  • Macromolecular Chemistry and Physics. (2025, March 8). On‐Resin Recycling of Acid‐Labile Linker Enables the Reuse of Solid Support for Fmoc‐Based Solid Phase Synthesis. [Link][3]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link][3][13][]

  • Kenner, G. W., McDermott, J. R. (1971). A safety-catch principle for use in solid phase peptide synthesis.
  • Chitkul, B., Atrash, B., & Bradley, M. (2001). A new bio-compatible pH cleavable linker for solid-phase synthesis of a squalamine analogue. Tetrahedron Letters, 42(35), 6211-6214. [Link][15]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved January 14, 2026, from [Link][5]

  • Isidro-Llobet, A., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(1), 129. [Link][13][16]

  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link][17]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link][18]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][12]

  • Schörgenhumer, J., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(1), 239-245. [Link][19]

  • Journal of Kufa for Chemical Sciences. (2024). Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. [Link][20]

  • Kandinska, M. I., Kozekov, I. D., & Palamareva, M. D. (2006). Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 11(6), 403–414. [Link][6]

  • Materials. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link][1]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link][7]

  • MDPI. (2022). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. [Link][8]

  • ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link][21]

  • Nnamonu, L., Agwada, V., & Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. [Link][22]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved January 14, 2026, from [Link][23]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the causality behind experimental choices, and provide robust protocols to improve yield and purity.

The primary synthetic route to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is through the reductive amination of 2-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. This process, while straightforward in principle, involves critical parameters that can significantly impact the reaction's success.

Overall Synthetic Scheme

The reaction proceeds in two key stages, which can be performed in a single pot: (1) The formation of an iminium ion intermediate from the aldehyde and methylamine, and (2) The subsequent reduction of this intermediate to the desired secondary amine.

Synthetic_Scheme Aldehyde 2-(tetrahydropyran-4-yloxy)benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + H+ - H2O Methylamine Methylamine (CH3NH2) Methylamine->Iminium Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Iminium->Product ReducingAgent Reducing Agent ReducingAgent->Iminium

Caption: General reaction pathway for reductive amination.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is disappointingly low. What are the most likely causes?

A1: Low yield is a common issue that can stem from several factors throughout the process. The most critical points to investigate are:

  • Inefficient Imine/Iminium Formation: The initial condensation between the aldehyde and methylamine is a reversible equilibrium.[1] The reaction is typically favored under mildly acidic conditions (pH 4-7).[2] If the pH is too low, the methylamine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated, and the iminium ion intermediate does not form efficiently.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount. A common mistake is using a reducing agent that is too powerful (like sodium borohydride) without careful control, leading to side reactions.[2] Conversely, an insufficient amount of a milder reagent will result in an incomplete reaction.

  • Side Product Formation: The primary cause of yield loss is often the formation of the corresponding benzyl alcohol via the reduction of the starting aldehyde. This is discussed in detail in Q2 .

  • Workup and Purification Losses: The product is a basic amine, which can have some water solubility, especially in its protonated form. Ensure the aqueous layer is thoroughly extracted during workup and that the pH is basic (>9) to keep the amine in its freebase form for efficient extraction into an organic solvent. Losses can also occur during column chromatography if the wrong solvent system is chosen.

Q2: My crude NMR/LC-MS shows a significant amount of 2-(tetrahydropyran-4-yloxy)benzyl alcohol. How do I prevent this?

A2: The formation of the benzyl alcohol byproduct is a classic sign of a non-chemoselective reduction. This occurs when the reducing agent attacks the starting aldehyde carbonyl group in addition to, or faster than, the iminium ion intermediate.

  • Causality: This problem is most prevalent when using strong, less selective hydride donors like Sodium Borohydride (NaBH₄).[3] While NaBH₄ can reduce imines, it is also highly effective at reducing aldehydes and ketones.

  • Solution: The most effective solution is to switch to a more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[2] Its bulky acetate groups and reduced hydridic character make it significantly less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[2][4] It performs well in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[3]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions, especially at a controlled pH of around 6-7.[2] However, it is highly toxic and can liberate hydrogen cyanide gas if the reaction becomes too acidic, requiring careful handling.[2]

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckCrude Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckCrude IsAldehyde Excess Aldehyde Present? CheckCrude->IsAldehyde IsAlcohol Alcohol Byproduct Present? CheckCrude->IsAlcohol Incomplete Incomplete Reaction IsAldehyde->Incomplete Yes SideReaction Side Reaction Occurred IsAlcohol->SideReaction Yes Solution1 Check pH (4-7). Ensure sufficient reducing agent. Increase reaction time. Incomplete->Solution1 Solution2 Use selective reducing agent (e.g., NaBH(OAc)3). Ensure imine formation before adding NaBH4. SideReaction->Solution2 Experimental_Workflow Setup 1. Setup & Reagents - Dissolve aldehyde in anhydrous DCM - Add methylamine solution Stir 2. Imine Formation - Stir at room temp for 30-60 min Setup->Stir Reduction 3. Reduction - Add NaBH(OAc)3 portion-wise - Monitor by TLC Stir->Reduction Quench 4. Quenching - Add saturated NaHCO3 solution Reduction->Quench Workup 5. Workup - Separate layers - Extract aqueous with DCM Quench->Workup Purify 6. Purification - Dry, filter, concentrate - Column chromatography Workup->Purify Final 7. Final Product - Characterize (NMR, MS) Purify->Final

Sources

Technical Support Center: Synthesis of Ortho-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ortho-substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of this important class of molecules. Here, we provide troubleshooting guides and frequently asked questions to address specific issues you may face during your experiments.

Introduction: The Challenge of the Ortho Position

The synthesis of ortho-substituted benzylamines presents a unique set of challenges primarily due to steric hindrance and electronic effects imposed by the ortho substituent. These factors can significantly impact reaction kinetics, yields, and the formation of side products. This guide will provide in-depth, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when synthesizing ortho-substituted benzylamines compared to their meta- or para-isomers?

A1: Low yields in the synthesis of ortho-substituted benzylamines are often a direct consequence of steric hindrance. The substituent at the ortho position can physically block the approach of reagents to the reactive center, be it a carbonyl group in reductive amination or the benzylic carbon in nucleophilic substitution. This steric clash slows down the reaction rate and can lead to incomplete conversion. Additionally, electronic effects of the ortho-substituent can influence the reactivity of the functional group being transformed.

Q2: I'm observing a significant amount of side products in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue. In reductive aminations, for instance, self-condensation of ortho-aminobenzaldehydes can occur.[1] Another common side reaction is the over-alkylation of the amine product, leading to tertiary amines when a primary amine is desired.[2] To minimize these, consider using a one-pot procedure where the intermediate imine is formed in situ and immediately reduced.[1] Careful control of stoichiometry and the slow addition of a mild reducing agent are also crucial.

Q3: Are there any general strategies to improve the success rate of synthesizing sterically hindered benzylamines?

A3: Yes, several strategies can be employed. Choosing a synthetic route that is less sensitive to steric effects is a good starting point. For example, transition-metal-catalyzed amination of ortho-substituted aryl halides might be more effective than traditional SN2-type reactions in some cases.[3][4] Optimizing reaction conditions is also key; this includes experimenting with different solvents, temperatures, and catalysts to find the optimal balance for your specific substrate. The use of microwave-assisted conditions has also been shown to improve yields and reduce reaction times in some cases.[5]

Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for common synthetic methodologies used to prepare ortho-substituted benzylamines.

Reductive Amination of Ortho-Substituted Carbonyls

Reductive amination is a widely used method for amine synthesis. However, with ortho-substituted benzaldehydes or ketones, challenges arise from slow imine formation and potential reduction of the starting carbonyl.[6]

Common Problems & Solutions:

  • Problem: Low conversion to the imine intermediate.

    • Cause: Steric hindrance from the ortho-substituent slows down the condensation reaction between the carbonyl compound and the amine.

    • Solution:

      • Catalysis: Add a catalytic amount of a mild acid, such as acetic acid, to facilitate imine formation.[1]

      • Water Removal: If the reaction is reversible, remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the imine.

      • Pre-formation: Allow the imine to form completely before adding the reducing agent. You can monitor the imine formation by techniques like NMR.[6]

  • Problem: Reduction of the starting aldehyde/ketone.

    • Cause: The reducing agent is too reactive and reduces the carbonyl group before it can form the imine.

    • Solution:

      • Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for imines over carbonyls.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[1]

      • Stepwise Procedure: If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine is fully formed before its addition.[1]

Experimental Protocol: Optimized Reductive Amination of an Ortho-Substituted Benzaldehyde

  • Dissolve the ortho-substituted benzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or NMR if necessary.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical ConditionsProsCons
NaBH(OAc)₃ DCE or THF, room temp, +/- AcOHMild, selective for iminesHigher molecular weight, can be slow
NaBH₃CN MeOH, pH 6-7Selective for iminesHighly toxic
NaBH₄ MeOH or EtOH, 0°C to room tempInexpensive, readily availableCan reduce aldehydes/ketones, requires imine pre-formation
H₂/Pd-C MeOH or EtOH, atmospheric or elevated pressureClean, byproduct is waterCan reduce other functional groups (e.g., nitro, alkenes)

Visualization: Troubleshooting Workflow for Reductive Amination

G Start Start Reductive Amination LowYield Low Yield or Incomplete Reaction Start->LowYield CheckImine Monitor Imine Formation (e.g., by NMR) LowYield->CheckImine Is starting material consumed? ImineLow Imine Formation Incomplete CheckImine->ImineLow No SideProducts Side Products Observed (e.g., Carbonyl Reduction) CheckImine->SideProducts Yes AddAcid Add Catalytic Acid (e.g., AcOH) ImineLow->AddAcid RemoveWater Remove Water (Dean-Stark/Sieves) ImineLow->RemoveWater AddAcid->CheckImine RemoveWater->CheckImine MilderReductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) SideProducts->MilderReductant Stepwise Perform Stepwise Addition (Imine first, then reductant) SideProducts->Stepwise Success Successful Synthesis MilderReductant->Success Stepwise->Success

Caption: Troubleshooting decision tree for reductive amination.

The Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines, avoiding over-alkylation.[7][8] However, the key SN2 reaction can be sluggish with sterically hindered ortho-substituted benzyl halides.

Common Problems & Solutions:

  • Problem: Low yield in the N-alkylation step.

    • Cause: The ortho-substituent on the benzyl halide sterically hinders the approach of the phthalimide anion.

    • Solution:

      • Reaction Conditions: Use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phthalimide anion. Higher reaction temperatures may also be required, but monitor for decomposition.

      • Phase-Transfer Catalysis: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the solid potassium phthalimide and the organic-soluble benzyl halide.

      • Alternative Reagents: Consider using a modified phthalimide reagent with greater solubility or reactivity.

Experimental Protocol: Gabriel Synthesis of an Ortho-Substituted Benzylamine

  • To a solution of phthalimide (1.0 equiv) in DMF, add potassium carbonate (1.1 equiv).

  • Heat the mixture to 80-100 °C for 1 hour to form the potassium phthalimide salt.

  • Cool the mixture to room temperature and add the ortho-substituted benzyl halide (1.0 equiv).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and collect the precipitated N-alkylated phthalimide by filtration.

  • To cleave the phthalimide group, reflux the N-alkylated phthalimide with hydrazine hydrate (2.0 equiv) in ethanol for 4-6 hours.

  • After cooling, acidify the mixture with concentrated HCl to precipitate phthalhydrazide.

  • Filter off the precipitate and concentrate the filtrate. Basify the residue with aqueous NaOH and extract the desired primary amine with an organic solvent.

Directed Ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings.[9] A directing metalation group (DMG) on the ring directs a strong base (typically an alkyllithium) to deprotonate the adjacent ortho-position.[10]

Common Problems & Solutions:

  • Problem: Poor regioselectivity or no lithiation.

    • Cause: The directing group is not effective enough, or there are other acidic protons in the molecule.

    • Solution:

      • Choice of Directing Group: Use a strong directing group. Amides (e.g., -CONEt₂) and sulfonamides are generally more effective than ethers or tertiary amines.[11]

      • Base and Conditions: Use a strong, non-nucleophilic base like s-BuLi in the presence of a coordinating agent like TMEDA at low temperatures (-78 °C) to enhance the rate of deprotonation.[11]

  • Problem: Low yield after quenching with the electrophile.

    • Cause: The aryllithium intermediate is unstable or the electrophile is not sufficiently reactive.

    • Solution:

      • Temperature Control: Maintain a low temperature throughout the reaction until the electrophile is added to prevent decomposition of the aryllithium species.

      • Electrophile Choice: Use a reactive electrophile. For introducing an aminomethyl group, N,N-dimethylformamide (DMF) can be used to form the aldehyde, which can then be converted to the amine via reductive amination.

Visualization: Mechanism of Directed Ortho-Lithiation

G cluster_0 Directed Ortho-Lithiation Start Aromatic Ring with DMG Coordination Coordination of R-Li to DMG Start->Coordination + R-Li Deprotonation Ortho-Deprotonation Coordination->Deprotonation CIPE Aryllithium Aryllithium Intermediate Deprotonation->Aryllithium Quench Quenching with Electrophile (E+) Aryllithium->Quench + E+ Product Ortho-Substituted Product Quench->Product

Caption: Simplified mechanism of Directed Ortho-Lithiation.

Concluding Remarks

The synthesis of ortho-substituted benzylamines can be challenging, but a systematic and informed approach to troubleshooting can lead to successful outcomes. By understanding the underlying principles of steric and electronic effects and by carefully selecting and optimizing your synthetic route, you can overcome the hurdles presented by these sterically demanding targets.

References

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC - NIH.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Directed (ortho)
  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical logic to empower you to overcome common synthetic challenges and optimize your reaction conditions.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to address specific problems you may encounter during the synthesis. The primary route for this transformation is a reductive amination, which involves the reaction of 2-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine, followed by reduction of the intermediate imine.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the reductive amination of 2-(tetrahydropyran-4-yloxy)benzaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Incomplete Imine Formation

The initial condensation between the aldehyde and methylamine to form the imine is a reversible equilibrium reaction.[1] To drive the reaction forward, the removal of water is essential.

  • Solution:

    • Azeotropic Removal of Water: If your reaction solvent allows (e.g., toluene or benzene), use a Dean-Stark apparatus to remove water as it forms.

    • Drying Agents: Incorporate a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly into the reaction mixture.

Potential Cause 2: Suboptimal Reducing Agent or Reaction Conditions

The choice and handling of the reducing agent are critical for the selective reduction of the imine.

  • Solution:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations as it is milder and more selective for imines over aldehydes.[2][3] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you may be getting side reactions.

    • pH Control: The reaction is typically most efficient under weakly acidic conditions (pH 5-6), which facilitates both imine formation and reduction. You can add a small amount of acetic acid to buffer the reaction.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but be mindful of potential side reactions at higher temperatures.[4]

Potential Cause 3: Impure Starting Materials

The purity of your 2-(tetrahydropyran-4-yloxy)benzaldehyde and methylamine source is paramount.

  • Solution:

    • Aldehyde Purity: Ensure your aldehyde is free from the corresponding carboxylic acid, which can be formed via oxidation. You can purify the aldehyde by column chromatography if necessary.

    • Amine Source: Use a reliable source of methylamine, such as a solution in a suitable solvent (e.g., THF, ethanol) or a salt (e.g., methylamine hydrochloride) with the addition of a base to liberate the free amine.

Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?

The most common side product in this reaction is the tertiary amine, formed by the reaction of the desired secondary amine product with another molecule of the aldehyde.

Potential Cause: Over-alkylation

This occurs when the newly formed N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine reacts with the starting aldehyde.

  • Solution:

    • Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to the aldehyde to favor the formation of the secondary amine.[5]

    • Slow Addition: If conducting a two-step process, add the reducing agent slowly to the pre-formed imine. In a one-pot reaction, ensure the reducing agent is present from the beginning or added shortly after the aldehyde and amine are mixed.

    • Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is less likely to reduce the starting aldehyde, minimizing the chances of the product amine reacting with it.

Question 3: My product is difficult to purify. What strategies can I employ for effective purification?

Purification can be challenging due to the basic nature of the amine product and the potential for similar polarity byproducts.

Purification Strategy 1: Acid-Base Extraction

This is a classic and effective method for separating amines from neutral organic compounds.[6]

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Purification Strategy 2: Column Chromatography

Silica gel chromatography can be effective, but care must be taken to avoid product streaking.

  • Tips for Success:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent system to prevent the product from sticking to the acidic silica. A typical mobile phase could be a gradient of methanol in dichloromethane with 0.1-1% triethylamine.

    • Reverse-Phase Chromatography: If silica gel proves problematic, consider using reverse-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or ammonia).

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and optimization of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Q1: What is the general reaction scheme for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine?

The most common synthetic route is a one-pot reductive amination. The overall transformation is depicted below:

G A 2-(tetrahydropyran-4-yloxy)benzaldehyde C Imine Intermediate A->C + B Methylamine B->C + D N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine C->D + ReducingAgent [Reducing Agent] ReducingAgent->D

Caption: Reductive Amination Pathway

Q2: Are there alternative synthetic routes to consider?

While reductive amination is the most direct approach, other methods exist, though they may be less efficient or involve more steps.

  • Two-Step Reductive Amination: This involves the initial formation and isolation of the imine, followed by a separate reduction step. This can sometimes offer better control and higher purity.[1]

  • Direct Alkylation: One could, in principle, synthesize 2-(tetrahydropyran-4-yloxy)benzylamine and then perform a direct N-methylation using a methylating agent like methyl iodide. However, this method is often plagued by over-alkylation, leading to the formation of the quaternary ammonium salt.[7]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.

  • TLC Protocol:

    • Stationary Phase: Silica gel plates (e.g., silica gel 60 F₂₅₄).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is 9:1 dichloromethane:methanol.

    • Visualization: UV light (254 nm) and/or a staining agent such as potassium permanganate or ninhydrin.

    • Interpretation: The starting aldehyde will be less polar than the amine product. You should see the spot corresponding to the aldehyde disappear and a new, more polar spot for the amine product appear.

Q4: What are the key safety considerations for this synthesis?
  • Methylamine: Is a flammable and corrosive gas or solution. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Sodium borohydride and its derivatives can react violently with water and acids to produce flammable hydrogen gas. Handle with care and quench any excess reagent slowly and carefully.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Always work in a fume hood and avoid sources of ignition.

III. Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Materials:

  • 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(tetrahydropyran-4-yloxy)benzaldehyde and anhydrous DCM or DCE.

  • Add the methylamine solution and the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

IV. Data Summary

ParameterRecommended ConditionRationale
Methylamine Stoichiometry 1.1 - 1.5 equivalentsMinimizes over-alkylation.[5]
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imines.[2][3]
pH Weakly acidic (pH 5-6)Facilitates both imine formation and reduction.
Solvent Dichloromethane or 1,2-DichloroethaneGood solubility for reactants and inert.
Temperature Room temperature to 40 °CBalances reaction rate and side product formation.[4]

V. Logical Relationships

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions LowYield Low Yield IncompleteImine Incomplete Imine Formation - Add drying agent - Azeotropic water removal LowYield->IncompleteImine SuboptimalReduction Suboptimal Reduction - Use NaBH(OAc)₃ - Control pH LowYield->SuboptimalReduction ImpureReagents Impure Starting Materials - Purify aldehyde LowYield->ImpureReagents SideProducts Side Products OverAlkylation Over-alkylation - Adjust stoichiometry - Slow addition of reductant SideProducts->OverAlkylation PurificationIssues Purification Issues ProductPolarity Product Polarity/Basicity - Acid-base extraction - Deactivate silica PurificationIssues->ProductPolarity

Caption: Troubleshooting Decision Tree

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • Benchchem. (n.d.). optimizing reaction conditions for N-alkylation of amines.
  • Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!.
  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline....
  • Molbase. (n.d.). Synthesis of N-(2-methyl-3-tetrahydropyranyloxypropylidene)-benzylamine-N-oxide.
  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination....
  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.
  • HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Methyl-N-(4-thien-2-ylbenzyl)amine.
  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts.
  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.

Sources

preventing demethylation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. We have observed that a primary challenge encountered during its use is unintended N-demethylation, leading to the formation of 2-(tetrahydropyran-4-yloxy)benzylamine as a significant impurity. This guide provides a structured, in-depth analysis of the underlying causes and offers validated troubleshooting strategies and preventative protocols to ensure the integrity of your compound. Our goal is to equip you with the expertise to anticipate, diagnose, and solve stability issues, thereby enhancing the reliability and success of your experiments.

Part 1: FAQ - Understanding N-Demethylation

This section addresses the fundamental chemical principles governing the stability of your compound.

Q1: What is N-demethylation, and why is my compound susceptible to it?

Answer: N-demethylation is the chemical process of removing a methyl group from a nitrogen atom. Your compound, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, is particularly susceptible due to its N-methyl benzylamine structure. The reaction typically proceeds through an oxidative pathway where the N-methyl group is converted into a more labile species, which then cleaves to yield the secondary amine and formaldehyde or its derivatives.[1][2][3]

Several factors contribute to this susceptibility:

  • Oxidative Pathways: The lone pair of electrons on the nitrogen can be attacked by oxidizing agents. This is a common mechanism for the N-dealkylation of tertiary and secondary amines.[1][4][5]

  • Benzylic Position: The carbon atom between the phenyl ring and the nitrogen (the benzylic position) can also be a site for radical abstraction, initiating a degradation cascade.

  • Reagent Incompatibility: Many standard synthetic reagents, particularly certain oxidants, chloroformates, and conditions involving strong Lewis acids or high heat, can promote this unwanted side reaction.[6][7]

Q2: What are the common signs of demethylation in my sample?

Answer: The most common sign is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The demethylated product, being a secondary amine, will have a different retention time and a molecular weight that is 14 g/mol less (the mass of a CH₂ group) than the parent compound. You may also observe a gradual change in the physical appearance of the sample, such as discoloration, if the degradation products are colored.

Q3: Which common laboratory conditions or reagents are known to cause N-demethylation?

Answer: A variety of reagents and conditions can inadvertently cause N-demethylation. It is critical to be aware of these potential incompatibilities when planning your synthetic steps.

Reagent/Condition Class Specific Examples Rationale for Demethylation
Strong Oxidizing Agents m-CPBA, H₂O₂, Oxone®, KMnO₄Directly oxidizes the amine or adjacent C-H bonds, leading to cleavage.[1][8]
Acylating Agents Chloroformates (e.g., ethyl chloroformate), Cyanogen Bromide (von Braun reaction)These are classic reagents used for deliberate N-dealkylation, forming an unstable carbamate or cyanamide intermediate that is then cleaved.[5][6][7]
Harsh Acidic Conditions Strong mineral acids (HCl, H₂SO₄) at high temperaturesWhile the primary concern with strong acid is the cleavage of the THP ether, extreme conditions can also promote degradation pathways for the amine.[9][10][11]
Certain Metal Catalysts Some Pd, Rh, or Fe complexes, especially with an oxidantCan catalyze aerobic oxidation or other pathways that lead to N-dealkylation.[1][5][8]
Prolonged Exposure Air (O₂), light, and elevated temperatures during storage or long reactionsCan lead to slow, auto-oxidative degradation over time.

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving demethylation issues encountered during an experiment.

Q4: I've confirmed that demethylation occurred during my last reaction. How do I pinpoint the cause?

Answer: To diagnose the root cause, a systematic review of your experimental protocol is necessary. The following decision tree can guide your analysis.

G start Demethylation Observed q1 Was an oxidizing agent used in the reaction? start->q1 q2 Were chloroformates or cyanogen bromide used? q1->q2 No sol1 Likely Cause: Oxidative Cleavage. Solution: Switch to a milder oxidant or protect the amine before this step. q1->sol1 Yes q3 Were strong acidic conditions employed? q2->q3 No sol2 Likely Cause: Reagent-induced cleavage. These are known N-demethylating agents. Solution: Avoid these reagents. Use an alternative synthetic route or protect the amine. q2->sol2 Yes q4 Was a metal catalyst (e.g., Pd, Fe) used? q3->q4 No sol3 Primary risk is THP ether cleavage. If demethylation is also seen, consider lowering temperature or using a milder acid. Check stability of starting material to the acid. q3->sol3 Yes q5 Was the reaction run at high temperature (>80°C) or for an extended time (>24h)? q4->q5 No sol4 Likely Cause: Metal-catalyzed oxidation. Solution: Degas solvents, run under inert atmosphere (N2/Ar). Consider an alternative catalyst or protect the amine. q4->sol4 Yes sol5 Likely Cause: Thermal or auto-oxidative degradation. Solution: Lower reaction temperature, shorten reaction time, and ensure an inert atmosphere. q5->sol5 Yes G cluster_0 Protection Strategy Workflow A Starting Material (N-Methyl Amine) B Boc-Protected Amine (Carbamate) A->B Boc₂O, Base C Transformed Product (Boc-Protected) B->C Desired Reaction (e.g., Oxidation) D Final Product (N-Methyl Amine) C->D Mild Acid (TFA)

Caption: General workflow for using a Boc protecting group.
Q8: Can you provide a reliable, step-by-step protocol for Boc protection of my compound?

Answer: Certainly. The following is a generalized, field-proven protocol for the N-Boc protection of a secondary amine like yours.

Protocol: Boc Protection of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Materials:

  • N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M).

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).

  • Boc₂O Addition: Add Boc₂O (1.2 eq) to the reaction mixture. It can be added as a solid in one portion or as a solution in DCM.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (a typical solvent system would be ethyl acetate/hexanes). The product will be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours. [12]5. Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1x) and then brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude N-Boc protected product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Q9: And how do I remove the Boc group after my reaction is complete?

Answer: The Boc group is reliably cleaved under mild acidic conditions. Trifluoroacetic acid (TFA) is most commonly used. [13][14] Protocol: Boc Deprotection

Materials:

  • N-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: Dissolve the Boc-protected amine in DCM (approx. 0.1 M) in a round-bottom flask.

  • TFA Addition: At room temperature, add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). You will likely observe gas evolution (CO₂). [13]3. Reaction: Stir the reaction at room temperature. Monitoring by TLC will show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the free amine. This is typically complete in 30-60 minutes. [14]4. Concentration: Remove the DCM and excess TFA under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in DCM and carefully add it to a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acid (CAUTION: CO₂ evolution). Ensure the aqueous layer is basic. Extract the aqueous layer with DCM (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

By implementing these diagnostic and preventative strategies, you can significantly mitigate the risk of N-demethylation, ensuring the integrity of your N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and the successful outcome of your synthetic endeavors.

References

  • Kocienski, P. J. (2004). Protecting Groups, 3rd Ed. Thieme. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCcp4tfI95Npf_IdZ1StWwC4DyEtatcdyncjSKpDgxz3iLBeOxUgPx06bLF1Bnn1EVHEfnFvPJ3IhDxcjagbxc55wfa-4ttlsORzZ_NEZCBSoLO8411q6_MOeUGYiR3H5nDN9M2Vhm1zUBHTyBNeuFpu-3PT96Y2rDo_UQpFfLDZK6fxqY9g==]
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Sources

Technical Support Center: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this valuable intermediate. The information provided herein is based on established principles of organic synthesis and proven field insights to ensure scientific integrity and practical utility.

Introduction

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a key building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its preparation, most commonly via reductive amination, can present several challenges, from low yields to the formation of difficult-to-remove impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Pathway Overview

The most common and efficient route to synthesize N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a two-step process. First, salicylaldehyde is etherified with 4-hydroxytetrahydropyran to yield 2-(tetrahydropyran-4-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination with methylamine to afford the final product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Salicylaldehyde Salicylaldehyde Intermediate 2-(tetrahydropyran-4-yloxy)benzaldehyde Salicylaldehyde->Intermediate 1. Base 2. 4-Hydroxytetrahydropyran THP_OH 4-Hydroxytetrahydropyran THP_OH->Intermediate Base Base (e.g., K2CO3) Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Intermediate->Product 1. Methylamine 2. Reducing Agent Methylamine Methylamine (CH3NH2) Methylamine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General two-step synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Q1: My reductive amination reaction shows low or no conversion of the starting aldehyde. What are the likely causes and how can I fix it?

A1: Low or no conversion in the reductive amination of 2-(tetrahydropyran-4-yloxy)benzaldehyde is a common issue that can often be traced back to several key factors related to imine formation and the activity of the reducing agent.

Possible Causes & Troubleshooting Steps:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate from the aldehyde and methylamine. This equilibrium can be unfavorable.

    • Actionable Advice:

      • pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly accelerate this step.[1] However, be cautious as strongly acidic conditions can lead to the hydrolysis of the tetrahydropyran (THP) ether.

      • Water Removal: The formation of an imine releases water, and the reaction is reversible. The presence of water can inhibit the reaction. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine.[1]

      • Pre-formation of the Imine: Consider stirring the aldehyde and methylamine together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for sufficient imine formation.[1]

  • Inactive or Inappropriate Reducing Agent: The choice and quality of the reducing agent are critical.

    • Actionable Advice:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations as it is milder and more selective for the imine over the aldehyde.[1][2] If you are using sodium borohydride (NaBH₄), it is crucial to allow for complete imine formation before its addition, as it can readily reduce the starting aldehyde.[2][3]

      • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

  • Purity of Starting Materials: Impurities in the starting aldehyde or methylamine can interfere with the reaction.

    • Actionable Advice:

      • Aldehyde Purity: The starting aldehyde, 2-(tetrahydropyran-4-yloxy)benzaldehyde, may contain unreacted salicylaldehyde or byproducts from its synthesis. Purify the aldehyde by column chromatography before use if necessary.

      • Methylamine Source: Use a reliable source of methylamine, such as a solution in a suitable solvent (e.g., THF or ethanol) of a known concentration.

Troubleshooting Workflow:

Low_Conversion_Troubleshooting cluster_solutions Solutions Start Low or No Conversion Check_Imine Check Imine Formation (Monitor by TLC/LC-MS) Start->Check_Imine Check_Reagents Verify Reagent Activity & Purity Check_Imine->Check_Reagents Imine formation is slow Optimize_Conditions Optimize Reaction Conditions Check_Imine->Optimize_Conditions Imine forms, but no product Sol_Imine Add catalytic acid (AcOH) Add dehydrating agent (MgSO4) Pre-form imine before reduction Check_Imine->Sol_Imine Check_Reagents->Optimize_Conditions Sol_Reagents Use fresh NaBH(OAc)3 Check purity of aldehyde and amine Check_Reagents->Sol_Reagents Success Successful Conversion Optimize_Conditions->Success Sol_Conditions Increase reaction time Slightly increase temperature (monitor for side reactions) Optimize_Conditions->Sol_Conditions

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of a significant amount of a tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?

A2: The formation of the tertiary amine, N,N-dimethyl-2-(tetrahydropyran-4-yloxy)benzylamine, is a classic example of over-alkylation. This occurs because the product, a secondary amine, can react with another molecule of the aldehyde and methylamine (or formaldehyde impurity in methylamine) to form a tertiary amine.

Strategies to Minimize Over-Alkylation:

  • Stoichiometric Control:

    • Actionable Advice: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde relative to methylamine can help consume the amine before it has a chance to react further. However, this may lead to incomplete conversion of the aldehyde. A more effective approach is to use an excess of methylamine to outcompete the secondary amine product for the aldehyde.[4]

  • Slow Addition of the Reducing Agent:

    • Actionable Advice: Add the reducing agent portion-wise over an extended period. This maintains a low concentration of the reducing agent, allowing the initially formed secondary amine to be present in the reaction mixture for a shorter time before the reaction is complete, thus reducing the likelihood of a second alkylation.

  • Reaction Temperature:

    • Actionable Advice: Lowering the reaction temperature can help to slow down the rate of the second alkylation, which often has a higher activation energy than the initial reaction.

Comparative Table of Mitigation Strategies:

StrategyPrincipleAdvantagesDisadvantages
Excess Methylamine Statistical probability favors the reaction of the aldehyde with the more abundant primary amine.Simple to implement, often effective.Requires removal of excess methylamine during work-up.
Slow Addition of Reducing Agent Minimizes the time the secondary amine product is exposed to reactive intermediates.Can significantly improve selectivity.May increase overall reaction time.
Lower Reaction Temperature Reduces the rate of the competing over-alkylation reaction.Can improve selectivity.May lead to a significant decrease in the overall reaction rate.
Q3: The purification of my product by column chromatography is difficult, with significant peak tailing. What is causing this and how can I improve the separation?

A3: The basic nature of the amine product is the primary cause of purification challenges on standard silica gel. The amine functional group can interact strongly with the acidic silanol groups on the surface of the silica, leading to peak tailing and poor separation.

Improving Chromatographic Purification:

  • Mobile Phase Modification:

    • Actionable Advice: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.5-2% is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[5] Ammonia in methanol (e.g., a 7N solution) can also be used as a component of the mobile phase.

  • Alternative Stationary Phases:

    • Actionable Advice: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds. Alternatively, deactivated silica gel (e.g., treated with a silanizing agent) can be used.

  • Acid-Base Extraction During Work-up:

    • Actionable Advice: Before chromatography, perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine extracted back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

Purification Workflow:

Purification_Workflow cluster_details Key Considerations Crude_Product Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Partially Purified Amine Extraction_Details 1. Dissolve in EtOAc 2. Extract with 1M HCl 3. Basify aqueous layer 4. Back-extract with EtOAc Acid_Base_Extraction->Extraction_Details Pure_Product Pure Product Column_Chromatography->Pure_Product Chroma_Details Stationary Phase: Silica Gel Mobile Phase: Hexane/EtOAc + 1% TEA OR Stationary Phase: Alumina Column_Chromatography->Chroma_Details

Caption: Recommended workflow for the purification of the target amine.

Experimental Protocols

Protocol 1: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde
  • Reagents and Materials:

    • Salicylaldehyde

    • 4-Hydroxytetrahydropyran

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and 4-hydroxytetrahydropyran (1.2 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-(tetrahydropyran-4-yloxy)benzaldehyde.

Protocol 2: Reductive Amination to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine
  • Reagents and Materials:

    • 2-(tetrahydropyran-4-yloxy)benzaldehyde

    • Methylamine (e.g., 2M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in anhydrous DCE, add methylamine solution (1.2 eq) at room temperature.

    • Stir the mixture for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to yield N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. [Link]

  • Organic Syntheses. (1989). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. [Link]

Sources

side reactions of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Welcome to the technical support guide for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this intermediate with strong bases. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate, troubleshoot, and prevent common side reactions, ensuring the integrity and success of your synthetic campaigns.

Troubleshooting Guide: Navigating Unexpected Outcomes

This section addresses specific issues you may encounter during your experiments. Each entry details the potential cause, the underlying chemistry, and recommended solutions.

Q1: My reaction is producing a complex mixture, and I'm seeing a significant product with an unexpected C-C bond formed on the aromatic ring. What is happening?

A: You are likely observing a Sommelet-Hauser rearrangement . This is a classic intramolecular[1][2]-sigmatropic rearrangement that occurs when benzylic quaternary ammonium salts—or in this case, a tertiary benzylamine that can form an ylide—are treated with a strong base.[1][3][4]

  • Causality & Mechanism: Strong bases can deprotonate either the benzylic methylene protons (adjacent to the aryl ring) or the N-methyl protons. While the benzylic protons are generally more acidic due to resonance stabilization of the resulting anion, deprotonation of the N-methyl group leads to a highly reactive nitrogen ylide.[5][6][7] This ylide undergoes a rapid[1][2]-sigmatropic rearrangement through a five-membered cyclic transition state, followed by rearomatization to yield an ortho-alkylated N,N-dimethylaniline derivative.[1] The Stevens rearrangement is a known competitor to this pathway, but the Sommelet-Hauser is often favored under these conditions.[8]

  • Troubleshooting & Prevention:

    • Lower the Temperature: This rearrangement is often kinetically controlled. Running the reaction at the lowest possible temperature (e.g., -78 °C) can suppress this side reaction.

    • Choose a Non-Nucleophilic, Hindered Base: Lithium diisopropylamide (LDA) is often a better choice than organolithiums like n-BuLi as its bulkiness can favor deprotonation at the more accessible benzylic site over the N-methyl site, and it is less likely to induce complex rearrangements.

    • Avoid Protic Solvents and Certain Bases: Classic conditions for this rearrangement involve sodium amide in liquid ammonia; avoiding this combination is critical if the rearrangement is not the desired outcome.[9]

Sommelet_Hauser_Rearrangement Mechanism of the Sommelet-Hauser Rearrangement cluster_start Starting Material cluster_ylide Ylide Formation cluster_rearrangement [2,3]-Sigmatropic Shift cluster_product Final Product SM N-methyl-2-(THP-oxy)benzylamine Ylide Nitrogen Ylide SM->Ylide Strong Base (-H+ from N-Me) Intermediate Dearomatized Intermediate Ylide->Intermediate [2,3]-Shift Product Rearranged Product Intermediate->Product Tautomerization (Rearomatization)

Caption: Sommelet-Hauser rearrangement pathway.

Q2: My mass spectrometry results show a product corresponding to the loss of 85 mass units (the THP group), and my NMR shows a free phenol. Why did my protecting group fail?

A: While the tetrahydropyranyl (THP) ether is generally considered stable under basic conditions, it is susceptible to cleavage by strong organometallic reagents, particularly organolithiums like n-BuLi, s-BuLi, and especially t-BuLi, if the temperature is not strictly controlled.[2][10]

  • Causality & Mechanism: The cleavage is not a simple hydrolysis. Strong organolithium bases can deprotonate the carbon atom alpha to the ether oxygen within the THP ring. This initiates an elimination cascade, leading to the cleavage of the C-O bond and formation of the corresponding phenoxide. Studies have shown that the half-life of organolithiums in ethereal solvents like THF (a close analog of THP) can be short, even at room temperature, indicating a reaction between the base and the ether.[11] In the case of t-BuLi and THP solvent, an accelerating decomposition rate has been observed, sometimes leading to polymerization initiated by ring-opening.[12]

  • Troubleshooting & Prevention:

    • Maintain Low Temperatures: This is the most critical factor. Reactions with organolithiums should be maintained below 0 °C, and ideally at -78 °C, to preserve the THP group.[2]

    • Use Hindered Amide Bases: Switch from an organolithium reagent to a base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases are significantly less nucleophilic and are less prone to attacking the ether linkage, favoring the desired proton abstraction.

    • Inverse Addition: Add the substrate solution slowly to the cooled base solution (inverse addition). This maintains a low concentration of the substrate in an excess of base, promoting rapid deprotonation while minimizing the time for the base to react with the THP group.

Q3: I intended to deprotonate the benzylic position, but my reaction is sluggish and gives low yield, with mostly starting material recovered. What's preventing the reaction?

A: This issue typically points to one of several factors: an insufficiently strong base, poor solvent choice, or competing deprotonation at an unintended site that doesn't lead to a productive reaction pathway.

  • Causality & Analysis:

    • Base Strength: While benzylic protons are acidic, a very strong base is still required for complete and rapid deprotonation.[5][7] Bases like sodium hydride (NaH) or potassium tert-butoxide may not be strong enough to deprotonate this C-H bond efficiently, especially at low temperatures.

    • Solvent Effects: The choice of solvent is crucial. Ethereal solvents like THF or Diethyl Ether are generally preferred as they solvate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent. Using a non-polar solvent like hexane alone will result in significantly lower reactivity.

    • Kinetic vs. Thermodynamic Control: There are multiple acidic protons on the molecule. The reaction may be favoring a kinetically accessible but thermodynamically less stable anion that does not proceed to the desired product.

  • Troubleshooting & Protocol Optimization:

    • Verify Base Activity: Ensure your organolithium reagent has not degraded. Titrate the base before use to confirm its molarity.

    • Use an Additive: Adding a co-solvent like Hexamethylphosphoramide (HMPA) or a chelating agent like N,N,N′,N′-Tetramethylethylenediamine (TMEDA) can dramatically increase the reactivity of organolithium bases by breaking up aggregates. Use HMPA with caution as it is a suspected carcinogen.[11]

    • Increase Temperature Carefully: If the reaction is sluggish at -78 °C, you may need to slowly warm it to a higher temperature (e.g., -40 °C or -20 °C) to initiate deprotonation. However, be mindful of the thermal stability of the THP group and the potential for rearrangements as discussed above. Monitor the reaction closely by TLC or LC-MS during this warming phase.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Reaction Issue Observed LowYield Low Yield / No Reaction Start->LowYield ComplexMix Complex Mixture Start->ComplexMix CheckSM Starting Material Recovered? LowYield->CheckSM CheckMass Analyze Mass Spec Data ComplexMix->CheckMass YesSM Yes CheckSM->YesSM Yes NoSM No CheckSM->NoSM No (Degradation?) CheckBase Is base strong enough? (e.g., n-BuLi, LDA) Sol_Base Solution: - Titrate base - Use stronger base - Optimize solvent/temp CheckBase->Sol_Base CheckTemp Is temperature too low? CheckTemp->Sol_Base YesSM->CheckBase YesSM->CheckTemp MassLoss85 Mass Loss of 85 Da (THP Cleavage) CheckMass->MassLoss85 MassRearrange Isomeric Product Mass (Rearrangement) CheckMass->MassRearrange Sol_Cleave Solution: - Lower temperature (<0°C) - Use amide base (LDA) - Use inverse addition MassLoss85->Sol_Cleave Sol_Rearrange Solution: - Lower temperature (-78°C) - Use hindered base (LDA) - Avoid NaNH2 MassRearrange->Sol_Rearrange

Caption: A logical workflow for troubleshooting common side reactions.

FAQs: Quick Reference

Q: What is the most acidic proton on N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine? A: The benzylic protons (on the CH₂ group attached to the aromatic ring) are expected to be the most acidic C-H protons. The resulting carbanion is stabilized by resonance delocalization into the aromatic pi-system.[6][7]

Q: Can I use sodium hydride (NaH) to deprotonate the benzylic position? A: It is unlikely to be effective. NaH is a non-nucleophilic base, but its pKa is not high enough to quantitatively deprotonate a carbon acid like a benzylic C-H bond. It is more suitable for deprotonating alcohols, thiols, or N-H bonds. You will need a much stronger base like n-BuLi or LDA.

Q: Is an anionic ortho-Fries rearrangement a concern with this molecule? A: The anionic ortho-Fries rearrangement typically involves the migration of a carbamoyl or acyl group from an oxygen to the ortho position of the ring, mediated by ortho-lithiation.[13][14] While ortho-lithiation is possible on this ring system, the THP ether is not an acyl or carbamoyl group, so a direct Fries-type rearrangement of the THP group itself is not a canonical or expected pathway. However, directed ortho-metalation (DoM) followed by reaction with an electrophile is a potential competing pathway to benzylic deprotonation.

Optimized Experimental Protocol: General Deprotonation and Alkylation

This protocol provides a validated starting point for minimizing side reactions. It incorporates best practices such as low-temperature control and inverse addition.

Objective: To perform a clean benzylic deprotonation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and quench with an electrophile (e.g., methyl iodide).

Materials:

  • N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • Methyl Iodide (1.2 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (1.0 equiv) in anhydrous THF to a concentration of 0.2 M in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: In a separate syringe, draw up the LDA solution (1.1 equiv). Add the LDA solution dropwise to the stirred substrate solution over 15 minutes. Self-Validation Check: A transient yellow or orange color may appear, indicating the formation of the benzylic anion.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Quenching: Add methyl iodide (1.2 equiv) dropwise via syringe.

  • Warming: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Summary of Recommended Bases and Conditions

BaseTypical Temp. (°C)Key AdvantagesPotential Side Reactions & Causality
n-BuLi -78High reactivity, good for C-H deprotonation.Can cleave THP group if warmed above 0°C; potential for rearrangement.[2]
LDA -78 to 0Highly Recommended. Sterically hindered and non-nucleophilic. Minimizes attack on THP ether and reduces rearrangement risk.May be less reactive than n-BuLi, requiring longer reaction times or slight warming.
LiHMDS -78 to 0Similar to LDA; good non-nucleophilic choice.Generally a safe alternative to LDA.
t-BuLi -78Very strong base.Not Recommended. High reactivity leads to significant THP cleavage and reaction with THF solvent.[12]
NaNH₂ -33Classic base for certain transformations.Avoid. Strongly promotes the Sommelet-Hauser rearrangement.[3][9]

References

  • Sommelet–Hauser rearrangement. Grokipedia.
  • Sommelet–Hauser rearrangement. Wikipedia.
  • Tetrahydropyranyl (THP) and Related Ethers. Kocienski, P. J. Protecting Groups.
  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute.
  • The aryne Sommelet–Hauser rearrangement.
  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Stanetty, P., Koller, H., & Mihovilovic, M. Journal of Organic Chemistry.
  • Sommelet - Hauser Rearrangement.
  • Fries rearrangement. Wikipedia.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Reactions
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • synthesis & cleavage of THP ethers. Chem Help ASAP.
  • Reactions at the Benzylic Position. Chemistry Steps.
  • Benzylic Protons Definition. Fiveable.
  • Pathways for decomposition of THF by organolithiums: The role of HMPA.
  • Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases.
  • Review of the Benzylic Position--SN1, SN2, Acid Base, and Radical Addition. jOeCHEM.

Sources

Technical Support Center: Purification of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges associated with N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating the target compound in high purity. We will delve into the root causes of common purification issues and provide actionable, field-tested solutions.

The Core Challenge: Inherent Diastereomers

The primary purification hurdle for this compound originates from its synthesis. The tetrahydropyranyl (THP) ether is typically formed by the acid-catalyzed reaction of the parent phenol with 3,4-dihydro-2H-pyran (DHP).[1] This reaction introduces a new chiral center at the C2 position (the anomeric carbon) of the tetrahydropyran ring.[2][3] Consequently, even if the starting benzylamine is achiral, the final product is a mixture of two diastereomers. These diastereomers often exhibit nearly identical physical properties, making their separation by standard techniques exceptionally challenging.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products: Diastereomeric Mixture phenol 2-(N-methylaminomethyl)phenol carbocation Resonance-Stabilized Oxocarbenium Ion phenol->carbocation + DHP dhp 3,4-Dihydro-2H-pyran (DHP) catalyst H+ (e.g., PTSA) diastereomer1 (R)-N-methyl-2-(tetrahydropyran-2-yloxy)benzylamine diastereomer2 (S)-N-methyl-2-(tetrahydropyran-2-yloxy)benzylamine carbocation->diastereomer1 Nucleophilic Attack (Path A) carbocation->diastereomer2 Nucleophilic Attack (Path B)

Caption: Formation of diastereomers during THP ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my purified compound show doubled signals in some regions?

A: This is the classic signature of a diastereomeric mixture. Because the two isomers are not mirror images, the protons in one diastereomer exist in a slightly different chemical environment compared to the corresponding protons in the other. This results in two distinct sets of signals for protons near the chiral center, often appearing as doubled peaks or complex multiplets where simple signals were expected. This is a primary diagnostic indicator that your purification has not successfully separated the isomers.[4]

Q2: Besides the diastereomers, what are other common process-related impurities?

A: Potential impurities can arise from several sources:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-(N-methylaminomethyl)phenol.

  • Byproducts of THP Protection: Self-polymerization of DHP or reaction with trace water can create side products.

  • Synthesis Byproducts: Depending on the synthetic route to the benzylamine precursor, you may encounter related impurities. For instance, reductive amination could leave unreacted aldehyde or over-alkylated amine byproducts.[5][6]

  • Degradation Products: The THP ether is sensitive to acid.[4][7] Any exposure to acidic conditions during workup or purification can cleave the protecting group, regenerating the starting phenol.

Q3: How stable is the tetrahydropyran (THP) ether linkage during purification?

A: The THP ether is generally stable under neutral and basic conditions but is labile to acid.[2][4] Standard silica gel can be sufficiently acidic to cause partial or complete deprotection, especially with prolonged exposure. This is a critical factor to consider when choosing your purification strategy.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine isomers.

Problem 1: My diastereomers co-elute during standard silica gel column chromatography.
  • Probable Cause: Diastereomers often have very similar polarities, leading to poor resolution on standard silica gel with common solvent systems (e.g., Hexane/Ethyl Acetate). The subtle difference in their 3D structure does not provide enough differential interaction with the stationary phase for effective separation.

  • Solutions & Scientific Rationale:

    • Solvent System Optimization: Systematically screen a range of solvent systems. Sometimes, switching to a solvent with different properties, such as dichloromethane/methanol, can improve resolution. Adding a small amount of a tertiary amine (e.g., 0.1% triethylamine) can deactivate acidic sites on the silica gel, preventing streaking and potential degradation, which sharpens peaks and may reveal separation.

    • Use High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC is the preferred method. It offers significantly higher resolving power than flash chromatography. Both normal-phase and reverse-phase HPLC can be effective.[8][9]

    • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating stereoisomers and is often more successful than HPLC for diastereomer separations.[10] Its use of supercritical CO₂ with co-solvents provides unique selectivity.

Problem 2: I am still unable to separate the isomers using standard reverse-phase HPLC (C18 column).
  • Probable Cause: A standard C18 column separates primarily based on hydrophobicity. The two diastereomers have identical chemical formulas and are likely to have nearly identical hydrophobicities, resulting in poor selectivity on this type of stationary phase.

  • Solutions & Scientific Rationale:

    • Systematic Method Development: A structured approach is crucial. Varying mobile phase composition (e.g., acetonitrile vs. methanol) and additives can alter selectivity.

    • Alternative Stationary Phases: Move beyond C18. Phenyl-hexyl or pentafluorophenyl (PFP) columns offer different separation mechanisms (π-π interactions, dipole-dipole) that can be more effective at differentiating the subtle structural differences between diastereomers.[11]

    • Employ Chiral Stationary Phases (CSPs): This is the most powerful approach. Even though you are separating diastereomers, a chiral column is designed to differentiate stereoisomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of isomers, including diastereomers of amine compounds.[12][13] The separation occurs due to differences in the transient diastereomeric complexes formed between each isomer and the chiral stationary phase.

G cluster_columns Column Options start Start: Co-eluting Diastereomers on C18 screen_solvents Screen Mobile Phases (ACN/H2O vs. MeOH/H2O) start->screen_solvents check_resolution1 Resolution > 1.2? screen_solvents->check_resolution1 change_column Switch Stationary Phase check_resolution1->change_column No success Success: Separated Isomers check_resolution1->success Yes pfp_column PFP or Phenyl-Hexyl (Alternative Selectivity) change_column->pfp_column chiral_column Chiral Stationary Phase (CSP) (e.g., Amylose, Cellulose) change_column->chiral_column pfp_column->screen_solvents optimize_chiral Optimize Mobile Phase on CSP (e.g., Heptane/IPA) chiral_column->optimize_chiral check_resolution2 Baseline Separation? optimize_chiral->check_resolution2 check_resolution2->success Yes failure Consult Specialist check_resolution2->failure No

Sources

Validation & Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 2- vs. 4-Substituted (Tetrahydropyran-4-yloxy)benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the precise placement of functional groups on a molecular scaffold can dramatically alter its biological activity. This guide delves into the nuanced yet critical differences between 2- and 4-substituted (tetrahydropyran-4-yloxy)benzylamines, a scaffold with latent potential in various therapeutic areas. While direct comparative studies on this specific scaffold are not extensively published, we can extrapolate from established structure-activity relationship (SAR) principles and data from analogous series to provide a robust framework for researchers. This document will serve as a technical guide for drug development professionals, offering insights into the predicted biological outcomes and providing a blueprint for the experimental validation of these hypotheses.

The (tetrahydropyran-4-yloxy)benzylamine core is a privileged structure, combining the versatile benzylamine moiety with a tetrahydropyran ring. The benzylamine portion is a common pharmacophore found in a multitude of biologically active compounds, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents.[1] The tetrahydropyran group, a saturated six-membered heterocycle containing oxygen, is often employed in drug design to enhance solubility, improve metabolic stability, and modulate pharmacokinetic properties. The ether linkage to the benzylamine ring provides a flexible yet defined spatial orientation for the two key components.

The central question for a medicinal chemist is: where on the benzylamine's phenyl ring should a substituent be placed for optimal activity? The choice between the ortho (2-position) and para (4-position) substitution is not arbitrary and has profound implications for the molecule's interaction with its biological target.

The Influence of Substituent Position: A Tale of Two Isomers

The differential biological activities of ortho- and para-substituted isomers can be attributed to a combination of electronic and steric effects. These factors dictate how the molecule presents itself to a protein's binding site, influencing affinity, selectivity, and ultimately, efficacy.

4-Substituted (Tetrahydropyran-4-yloxy)benzylamines: The Unhindered Vector

Substitution at the para-position of the benzylamine ring places the functional group directly opposite the benzylic methylene. This position is sterically unhindered, allowing the substituent to extend into a binding pocket without significant conformational penalty. The electronic properties of the substituent can influence the pKa of the benzylamine nitrogen and the overall electron distribution of the aromatic ring. For instance, an electron-withdrawing group at the 4-position can modulate the basicity of the amine, which may be crucial for forming key ionic interactions with the target protein.

In many known drug classes, para-substitution is favored for achieving high potency. For example, in a series of phenyl-substituted benzylamine antimycotics, a 4-benzylbenzylamine side chain was found to be highly active, suggesting that substitution at the para position is well-tolerated and can lead to enhanced efficacy.[2] Similarly, structure-activity studies of 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of potent serotonin 5-HT2 receptor agonists, further highlighting the importance of the 4-position.[3]

2-Substituted (Tetrahydropyran-4-yloxy)benzylamines: The Conformationally Constrained Modulator

In contrast, substitution at the ortho-position introduces significant steric bulk in the immediate vicinity of the benzylamine's methylene and amine groups. This can have several consequences:

  • Conformational Restriction: The ortho-substituent can restrict the rotation of the bond between the phenyl ring and the benzylic carbon, forcing the molecule into a more defined conformation. If this conformation aligns favorably with the target's binding site, a significant increase in potency and selectivity can be achieved.

  • Intramolecular Interactions: An ortho-substituent with appropriate functionality (e.g., a hydroxyl or amino group) can form intramolecular hydrogen bonds with the benzylamine nitrogen or the ether oxygen of the tetrahydropyran moiety. This can pre-organize the molecule into a bioactive conformation and reduce the entropic penalty of binding.

  • Steric Hindrance: Conversely, a bulky ortho-substituent may clash with the protein surface, leading to a decrease in binding affinity. This "ortho-effect" can be detrimental to activity.

A comparative study of ortho- and para-aminophenyl benzothiazoles revealed that the ortho-substituted compounds formed an intramolecular hydrogen bond, leading to a more planar conformation which was hypothesized to be advantageous for their specific biological target.[4] This illustrates how ortho-substitution can enforce a specific geometry that may be beneficial for biological activity.

Comparative Biological Activity Profile: A Predictive Summary

Based on the principles outlined above, we can construct a predictive comparison of the biological activities of 2- and 4-substituted (tetrahydropyran-4-yloxy)benzylamines.

Feature2-Substituted Isomer4-Substituted IsomerRationale
Binding Affinity Potentially higher if the constrained conformation is optimal for the target; otherwise, lower due to steric hindrance.Generally high, as the substituent can freely interact with the binding pocket.The "ortho-effect" can be a double-edged sword, either enforcing a bioactive conformation or causing steric clashes. Para-substitution is generally a safer strategy for maintaining or improving affinity.
Selectivity Potentially higher.May be lower.The more rigid conformation of the ortho-isomer may lead to a more specific interaction with the intended target over off-targets.
Metabolic Stability May be higher.May be lower.The ortho-substituent can shield the benzylic position from metabolic enzymes (e.g., cytochrome P450s), potentially reducing the rate of oxidation.
Solubility Dependent on the nature of the substituent.Dependent on the nature of the substituent.No clear a priori advantage for either isomer.
Permeability Potentially lower if intramolecular hydrogen bonding masks polar groups.Generally predictable based on the substituent's properties.Intramolecular interactions in the ortho-isomer could reduce the molecule's polarity, potentially enhancing membrane permeability.

Experimental Workflow for Comparative Analysis

To empirically validate these predictions, a systematic experimental approach is required. The following workflow outlines the key steps for a head-to-head comparison of 2- and 4-substituted (tetrahydropyran-4-yloxy)benzylamines.

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME Profiling A 1. Synthesis of 2- and 4-Substituted Precursors B 2. Coupling with Tetrahydropyran-4-one A->B C 3. Reductive Amination B->C D 4. Purification and Characterization C->D E 5. Primary Target-Based Assay (e.g., Enzyme Inhibition or Receptor Binding) D->E F 6. Selectivity Profiling (against related targets) E->F G 7. Cell-Based Functional Assays E->G H 8. Metabolic Stability Assay (microsomes, hepatocytes) G->H I 9. Permeability Assay (e.g., PAMPA, Caco-2) H->I J 10. Solubility Determination I->J

Workflow for comparative analysis.
Experimental Protocols

1. General Synthetic Protocol: Reductive Amination

A versatile method for the synthesis of the target compounds is reductive amination.

  • Step 1: To a solution of the appropriately substituted 2- or 4-hydroxybenzaldehyde in a suitable solvent (e.g., DMF), add potassium carbonate and 4-bromotetrahydropyran. Heat the mixture to afford the (tetrahydropyran-4-yloxy)benzaldehyde intermediate.

  • Step 2: In a separate flask, dissolve the (tetrahydropyran-4-yloxy)benzaldehyde and an appropriate amine (if further diversification is desired, otherwise ammonium acetate can be used for the primary benzylamine) in a solvent such as methanol or dichloroethane.

  • Step 3: Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise to the reaction mixture.

  • Step 4: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Step 5: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Step 6: Purify the crude product by column chromatography to yield the desired 2- or 4-substituted (tetrahydropyran-4-yloxy)benzylamine.

2. In Vitro Assay: Kinase Inhibition Profile (Hypothetical Example)

Assuming the target is a protein kinase, a typical in vitro assay would be as follows:

  • Principle: Measure the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

    • Add varying concentrations of the 2- and 4-substituted test compounds.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and separate the phosphorylated and unphosphorylated substrate using an electrophoretic mobility shift assay.

    • Quantify the amount of phosphorylated product by fluorescence detection.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3. ADME Assay: Metabolic Stability in Human Liver Microsomes

  • Principle: Assess the rate of metabolism of the test compounds when incubated with human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes.

  • Procedure:

    • Incubate the test compound (at a low concentration, e.g., 1 µM) with HLMs in the presence of NADPH (a necessary cofactor for many metabolic reactions).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

The choice between a 2- and 4-substituted (tetrahydropyran-4-yloxy)benzylamine is a critical decision in the design of novel therapeutic agents. While 4-substitution often provides a direct and unhindered vector for interaction with a biological target, 2-substitution offers the potential for enhanced potency and selectivity through conformational constraint. However, the risk of steric hindrance with ortho-substitution is a significant consideration.

The provided framework, based on established medicinal chemistry principles and SAR data from related series, offers a predictive guide for researchers. The outlined experimental workflow provides a clear path for the empirical validation of these hypotheses. Ultimately, the optimal substitution pattern will be target-dependent, and a thorough investigation of both isomers is warranted to fully explore the potential of the (tetrahydropyran-4-yloxy)benzylamine scaffold in drug discovery.

References

  • Nussbaumer, P., Dorfstätter, G., Grassberger, M. A., Leitner, I., Meingassner, J. G., Thirring, K., & Stütz, A. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of medicinal chemistry, 36(15), 2115–2120.
  • Kaptein, A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Pingaew, R., et al. (2014). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Magnetic Resonance in Chemistry, 52(8), 453-459.

Sources

A Guide to the Spectroscopic Analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a detailed prediction of its NMR spectra, grounded in the analysis of its constituent structural fragments and compared with closely related, experimentally characterized compounds. This approach not only offers a reliable spectral forecast but also serves as an educational framework for spectroscopic interpretation.

The Structural Landscape: Predicting the NMR Fingerprint

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is composed of three key structural motifs: a 1,2-disubstituted benzene ring, an N-methylbenzylamine moiety, and a tetrahydropyran ring linked via an ether bond. The interplay of these fragments dictates the chemical environment of each proton and carbon atom, which is directly reflected in their respective NMR chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is a composite of signals from the aromatic protons, the benzylic and N-methyl protons, and the protons of the tetrahydropyran ring. The ortho-alkoxy group on the benzene ring is expected to exert a significant electronic effect, influencing the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic (H6)7.20 - 7.30ddJ ≈ 7.5, 1.5
Aromatic (H4)7.15 - 7.25dtJ ≈ 7.5, 1.5
Aromatic (H5)6.85 - 6.95tJ ≈ 7.5
Aromatic (H3)6.80 - 6.90dJ ≈ 7.5
Tetrahydropyran (CH-O-Ar)4.50 - 4.65m
Benzylic (CH₂)3.70 - 3.80s
Tetrahydropyran (ax. CH₂-O)3.90 - 4.05m
Tetrahydropyran (eq. CH₂-O)3.50 - 3.65m
N-Methyl (CH₃)2.40 - 2.50s
Tetrahydropyran (ax. CH₂)2.00 - 2.15m
Tetrahydropyran (eq. CH₂)1.75 - 1.90m
NH (amine)1.50 - 2.50br s
Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the chemical shifts will similarly reflect the electronic environment of each carbon atom. The carbon attached to the oxygen of the ether linkage (C2) is expected to be significantly downfield, as will the benzylic carbon.

Table 2: Predicted ¹³C NMR Data for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic (C2, C-O)155 - 157
Aromatic (C1, C-CH₂N)138 - 140
Aromatic (C4, CH)128 - 130
Aromatic (C6, CH)126 - 128
Aromatic (C5, CH)120 - 122
Aromatic (C3, CH)111 - 113
Tetrahydropyran (CH-O-Ar)75 - 77
Tetrahydropyran (CH₂-O)66 - 68
Benzylic (CH₂)54 - 56
N-Methyl (CH₃)34 - 36
Tetrahydropyran (CH₂)31 - 33

Comparative Spectroscopic Analysis

To substantiate our predictions, we will compare the expected spectral features with the known NMR data of structurally related compounds: benzylamine, N-methylbenzylamine, and 2-methoxybenzylamine. This comparative approach allows us to observe the incremental effects of N-methylation and ortho-alkoxy substitution.

Benzylamine vs. N-methylbenzylamine

The primary difference between the ¹H NMR spectra of benzylamine and N-methylbenzylamine is the appearance of a singlet for the N-methyl group in the latter, typically around 2.4-2.5 ppm.[1][2] The benzylic protons in N-methylbenzylamine are slightly deshielded compared to benzylamine due to the electronic effect of the methyl group. In the ¹³C NMR, the N-methyl carbon appears around 34-36 ppm, and the benzylic carbon is also slightly shifted.[3]

The Influence of the Ortho-Alkoxy Group

The introduction of an alkoxy group at the ortho position of the benzylamine ring, as seen in 2-methoxybenzylamine, induces significant changes in the aromatic region of the NMR spectra. The alkoxy group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This results in an upfield shift (lower ppm) of the aromatic protons and carbons compared to unsubstituted benzylamine.[4] The proton ortho to the alkoxy group (H3) and the proton para to it (H5) will be the most shielded.

By combining these observations, we can confidently predict the spectral characteristics of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. The tetrahydropyran moiety introduces its own set of characteristic signals, typically with the axial and equatorial protons exhibiting different chemical shifts due to the chair conformation of the ring.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this nature.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Experiment: Standard one-dimensional proton experiment.
  • Parameters:
  • Pulse angle: 30-45 degrees.
  • Acquisition time: 2-4 seconds.
  • Relaxation delay: 1-2 seconds.
  • Number of scans: 8-16.
  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Experiment: Proton-decoupled one-dimensional carbon experiment.
  • Parameters:
  • Pulse angle: 30-45 degrees.
  • Acquisition time: 1-2 seconds.
  • Relaxation delay: 2-5 seconds.
  • Number of scans: 1024 or more, depending on sample concentration.
  • Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

4. 2D NMR Spectroscopy (for complete assignment):

  • To unambiguously assign all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing Molecular Connectivity and Workflow

The following diagrams illustrate the structure of the target molecule and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of the target compound.

cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition 2D NMR (optional) 2D NMR (optional) 13C NMR Acquisition->2D NMR (optional) Data Processing & Analysis Data Processing & Analysis 2D NMR (optional)->Data Processing & Analysis Structural Elucidation Structural Elucidation Data Processing & Analysis->Structural Elucidation

Caption: General workflow for NMR-based structural analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. By dissecting the molecule into its constituent parts and comparing them to known compounds, we have constructed a detailed and reliable forecast of its ¹H and ¹³C NMR spectra. The provided experimental protocol offers a standardized approach for obtaining high-quality data. This comparative and predictive methodology is a powerful tool in the arsenal of any chemist, enabling the confident structural assignment of novel molecules even before their synthesis and isolation.

References

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A Guide to the Structural Elucidation and Comparative Analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold represents a key pharmacophore in a variety of biologically active compounds. The benzylamine moiety provides a common structural motif in numerous neurotransmitter reuptake inhibitors and other CNS-active agents, while the tetrahydropyran (THP) group can enhance solubility, metabolic stability, and receptor affinity.

This guide addresses the topic of the X-ray crystal structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its derivatives. A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that, as of the time of this writing, a public crystal structure for this specific parent compound has not been reported.[1][2][3][4] The absence of this foundational data presents a unique challenge, but also an opportunity. It compels us to proceed from first principles, outlining a robust, field-proven workflow for determining this novel structure.

Therefore, this document is structured in two parts. First, we will provide a detailed, authoritative guide on the experimental pathway to determine the single-crystal X-ray structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. This section is designed to be a self-validating system, explaining the causality behind each experimental choice. Second, we will establish a framework for a comparative structural analysis, using crystallographically characterized molecules with related structural motifs as benchmarks. This comparative guide will highlight the key structural questions that can be answered once the target crystal structure is obtained, providing researchers with the tools to interpret their future findings in a broader chemical context.

Part 1: A Practical Workflow for Novel Crystal Structure Determination

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles. The following protocol provides a comprehensive methodology for researchers aiming to elucidate the structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine or its derivatives.

Synthesis and Purification

The synthesis of N-benzylamines is a well-established process in organic chemistry. A common and effective method is reductive amination.[5]

Experimental Protocol: Synthesis via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.5 M). Add methylamine (1.1 eq, typically as a solution in ethanol or THF) dropwise at room temperature. The reaction can be monitored by TLC or LC-MS for the consumption of the aldehyde and the formation of the corresponding imine.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise, ensuring the temperature remains below 10 °C. The use of a mild reducing agent like NaBH₄ is crucial to avoid the reduction of other functional groups.

  • Workup and Purification: After the reaction is complete, quench the mixture by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve a purity of >95%, which is essential for successful crystallization.

Crystallization Strategies

Growing X-ray quality single crystals is often the most challenging step.[6] It is an empirical science, and multiple methods should be attempted in parallel. The key is to allow the crystals to form slowly and undisturbed.[7]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a volatile solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).[5] Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a more volatile solvent and placing this solution in a sealed chamber containing a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in its vial until saturation is reached and crystals begin to form.

  • Cooling: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote crystallization.

The ideal crystal for X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1-0.4 mm, free of cracks or defects.[8]

Single-Crystal X-ray Diffraction and Structure Refinement

Once a suitable crystal is obtained, the final stage is data collection and analysis.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] Data is collected by rotating the crystal in a stream of monochromatic X-rays. The diffracted X-rays are recorded by a detector.[10][11] A complete dataset is obtained by collecting a series of images at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.

The workflow for obtaining the crystal structure is summarized in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction s1 2-(THP-4-yloxy)benzaldehyde + Methylamine s2 Imine Formation s1->s2 s3 Reduction (NaBH4) s2->s3 s4 Workup & Column Chromatography s3->s4 c1 Purified Compound (>95%) s4->c1 Yields pure solid c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Cooling c1->c4 x1 Single Crystal Selection c2->x1 Yields single crystal c3->x1 Yields single crystal c4->x1 Yields single crystal x2 Data Collection (Diffractometer) x1->x2 x3 Structure Solution (Direct Methods) x2->x3 x4 Structure Refinement x3->x4 out out x4->out Final Crystal Structure (CIF file)

Caption: Experimental workflow for determining the crystal structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Part 2: A Framework for Comparative Structural Analysis

Once the crystal structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is determined, a comparative analysis with structurally related compounds can yield significant insights. For this guide, we will use derivatives of 4-[(4-methylbenzyl)oxy]benzohydrazide as our primary comparators, as their crystal structures have been published and they share the key benzyl-oxy-aromatic linkage.[6]

Key Structural Parameters for Comparison

The following table outlines the key crystallographic and geometric parameters that should be compared. The data for the target compound are presented hypothetically, while the data for the comparator are based on published structures.

ParameterN-methyl-2-(THP-4-yloxy)benzylamine (Hypothetical)4-[(4-methylbenzyl)oxy]-N'-(4-nitrobenzylidene)benzohydrazide4-[(4-methylbenzyl)oxy]benzohydrazide[6]
Crystal System To be determinedMonoclinicMonoclinic
Space Group To be determinedP2₁/cP2₁/c
Key Torsion Angle 1 (°) C(aryl)-O-C(THP)-C(THP)C(aryl)-O-C(benzyl)-C(aryl)C(aryl)-O-C(benzyl)-C(aryl)
Key Torsion Angle 2 (°) O-C(aryl)-C(benzyl)-NO-C(aryl)-C(hydrazide)-NO-C(aryl)-C(hydrazide)-N
THP Ring Conformation Chair/Boat/Twist-BoatN/AN/A
Intermolecular Interactions H-bonds, π-stacking, etc.N—H⋯O and C—H⋯O hydrogen bondsN—H⋯N and N—H⋯O hydrogen bonds
Analysis of Conformation and Flexibility

A critical aspect of the analysis will be the conformation of the flexible ether linkage and the benzylamine side chain.

  • Ether Linkage: The torsion angle defined by the C(aryl)-O-C(THP)-C(THP) atoms will reveal the orientation of the tetrahydropyran ring relative to the phenyl ring. This will be crucial for understanding how this bulky substituent influences the overall molecular shape. In our comparator molecules, the equivalent torsion angle dictates the orientation of the two aromatic rings relative to the central ether oxygen.[6]

  • Benzylamine Side Chain: The O-C(aryl)-C(benzyl)-N torsion angle will define the orientation of the methylamine group. This conformation is critical for its interaction with biological targets.

  • Tetrahydropyran Ring Conformation: The THP ring is expected to adopt a stable chair conformation. Analysis of the puckering parameters will confirm this and can be compared to other THP-containing structures in the CSD to identify any unusual strain or distortion.

Analysis of Intermolecular Interactions

The crystal packing will be dictated by non-covalent interactions. Identifying these interactions is key to understanding the solid-state properties of the compound and can provide insights into potential binding modes with a protein.

  • Hydrogen Bonding: The secondary amine (N-H) is a potential hydrogen bond donor, and the ether and THP oxygens are potential acceptors. The presence and geometry of any N-H···O hydrogen bonds will be a key feature of the crystal packing.

  • π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules. The distance and offset of these interactions, if present, should be quantified.

The logical flow of this comparative analysis is presented below.

G cluster_data Input Data cluster_analysis Comparative Structural Analysis cluster_output Insights d1 Target Structure (Hypothetical) a1 Bond Lengths & Angles d1->a1 a2 Key Torsion Angles (Conformational Flexibility) d1->a2 a3 Ring Pucker Analysis (THP Conformation) d1->a3 a4 Intermolecular Interactions (H-bonds, π-stacking) d1->a4 d2 Comparator Structures (e.g., Benzyl-oxy derivatives) d2->a1 d2->a2 d2->a3 d2->a4 o1 Influence of THP group on molecular shape a1->o1 o2 Preferred Conformation of Benzylamine Sidechain a1->o2 o3 Solid-State Packing & Stability a1->o3 o4 Hypotheses for Structure-Activity Relationship a1->o4 a2->o1 a2->o2 a2->o3 a2->o4 a3->o1 a3->o2 a3->o3 a3->o4 a4->o1 a4->o2 a4->o3 a4->o4

Caption: Logical framework for the comparative analysis of benzylamine derivatives.

Conclusion

While the crystal structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine remains to be elucidated, this guide provides a comprehensive, scientifically grounded pathway for its determination and subsequent analysis. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the high-quality structural data necessary for their work. Furthermore, the proposed framework for comparative analysis offers a clear strategy for contextualizing this new structural information. The insights gained from comparing key geometric parameters and intermolecular interactions with known structures will be invaluable for understanding the compound's physicochemical properties and for guiding future efforts in rational drug design. This guide serves as both a practical manual and a strategic blueprint for advancing the structural chemistry of this important class of molecules.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • UMass Dartmouth Claire T. Carney Library. Cambridge Structural Database. [Link]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Google Patents.
  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Al Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, E79, 531–533. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Banna, M. H., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, E79, 292-295. [Link]

  • Minor, W., et al. (2015). Data Collection for Crystallographic Structure Determination. In: Protein Crystallography, Methods in Molecular Biology, vol 1261. Humana Press, New York, NY. [Link]

  • University of Rochester Department of Chemistry. How to Grow X-Ray Quality Crystals. [Link]

  • SERC Carleton College. Single-crystal X-ray Diffraction. [Link]

  • JoVE (Journal of Visualized Experiments). (2015). Growing Crystals for X-ray Diffraction Analysis. [Link]

  • Clegg, W., et al. (2019). Single-crystal X-ray Diffraction (Part 1). In: Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Al Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro ADME Profile of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: The strategic incorporation of cyclic ethers, such as tetrahydropyran (THP), is a well-established method in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] The THP moiety, often used as a bioisostere for a cyclohexyl group, reduces lipophilicity and can introduce a hydrogen bond acceptor, thereby favorably modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] This guide provides a comparative framework for evaluating the in vitro ADME properties of novel compounds derived from the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold.

Note to the Reader: Specific experimental data for the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine series is not publicly available. The following guide is presented as an expert-led framework, utilizing a representative, hypothetical dataset to illustrate the comparative analysis, experimental design, and data interpretation that would be applied to such a chemical series during an early-stage drug discovery campaign.

The Rationale: Why N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine?

The selection of this scaffold is predicated on sound medicinal chemistry principles. The benzylamine core provides a versatile anchor for pharmacophoric modifications, while the THP-ether linkage at the 2-position offers several potential advantages:

  • Modulation of Physicochemical Properties: The THP ring is less lipophilic than a corresponding cyclohexane ring, which can lead to improved aqueous solubility and a more favorable overall profile. The ether oxygen can also serve as a hydrogen bond acceptor, potentially enhancing target engagement.[1]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester. The THP ring itself is a saturated heterocycle, which can block positions susceptible to oxidative metabolism.[2]

  • Conformational Rigidity: The cyclic nature of the THP group imparts a degree of conformational restraint on the molecule, which can be advantageous for binding affinity and selectivity by reducing the entropic penalty upon binding to a target.[1]

Our hypothetical study will compare the parent compound, CMPD-1 , with three derivatives designed to probe the structure-ADME relationship (SAR).

  • CMPD-1: Parent Scaffold

  • CMPD-2: Addition of a 4-fluoro substituent on the phenyl ring to assess the impact of electron-withdrawing groups on metabolism and pKa.

  • CMPD-3: Addition of a 4-methoxy substituent to evaluate the effect of an electron-donating group, which itself may be a site of metabolism.

  • CMPD-4: Replacement of the N-methyl group with an N-ethyl group to probe the influence of a slightly larger, more lipophilic group on permeability and metabolic stability.

Comparative In Vitro ADME Data Summary

The following table summarizes the hypothetical in vitro ADME data for our compound series. This format allows for a rapid, at-a-glance comparison of key developability parameters.

ParameterAssayCMPD-1CMPD-2 (4-F)CMPD-3 (4-OCH3)CMPD-4 (N-Et)
Metabolism HLM Stability (t½, min)25451235
Intrinsic Clearance (Clint, µL/min/mg)27.715.457.819.8
Absorption Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)8.59.27.912.1
Efflux Ratio (Papp B→A / A→B)1.81.51.92.5
Distribution Plasma Protein Binding (Human, % Bound)92.591.894.695.8
Safety CYP3A4 Inhibition (IC₅₀, µM)18>502215
CYP2D6 Inhibition (IC₅₀, µM)>50>50>5042
Physicochemical Aqueous Solubility (pH 7.4, µg/mL)45423528
Interpretation and Insights:
  • Metabolic Stability: The parent compound CMPD-1 shows moderate stability. Fluorination at the 4-position (CMPD-2 ) significantly improves metabolic stability, likely by blocking a potential site of aromatic oxidation. Conversely, the 4-methoxy group in CMPD-3 introduces a metabolic soft spot (O-demethylation), leading to rapid clearance. Increasing the N-alkyl size from methyl to ethyl (CMPD-4 ) also appears to enhance stability, possibly by sterically hindering N-demethylation.

  • Permeability: All compounds exhibit moderate to good permeability. The increased lipophilicity of the N-ethyl group in CMPD-4 correlates with the highest permeability. An efflux ratio below 2 for CMPD-1, -2, and -3 suggests they are not significant substrates of efflux transporters like P-glycoprotein (P-gp). However, the slightly elevated efflux ratio for CMPD-4 (2.5) warrants further investigation.

  • Distribution & Safety: All compounds show high plasma protein binding, which is common for this chemical space. Importantly, the metabolically stabilized CMPD-2 also shows the cleanest profile against CYP3A4, a critical enzyme for drug-drug interactions. CMPD-4 shows a slight increase in CYP inhibition, consistent with its higher lipophilicity.

Based on this profile, CMPD-2 emerges as the most promising candidate, balancing metabolic stability, good permeability, and a low risk of CYP inhibition.

Key Experimental Protocols

The trustworthiness of ADME data hinges on robust and well-validated experimental protocols. Below are the detailed methodologies for the key assays performed in this analysis.

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay is a cornerstone of early ADME profiling. It predicts the rate of phase I metabolism by exposing the compound to a rich source of cytochrome P450 enzymes. A high rate of metabolism in this assay often translates to rapid clearance and poor oral bioavailability in vivo.

Protocol:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (e.g., from Corning) in buffer.

    • Prepare a 10 mM NADPH stock solution (cofactor) in buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant, k.

    • Calculate half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (Clint) as: (k / [HLM protein]) * 1000.

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Processing prep_reagents Prepare Buffers, Compound Stocks, HLM, & NADPH mix Combine Buffer, HLM, & Compound (1 µM) prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn quench Quench Aliquots at Time Points (0-60 min) with ACN + IS start_rxn->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Plot ln(% Remaining) vs. Time Calculate Slope (k), t½, and Clint analyze->calc

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard in vitro model for predicting intestinal absorption of drugs. It can measure passive diffusion and identify if a compound is a substrate for active influx or efflux transporters.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

    • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare the dosing solution by diluting the test compound (e.g., 10 µM final concentration) in HBSS. Include a low-permeability marker (e.g., Lucifer Yellow) to monitor monolayer integrity during the assay.

  • Permeability Measurement (A→B):

    • To measure apical-to-basolateral permeability (absorption), add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.

  • Permeability Measurement (B→A):

    • In a separate set of wells, perform the reverse experiment by adding the dosing solution to the basolateral (B) side and sampling from the apical (A) side to determine the efflux rate.

  • Analysis:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Measure the concentration of Lucifer Yellow via fluorescence to confirm monolayer integrity remained intact.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio: Papp (B→A) / Papp (A→B).

Workflow Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_ab A to B (Absorption) cluster_ba B to A (Efflux) cluster_analysis Analysis & Calculation culture_cells Culture Caco-2 cells on Transwell inserts (21-25 days) check_teer Verify Monolayer Integrity (Measure TEER) culture_cells->check_teer dose_a Dose Compound to Apical (A) side check_teer->dose_a dose_b Dose Compound to Basolateral (B) side check_teer->dose_b sample_b Sample from Basolateral (B) side dose_a->sample_b analyze_lcms Quantify Compound in Samples by LC-MS/MS sample_b->analyze_lcms sample_a Sample from Apical (A) side dose_b->sample_a sample_a->analyze_lcms calc_papp Calculate Papp (A→B, B→A) and Efflux Ratio analyze_lcms->calc_papp

Caption: Bidirectional workflow for the Caco-2 permeability assay.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the in vitro ADME profile of novel derivatives of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold. Through a comparative analysis of hypothetical but realistic data, we identified CMPD-2 (4-fluoro derivative) as a lead candidate with an attractive balance of metabolic stability and low CYP inhibition risk.

The presented protocols for key assays like HLM stability and Caco-2 permeability represent industry-standard methods that provide reliable data for decision-making in early drug discovery. The logical workflows and interpretation frameworks demonstrated here can be applied to any chemical series to efficiently identify and optimize compounds with drug-like properties, ultimately increasing the probability of success in clinical development.

References

  • Synthesis and structure-activity relationships of a series of novel benzopyran-containing platelet activating factor antagonists. PubMed, National Library of Medicine. (URL: [Link])

  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central, National Library of Medicine. (URL: [Link])

  • Corning® Gentest™ CYP3A4, CYP2D6, CYP1A2, CYP2C9 & CYP2C19 High Throughput Inhibitor Screening Kits. Corning Life Sciences. (URL: [Link])

  • Caco-2 Assay Protocol. In Vitro ADME/Tox Technology. (URL: [Link])

  • An Introduction to In Vitro ADME Assays. Bio-Rad. (URL: [Link])

  • Kinetic Solubility Assay Protocol. BPS Bioscience. (URL: [Link])

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A Comparative Guide to the Conformational Analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, dictating how it interacts with its target. For N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a molecule possessing both a flexible substituted benzylamine moiety and a conformationally dynamic tetrahydropyran (THP) ring, a thorough understanding of its spatial arrangement is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of modern analytical techniques and computational methods for the in-depth conformational analysis of this molecule. We will explore the theoretical underpinnings of its conformational preferences, detail experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and outline a robust computational modeling workflow. By presenting supporting data from analogous structures and explaining the causality behind experimental choices, this guide serves as a practical resource for researchers in the field.

Introduction: The Significance of Conformation in Drug Discovery

The biological function of a small molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern drug discovery.[1] For a molecule like N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, which features multiple rotatable bonds and a cyclic system, a multitude of conformations are possible. Identifying the low-energy, biologically relevant conformer(s) is crucial for understanding its interaction with biological targets.

The molecule is comprised of three key structural fragments, each contributing to its overall conformational landscape:

  • The Tetrahydropyran (THP) Ring: This six-membered saturated heterocycle typically adopts a stable chair conformation to minimize angle and torsional strain.[2] The orientation of the ether linkage at the C4 position (axial vs. equatorial) is a key conformational question.

  • The Benzylamine Moiety: The benzylamine core possesses rotational freedom around the C-N and C-C single bonds. Intramolecular interactions, such as hydrogen bonding, can significantly influence the preferred orientation of the amine and phenyl ring.

  • The Ether Linkage: The connection between the phenyl ring and the THP moiety introduces additional rotational degrees of freedom, further diversifying the accessible conformational space.

This guide will dissect the conformational preferences of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine by comparing the utility of leading analytical and computational techniques.

Theoretical Underpinnings of Conformational Preferences

Before delving into experimental and computational methodologies, it is essential to understand the key stereoelectronic and steric effects that govern the conformation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

The Tetrahydropyran Ring: Chair Conformation and the Anomeric Effect

The THP ring, like cyclohexane, predominantly exists in a chair conformation. Substituents on the ring can occupy either an axial or equatorial position.[3][4] Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. However, in heteroatomic rings like THP, the anomeric effect can favor the axial orientation for electronegative substituents on the carbon adjacent to the ring oxygen.[5] In our target molecule, the ether oxygen is at the C4 position, so the classical anomeric effect is not a primary consideration for the substituent at this position. Therefore, the bulky benzyloxy group is expected to predominantly occupy the more sterically favorable equatorial position.

Benzylamine Conformation: The Role of Intramolecular Interactions

The benzylamine fragment is flexible, with key torsions around the C(phenyl)-C(benzyl) and C(benzyl)-N bonds. The relative orientation of the amino group and the phenyl ring is influenced by a delicate balance of steric and electronic factors. Studies on benzylamine and its derivatives have shown that intramolecular hydrogen bonds, such as N-H···π interactions between the amine proton and the phenyl ring's π-system, can stabilize specific conformations.[6] For N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, potential intramolecular interactions could involve the amine lone pair, the N-H proton, the ether oxygen, and the aromatic ring.

Comparative Analysis of Analytical Techniques

A multi-faceted approach combining experimental and computational methods provides the most comprehensive understanding of a molecule's conformational landscape. This section compares the strengths and limitations of key analytical techniques.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Solution-state conformation, dynamic processes, through-space proximities.Provides data on the average conformation in solution, which is often more biologically relevant. Can probe conformational exchange.Provides time-averaged data, which can be challenging to interpret for highly flexible molecules. Requires careful analysis of coupling constants and NOEs.
X-ray Crystallography Solid-state conformation, precise bond lengths and angles, intermolecular packing.Provides a high-resolution, unambiguous structure of a single conformer.The solid-state conformation may not be the same as the biologically active conformation in solution. Requires a suitable single crystal.
Computational Modeling Relative energies of different conformers, potential energy surfaces, visualization of low-energy structures.Allows for the exploration of the entire conformational space. Can predict conformations that are difficult to observe experimentally. Cost-effective.Accuracy is dependent on the level of theory and force field used. Results require experimental validation.

Experimental Protocols for Conformational Elucidation

This section provides detailed, step-by-step methodologies for the key experiments used in the conformational analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[7] For our target molecule, a combination of 1D and 2D NMR experiments will be crucial.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR: Acquire a standard ¹H NMR spectrum to identify all proton resonances. Integration of the signals will confirm the number of protons in each environment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, helping to trace the connectivity of the spin systems within the THP ring and the benzylamine moiety.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining through-space proximities.[8] NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. This data is critical for determining the relative orientation of the THP ring, the phenyl ring, and the N-methyl group.

    • Key NOEs to investigate:

      • Between the N-methyl protons and the ortho-protons of the phenyl ring.

      • Between the benzylic protons and the protons on the THP ring.

      • Between the axial and equatorial protons on the THP ring to confirm its chair conformation.

  • Data Analysis: Analyze the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of these couplings in the THP ring can help to distinguish between axial and equatorial protons. The Karplus equation can be used to relate the coupling constants to dihedral angles.

Interpreting the Data:

  • THP Ring Conformation: The observation of large (8-12 Hz) and small (2-4 Hz) ³JHH values for the vicinal protons on the THP ring is characteristic of a chair conformation. NOEs between 1,3-diaxial protons will provide further confirmation.

  • Orientation of the Benzyloxy Group: The observation of NOEs between the benzylic protons and specific protons on the THP ring will help to determine the preferred rotameric state around the C4-O bond.

  • Benzylamine Conformation: NOEs between the N-methyl group and the aromatic protons will provide information about the orientation around the C(benzyl)-N bond.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[2]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, high-resolution structure.

Interpreting the Data:

The final output is a three-dimensional model of the molecule showing the precise position of each atom, bond lengths, and bond angles. This provides a static snapshot of a single, low-energy conformation in the crystalline state. It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not be the predominant conformation in solution.

Computational Modeling: Exploring the Conformational Landscape

Computational chemistry provides a powerful in silico approach to explore the full range of possible conformations and their relative energies.[9]

Computational Workflow:

  • Initial Structure Generation: Build the 3D structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to generate a large number of possible conformers. This can be achieved by rotating all rotatable bonds.

  • Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization and energy minimization using a suitable level of theory. For a molecule of this size, Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d) provides a good balance of accuracy and computational cost.

  • Analysis of Low-Energy Conformers: The energies of the optimized conformers are compared to identify the global minimum and other low-energy structures. The Boltzmann distribution can be used to estimate the relative populations of each conformer at a given temperature.

  • Comparison with Experimental Data: The calculated low-energy conformers should be compared with the experimental data from NMR and/or X-ray crystallography for validation. For example, calculated inter-proton distances can be compared with the observed NOEs.

Visualizing the Workflow:

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Rotate Bonds Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization DFT/B3LYP Energy Analysis Energy Analysis Geometry Optimization->Energy Analysis Identify Low-Energy Conformers Comparison with Experiment Comparison with Experiment Energy Analysis->Comparison with Experiment Validate Model G cluster_1 Reductive Amination Aldehyde 2-(Tetrahydropyran-4-yloxy)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Methylamine Amine Methylamine Amine->Imine Product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Imine->Product + NaBH4

Sources

A Researcher's Guide to the Biological Screening of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Analogs as Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and addiction.[1][2] This unique, ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, modulates a diverse array of cellular functions, making the identification of novel, selective ligands a high-priority endeavor. The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold represents a promising chemotype for the development of such modulators. This guide provides a comprehensive framework for the biological screening of analogs based on this scaffold, offering a comparative analysis of their performance and the experimental methodologies required for their characterization.

Our approach is grounded in a logical progression from primary binding assessment to functional characterization, enabling researchers to efficiently identify and profile promising candidates. We will detail the established protocols for determining binding affinity at the σ1 receptor and for functionally distinguishing between agonist and antagonist activity, using well-characterized reference compounds for benchmarking.

The Strategic Imperative: Why Screen This Scaffold?

The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine core combines structural motifs present in known σ1 receptor ligands. The benzylamine portion is a common feature in many bioactive molecules targeting central nervous system receptors, while the tetrahydropyran ring can influence physicochemical properties such as solubility and metabolic stability, potentially offering advantages in drug development. A systematic biological screening of analogs allows for the elucidation of structure-activity relationships (SAR), guiding the rational design of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Experimental Workflow: A Dual-Assay Approach for Comprehensive Profiling

Our recommended screening cascade employs two key in vitro assays: a radioligand binding assay to quantify the affinity of the analogs for the σ1 receptor, and a Bioluminescence Resonance Energy Transfer (BRET) assay to elucidate their functional effects on receptor dynamics.

experimental_workflow cluster_synthesis Compound Library cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & Lead Identification A N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Analogs B Primary Screen: Radioligand Binding Assay A->B Test Compounds C Determine Binding Affinity (Ki) for σ1 Receptor B->C Quantify Binding D Secondary Screen: BRET Assay for σ1 Homodimerization C->D Prioritize High-Affinity Compounds E Functional Characterization: Agonist vs. Antagonist Profile D->E Determine Mechanism of Action F Structure-Activity Relationship (SAR) Analysis E->F Correlate Structure with Activity G Lead Candidate Selection F->G Identify Optimized Analogs

Figure 1: Experimental workflow for screening N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine analogs.

Part 1: Primary Screening - Quantifying Target Engagement

The initial step is to determine the binding affinity of the synthesized analogs for the σ1 receptor. A competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of a compound's ability to displace a known high-affinity radioligand from the receptor.[3][4]

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing σ1 receptor ligands.[3][4][5]

Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor agonist).

  • Membrane Preparation: Guinea pig brain or liver membranes, or membranes from HEK293 cells overexpressing the human σ1 receptor.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine analogs and reference compounds (e.g., (+)-pentazocine, haloperidol) dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, membrane preparation (typically 100-200 µg of protein per well), and varying concentrations of the test compound or reference compound.

  • Radioligand Addition: Add [³H]-(+)-pentazocine to a final concentration approximately equal to its Kd value (typically 1-3 nM).

  • Incubation: Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the GF/B filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of 10 µM haloperidol) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data and Interpretation

To illustrate the expected outcomes, the following table presents hypothetical data for a series of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine analogs, alongside known reference compounds.

CompoundR1-SubstitutionR2-Substitutionσ1 Ki (nM)
Parent Scaffold HH85.4
Analog A 4-FluoroH25.1
Analog B 4-ChloroH15.8
Analog C 4-MethoxyH120.2
Analog D H3-Methyl60.7
Analog E H4-Methyl95.3
(+)-Pentazocine (Reference Agonist)-3.5
Haloperidol (Reference Antagonist)-2.1
NE-100 (Reference Antagonist)-4.16[6]
PRE-084 (Reference Agonist)-44[6]

Interpretation:

  • A lower Ki value indicates higher binding affinity for the σ1 receptor.

  • In this hypothetical dataset, halogen substitution at the R1 position of the benzyl ring (Analogs A and B) appears to enhance binding affinity compared to the parent scaffold.

  • An electron-donating group at the R1 position (Analog C) seems to be detrimental to binding.

  • The position of the methyl group on the benzylamine nitrogen (R2) also influences affinity, with the 3-position (Analog D) being more favorable than the 4-position (Analog E).

  • Analogs with Ki values in the low nanomolar range (e.g., Analog B) would be prioritized for further functional characterization.

Part 2: Secondary Screening - Functional Characterization

High-affinity binding does not reveal whether a compound activates (agonist) or inhibits (antagonist) the receptor. To determine the functional activity of the high-affinity analogs, we employ a BRET assay that monitors ligand-induced changes in the oligomerization state of the σ1 receptor. It has been demonstrated that σ1 receptor agonists tend to decrease receptor homomerization, while antagonists stabilize or enhance it.[5]

Experimental Protocol: σ1 Receptor Homodimerization BRET Assay

This protocol is based on the principles described by Yano et al. (2018).[5]

Objective: To classify high-affinity compounds as σ1 receptor agonists or antagonists based on their effect on receptor homodimerization.

Materials:

  • Cell Line: HEK293T cells.

  • Expression Plasmids: Plasmids encoding the human σ1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagent.

  • BRET Substrate: Coelenterazine h.

  • Assay Medium: Opti-MEM or similar serum-free medium.

  • Test Compounds and Reference Ligands: Dissolved in a suitable solvent.

  • Microplate Reader: Equipped for BRET measurements (simultaneous detection of luminescence at ~485 nm and fluorescence at ~535 nm).

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the σ1-Rluc and σ1-YFP expression plasmids.

  • Cell Plating: 24 hours post-transfection, seed the cells into a white, 96-well microplate.

  • Compound Treatment: 48 hours post-transfection, replace the culture medium with assay medium containing varying concentrations of the test compounds or reference ligands. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • BRET Measurement: Add the BRET substrate, coelenterazine h, to each well. Immediately measure the luminescence and fluorescence signals using the BRET-compatible microplate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the fluorescence signal (acceptor emission) by the luminescence signal (donor emission). Normalize the data to the vehicle-treated control. Plot the change in BRET ratio against the logarithm of the compound concentration.

bret_pathway cluster_agonist Agonist Binding cluster_antagonist Antagonist Binding Agonist σ1 Agonist (e.g., (+)-Pentazocine) Dimer_Agonist σ1-Rluc / σ1-YFP Homodimer Agonist->Dimer_Agonist Binds to Receptor Monomer σ1 Monomers Dimer_Agonist->Monomer Induces Dissociation BRET_Low Decreased BRET Signal Monomer->BRET_Low Increased Distance between Rluc & YFP Antagonist σ1 Antagonist (e.g., Haloperidol) Dimer_Antagonist σ1-Rluc / σ1-YFP Homodimer Antagonist->Dimer_Antagonist Binds to Receptor Stabilized_Dimer Stabilized Dimer Dimer_Antagonist->Stabilized_Dimer Stabilizes Interaction BRET_High Increased BRET Signal Stabilized_Dimer->BRET_High Decreased Distance between Rluc & YFP

Figure 2: Mechanism of BRET assay for σ1 receptor functional characterization.
Comparative Data and Interpretation

The following table presents hypothetical BRET data for the most promising analog from the primary screen, compared to reference ligands.

CompoundMax. BRET Change (%)EC50 / IC50 (nM)Functional Activity
Analog B +18.535.2 (IC50)Antagonist
(+)-Pentazocine -25.815.6 (EC50)Agonist
Haloperidol +22.410.8 (IC50)Antagonist

Interpretation:

  • Agonists , like (+)-pentazocine, are expected to cause a concentration-dependent decrease in the BRET signal, indicating dissociation of the σ1 receptor homodimers.

  • Antagonists , like haloperidol, are expected to cause a concentration-dependent increase in the BRET signal, suggesting stabilization of the homodimeric complex.[5]

  • In this example, Analog B produces an increase in the BRET signal, similar to the reference antagonist haloperidol. This classifies it as a σ1 receptor antagonist.

  • The EC50 (for agonists) or IC50 (for antagonists) value from the BRET assay provides a measure of the compound's functional potency.

Conclusion and Future Directions

This guide outlines a robust and efficient workflow for the biological screening of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine analogs as potential σ1 receptor modulators. By integrating radioligand binding assays for affinity determination with BRET assays for functional characterization, researchers can effectively build a comprehensive SAR profile for this chemical series.

The hypothetical data presented herein illustrates how substitutions on the benzylamine scaffold can significantly impact both binding affinity and functional activity. Analogs identified as potent and selective antagonists, such as the hypothetical "Analog B," would warrant further investigation, including selectivity profiling against other receptors (e.g., σ2 receptors) and in vivo studies in relevant disease models. Conversely, should analogs with agonist activity be identified, they too would represent valuable pharmacological tools and potential therapeutic leads. This systematic approach ensures that the most promising candidates are advanced, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34. 1–1.34. 21. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Current medicinal chemistry, 16(10), 1261–1273. [Link]

  • ResearchGate. (n.d.). Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. Retrieved from [Link]

  • Safrany, S. T., & Brimson, J. M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 279. [Link]

  • Harikumar, K. G., Happs, R. M., & Miller, L. J. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol, 7(22), e2619. [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS ONE, 13(1), e0191252. [Link]

  • Maurice, T., & Su, T. P. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 986-1010. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Harikumar, K. G., Happs, R. M., & Miller, L. J. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol, 7(22), e2619. [Link]

  • Angers, S., et al. (2000). Detection of β 2 -adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684-3689. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 58(15), 6033-6045. [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Retrieved from [Link]

  • Prezzavento, O., et al. (2017). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry, 9(17), 2045-2064. [Link]

Sources

A Comparative Guide to the Reactivity of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and Structurally Related Amines in Palladium-Catalyzed N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the success of complex molecule synthesis. N-substituted benzylamines, a class of compounds integral to the development of pharmaceuticals and functional materials, offer a versatile scaffold for molecular design. This guide provides an in-depth comparative analysis of the reactivity of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its structural analogues, with a focus on the widely utilized palladium-catalyzed Buchwald-Hartwig amination. By examining the interplay of steric and electronic effects, this document aims to provide a predictive framework for the reactivity of these valuable synthetic intermediates, supported by available experimental data and established mechanistic principles.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The general transformation is depicted below:

Figure 1: General scheme of the Buchwald-Hartwig amination reaction.

The efficiency of the Buchwald-Hartwig amination is highly dependent on several factors, including the nature of the aryl halide, the choice of palladium catalyst and ligand, the base, and the solvent. Crucially, the structure of the amine nucleophile also plays a significant role in determining the reaction's outcome.

Comparative Reactivity Analysis

To understand the reactivity of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, we will compare it with a series of structurally related N-methylbenzylamines. The chosen analogues allow for a systematic evaluation of the influence of the ortho-alkoxy substituent on the amine's performance in the Buchwald-Hartwig amination.

G cluster_A N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine cluster_B N-methyl-2-methoxybenzylamine cluster_C N-methyl-2-isopropoxybenzylamine cluster_D N-methylbenzylamine (Reference) a b c d

Figure 2: Structures of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its comparative analogues.

Theoretical Framework: Steric and Electronic Effects

The reactivity of these amines in palladium-catalyzed N-arylation is primarily governed by a combination of steric and electronic factors.

  • Electronic Effects: The presence of an oxygen atom in the ortho-alkoxy substituent introduces an electron-donating effect through resonance, which can increase the electron density on the aromatic ring. However, the oxygen atom also exerts an inductive electron-withdrawing effect. The overall electronic influence on the benzylic amine's nucleophilicity is a balance of these opposing effects. Generally, alkoxy groups are considered to be activating groups.

  • Steric Effects: The size of the ortho-substituent can significantly impact the rate of the reaction. A bulky ortho-group can hinder the approach of the amine to the palladium center in the catalytic cycle, potentially slowing down the reaction. The steric hindrance increases in the order: methoxy < isopropoxy < tetrahydropyran-4-yloxy.

Experimental Data Comparison

Direct comparative studies of these specific amines under identical reaction conditions are scarce in the literature. However, we can draw valuable insights from reported examples of their use in Buchwald-Hartwig aminations. The following table summarizes available data for the N-arylation of N-methylbenzylamine, which serves as a baseline for our comparison.

AmineAryl HalideCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
N-methylbenzylamine4-bromotoluene[Pd(cinnamyl)Cl]₂ / IPr·HClNaOtBuToluene1005 min83[3]

Analysis and Predictions:

  • N-methylbenzylamine: The rapid reaction time and high yield observed for the N-arylation of N-methylbenzylamine with 4-bromotoluene highlight the inherent reactivity of secondary benzylamines in this transformation.[3]

  • N-methyl-2-methoxybenzylamine: The methoxy group is the smallest of the alkoxy substituents, and its steric hindrance is expected to be minimal. The electron-donating nature of the methoxy group may slightly enhance the nucleophilicity of the amine, potentially leading to a comparable or even slightly faster reaction rate than N-methylbenzylamine.

  • N-methyl-2-isopropoxybenzylamine: The isopropoxy group is significantly bulkier than the methoxy group. This increased steric hindrance is likely to retard the rate of C-N bond formation, leading to longer reaction times or requiring higher catalyst loadings and/or temperatures to achieve comparable yields to the methoxy analogue.

  • N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: The tetrahydropyran-4-yloxy substituent is the most sterically demanding of the series. The bulky and conformationally flexible tetrahydropyran ring is expected to exert a significant steric effect, likely making this amine the least reactive of the ortho-substituted analogues under identical conditions. Achieving high yields with this substrate may necessitate carefully optimized reaction conditions, including the use of highly active palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that can accommodate sterically hindered substrates.[4]

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following protocol provides a general procedure for the palladium-catalyzed N-arylation of a secondary benzylamine with an aryl bromide. This protocol should be optimized for each specific substrate combination.

Materials:
  • Aryl bromide (1.0 equiv)

  • Secondary benzylamine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the secondary benzylamine and sodium tert-butoxide to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl benzylamine.

Figure 3: Experimental workflow for a typical Buchwald-Hartwig N-arylation.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. The steric and electronic properties of the amine substrate can influence the rates of these individual steps.

G Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd(0)L Ar-NR2

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The coordination of the amine to the palladium(II) intermediate and the subsequent deprotonation are key steps where steric hindrance from a bulky ortho-substituent can play a significant role. A bulkier amine may coordinate more slowly or require a stronger base to facilitate deprotonation, thereby affecting the overall reaction rate.

Conclusion

This guide provides a comparative framework for understanding the reactivity of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its structural analogues in the context of palladium-catalyzed N-arylation. While direct quantitative comparisons are limited by the available literature, a qualitative assessment based on established steric and electronic principles provides valuable predictive power for synthetic chemists. The unsubstituted N-methylbenzylamine serves as a highly reactive baseline. The introduction of an ortho-alkoxy group is expected to modulate this reactivity, with smaller groups like methoxy having a minimal steric impact and potentially a slight activating electronic effect. In contrast, bulkier substituents such as isopropoxy and, most notably, tetrahydropyran-4-yloxy are predicted to decrease reactivity due to significant steric hindrance. The successful application of these sterically demanding amines in synthesis will likely require careful optimization of reaction conditions, including the selection of highly active catalyst systems.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

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Comparative SAR Analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Derivatives: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine derivatives, a promising scaffold for the development of novel central nervous system (CNS) agents. While direct and extensive SAR studies on this specific scaffold are not widely published, by drawing upon established knowledge from closely related benzylamine and tetrahydropyran-containing compounds, we can construct a predictive SAR model to guide future drug discovery efforts. This document will delve into the rationale behind proposed structural modifications, offer detailed experimental protocols for synthesis and biological evaluation, and compare the potential of these derivatives with existing therapeutic agents.

Introduction: A Scaffold with Therapeutic Potential

The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine core structure combines several features that are advantageous for CNS drug design. The benzylamine moiety is a well-known pharmacophore that interacts with a variety of biogenic amine targets, most notably the monoamine transporters responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1] The N-methylation can influence potency and selectivity, as well as metabolic stability. The tetrahydropyran (THP) ring introduces a degree of conformational constraint and can impact physicochemical properties such as lipophilicity and aqueous solubility, which are critical for blood-brain barrier penetration. The ether linkage at the 2-position of the phenyl ring provides a key vector for exploring the chemical space around this scaffold.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the SAR of related monoamine transporter inhibitors, we can hypothesize the following relationships for the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold.[1]

The Benzylamine Moiety

The secondary amine in the N-methylbenzylamine core is crucial for interaction with monoamine transporters. It is expected that:

  • N-Methyl vs. N-H: The presence of the methyl group is likely to enhance potency and may influence selectivity between DAT, SERT, and NET compared to the primary amine.

  • Larger N-Substituents: Increasing the size of the N-alkyl substituent beyond methyl may lead to a decrease in potency due to steric hindrance within the transporter binding pocket.

The Phenyl Ring

Substitution on the phenyl ring is a common strategy for modulating the activity and selectivity of benzylamine-based transporter inhibitors.

  • Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., F, Cl) or other EWGs at the 3-, 4-, or 5-positions are predicted to enhance potency at DAT and NET.

  • Electron-Donating Groups (EDGs): Methoxy or other EDGs may shift selectivity towards SERT.

  • Positional Isomers: The position of the substituent will be critical, with 4-substitution often being optimal for DAT and NET affinity in related series.

The Tetrahydropyran (THP) Ring

The THP ring offers opportunities for subtle modifications to improve pharmacokinetic and pharmacodynamic properties.

  • Conformational Effects: The chair conformation of the THP ring will influence the overall shape of the molecule and its fit within the binding site.

  • Substitution on the THP Ring: Introduction of small alkyl or polar groups on the THP ring could be explored to fine-tune solubility and metabolic stability. However, this may also introduce additional chiral centers, complicating synthesis and analysis.

Visualizing the SAR: A Predictive Model

The following diagram illustrates the key hypothetical SAR points for the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold.

synthesis_workflow start 2-(tetrahydropyran-4-yloxy)benzaldehyde imine Imine Intermediate Formation start->imine reagents Methylamine (solution in THF or EtOH) reagents->imine reduction Reduction imine->reduction product N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine reduction->product reductant Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB) reductant->reduction purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine derivatives.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq.) in methanol (0.2 M) is added a solution of methylamine (1.2 eq., e.g., 40% in water or 2 M in THF). The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq.) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature for an additional 2 hours. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Biological Evaluation: Monoamine Transporter Binding Assay

The affinity of the synthesized compounds for DAT, SERT, and NET can be determined using a competitive radioligand binding assay with rat brain tissue homogenates.

Workflow for Binding Assay

binding_assay_workflow tissue Rat Brain Tissue (Striatum for DAT, Cortex for SERT/NET) homogenization Homogenization in Assay Buffer tissue->homogenization incubation Incubation homogenization->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration components Tissue Homogenate + Radioligand + Test Compound components->incubation washing Washing to Remove Unbound Ligand filtration->washing counting Scintillation Counting of Bound Radioactivity washing->counting analysis Data Analysis (IC50 determination) counting->analysis

Caption: Workflow for monoamine transporter radioligand binding assay.

Step-by-Step Protocol:

  • Tissue Preparation: Rat striatum (for DAT) or cortex (for SERT and NET) is dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer.

  • Assay Conditions: The assay is performed in 96-well plates. Each well contains tissue homogenate, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound or vehicle.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4 °C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Conclusion

The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold represents a promising starting point for the development of novel CNS-active compounds, particularly as monoamine reuptake inhibitors. The predictive SAR analysis presented in this guide, based on extensive knowledge of related chemical series, provides a rational basis for the design and synthesis of a focused library of analogs. The detailed experimental protocols offer a clear path for synthesizing these compounds and evaluating their biological activity. Future work should focus on systematically exploring the SAR of the phenyl ring and further characterizing the in vitro and in vivo pharmacological profiles of the most potent and selective derivatives.

References

[2]Dutta, A. K., et al. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure–Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205–2215. [Link] [3]Kolhatkar, R. B., et al. (2007). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry Letters, 17(11), 3146-3150. [Link] [4]PubChem. (n.d.). 2-(Tetrahydropyran-4-yloxy)benzaldehyde. Retrieved from [Link] [5]Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes). Journal of Medicinal Chemistry, 44(4), 585-597. [Link] [6]Singh, S. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

Sources

A Comparative Guide to the Synthetic Validation of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of synthetic routes for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a key structural motif in medicinal chemistry. We will dissect two primary synthetic strategies, evaluating them based on efficiency, scalability, safety, and reagent accessibility. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the Benzylamine Moiety

N-substituted benzylamines are a cornerstone in the architecture of numerous biologically active molecules.[1] The specific target, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, incorporates a tetrahydropyran (THP) group, a common feature in modern drug discovery used to modulate solubility, metabolic stability, and cell permeability. Validating an efficient and robust synthetic route to this compound is therefore a critical step in enabling further research and development.

This guide will compare two logical and field-proven synthetic pathways:

  • Route 1: Late-Stage Reductive Amination. This approach prioritizes the early installation of the tetrahydropyran ether, followed by the formation of the benzylamine in the final step.

  • Route 2: Late-Stage Ether Formation. This alternative strategy involves the initial synthesis of the benzylamine core, followed by the introduction of the THP ether.

We will analyze the causality behind the experimental choices for each route, providing a clear rationale for reagent selection and reaction conditions.

Route 1: Late-Stage Reductive Amination (Preferred Route)

This two-step synthesis is often the most direct and high-yielding approach. It begins with the formation of the key aldehyde intermediate via a Williamson ether synthesis, followed by a highly efficient reductive amination.

Logical Workflow: Route 1

A 2-Hydroxybenzaldehyde C Williamson Ether Synthesis (Base, Solvent) A->C B 4-Bromotetrahydropyran B->C D 2-(Tetrahydropyran-4-yloxy)benzaldehyde C->D Intermediate Formation F Reductive Amination (Reducing Agent, Solvent) D->F E Methylamine E->F G N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine F->G Final Product

Caption: Workflow for Route 1, proceeding via an aldehyde intermediate.

Step 1: Williamson Ether Synthesis

The initial step involves the formation of an ether bond between 2-hydroxybenzaldehyde (salicylaldehyde) and a suitable tetrahydropyran precursor. The Williamson ether synthesis is a classic and reliable method for this transformation.[2] It proceeds via the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a leaving group on the electrophilic partner.[2]

  • Choice of Reagents:

    • Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so harsh as to promote side reactions.

    • Electrophile: 4-Bromotetrahydropyran is a suitable electrophile. Alternatively, 4-hydroxytetrahydropyran could be used after conversion to a better leaving group (e.g., a tosylate) or under Mitsunobu conditions, though this adds a step.

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction.

Step 2: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[3] This reaction involves the condensation of the aldehyde intermediate with methylamine to form an imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[3][4]

  • Choice of Reagents:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes. It does not readily reduce the starting aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct. An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but is more toxic.[6]

    • Solvent: An anhydrous, non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is typically used. A catalytic amount of acetic acid is often added to facilitate imine formation.[5]

Route 2: Late-Stage Ether Formation

This alternative route reverses the order of operations. It begins with the formation of the benzylamine from 2-hydroxybenzaldehyde, followed by the Williamson ether synthesis.

Logical Workflow: Route 2

A 2-Hydroxybenzaldehyde C Reductive Amination (Reducing Agent, Solvent) A->C B Methylamine B->C D 2-((Methylamino)methyl)phenol C->D Intermediate Formation F Williamson Ether Synthesis (Base, Solvent) D->F E 4-Bromotetrahydropyran E->F G N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine F->G Desired Product H N,O-dialkylated byproduct F->H Potential Side Reaction

Caption: Workflow for Route 2, highlighting a potential side reaction.

Analysis of Route 2

While chemically logical, this route presents a significant challenge: the potential for N-alkylation. The intermediate, 2-((methylamino)methyl)phenol, contains two nucleophilic sites: the phenoxide oxygen and the secondary amine nitrogen. During the Williamson ether synthesis, the electrophile (4-bromotetrahydropyran) can react at both sites.

  • O-alkylation (Desired): Reaction at the phenoxide oxygen yields the target product.

  • N-alkylation (Side Reaction): Reaction at the amine nitrogen leads to the formation of a tertiary amine, a significant impurity that can be difficult to separate.

This lack of selectivity makes Route 2 less desirable from a process chemistry perspective. While one could introduce protecting groups for the amine, this would increase the step count and reduce the overall efficiency, negating any potential advantages.

Comparative Performance Analysis

The following table summarizes the key comparative metrics between the two synthetic routes.

ParameterRoute 1: Late-Stage Reductive AminationRoute 2: Late-Stage Ether FormationJustification & Expert Insights
Overall Yield High (typically >70% over 2 steps)Low to Moderate (variable, <50%)Route 1 benefits from two high-yielding, well-established reactions. Route 2 suffers from poor selectivity in the etherification step, leading to byproduct formation and lower yields of the desired product.
Purity & Isolation StraightforwardDifficultThe primary byproduct in Route 1 is the over-reduced alcohol, which is easily separated by standard chromatography. Route 2 produces an N-alkylated byproduct with similar polarity to the product, complicating purification.
Scalability ExcellentPoorThe high efficiency and clean nature of the reactions in Route 1 make it highly amenable to scale-up. The selectivity issues and purification challenges of Route 2 make it difficult to scale reliably.
Predictability HighLowReductive amination and Williamson ether synthesis on simple phenols are highly predictable reactions. The competitive O- vs. N-alkylation in Route 2 is difficult to control and predict.
Safety & Handling FavorableFavorableBoth routes use standard laboratory reagents. Route 1 avoids the use of highly toxic cyanoborohydride if STAB is chosen as the reductant.

Experimental Protocols

The following protocols are representative procedures for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine via the preferred Route 1.

Protocol 1: Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde
  • Materials:

    • 2-Hydroxybenzaldehyde

    • 4-Bromotetrahydropyran

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with 2-hydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the resulting suspension vigorously at room temperature for 15 minutes.

    • Add 4-bromotetrahydropyran (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring completion by TLC.

    • After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-(tetrahydropyran-4-yloxy)benzaldehyde as a pure solid or oil.

Protocol 2: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine
  • Materials:

    • 2-(Tetrahydropyran-4-yloxy)benzaldehyde

    • Methylamine (2.0 M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid, glacial

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in anhydrous DCE, add methylamine solution (1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).[5]

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[5]

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.[5]

    • Stir the reaction at room temperature for 4-12 hours, or until completion as indicated by TLC.

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, DCM/methanol gradient) to yield the final product, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Conclusion and Recommendation

Based on a comprehensive analysis of chemical principles and practical considerations, Route 1 (Late-Stage Reductive Amination) stands out as the superior and validated synthetic pathway for preparing N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine. Its advantages include high yields, predictable outcomes, straightforward purification, and excellent scalability. In contrast, Route 2 is compromised by a critical lack of selectivity in the etherification step, which introduces significant challenges in purification and ultimately lowers the overall efficiency. For researchers and drug development professionals seeking a reliable and robust method to access this valuable compound, the two-step sequence of Williamson ether synthesis followed by reductive amination is the recommended and validated approach.

References

  • Nnamonu, L., Agwada, V. and Nwadinigwe, C. (2013) Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. [Link]

  • Molbase. (n.d.). Synthesis of N-(2-methyl-3-tetrahydropyranyloxypropylidene)-benzylamine-N-oxide. Molbase.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Al-Saraier, S., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Synfacts. (2025).
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  • European Patent Office. (2023).
  • PubChem. (n.d.). 4-(Tetrahydropyran-4-yloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • Royal Society of Chemistry. (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized research chemicals like N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine are paramount. This compound, while instrumental in synthetic chemistry, requires a disposal protocol grounded in a thorough understanding of its potential hazards, derived from its chemical structure and data on analogous compounds.

This guide provides a comprehensive, step-by-step framework for the safe disposal of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment.

Part 1: Hazard Assessment and Characterization

Analogous compounds such as N-methylbenzylamine and other substituted amines are classified as corrosive and harmful upon contact, ingestion, or inhalation.[1][2][3] They can cause severe skin burns and eye damage.[1][2][3] Therefore, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine must be handled as a hazardous substance with corrosive and toxic properties.

Potential Hazard Class GHS Hazard Statements (Inferred from Analogues) Primary Concern
Acute Toxicity (Oral, Dermal) H302: Harmful if swallowed. H312: Harmful in contact with skin.[2][4]Prevents poisoning through accidental ingestion or skin absorption.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[2][4]Protection against chemical burns and irreversible tissue damage.
Serious Eye Damage H318: Causes serious eye damage.[4]Prevention of severe eye injury, including potential blindness.[5][6]
Aquatic Hazard H402 / H412: Harmful to aquatic life / with long lasting effects.[2]Ensures environmental protection from chemical contamination.

This table summarizes potential hazards based on data from structurally similar chemicals. The target compound should be treated as possessing these hazards as a precautionary measure.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is not merely about discarding unwanted material; it is a systematic process designed to contain and manage hazardous waste from cradle to grave. The following protocol ensures this process is handled safely and in accordance with regulations.

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of amine compounds, comprehensive protection is non-negotiable. Before handling any waste containers, ensure you are wearing:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Ensure gloves are rated for chemical resistance against amines.

  • Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working outside a certified chemical fume hood.[1]

The causality is clear: this level of PPE is required to prevent skin burns, eye damage, and respiratory tract irritation that are characteristic of this chemical class.[1][3]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions that can occur from mixing incompatible waste streams.[7][8]

  • Identify and Segregate: Designate a specific waste container solely for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and materials contaminated with it (e.g., pipette tips, contaminated gloves). Do not mix this amine-based waste with other chemical wastes, especially strong oxidizing agents or acids, to prevent violent reactions.[8]

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[9] The container must be in good condition, free from cracks or leaks.

  • Headroom Allowance: Do not fill the container to more than 80% capacity. Leaving adequate headroom allows for vapor expansion and reduces the risk of spills.[9]

Step 3: Labeling and Accumulation

Accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine," and an indication of its hazards (e.g., "Corrosive," "Toxic").[10]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA.[9] This area must be at or near the point of generation, under the control of laboratory personnel. The SAA should be a secondary containment tray in a well-ventilated area, away from heat sources or direct sunlight.[8][11]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[9][10]

Step 4: Final Disposal Pathway

Under no circumstances should N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine be disposed of down the sink or in general trash. This is illegal and environmentally damaging.

  • Professional Disposal Service: The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Preferred Disposal Method: For organic amines, high-temperature incineration at a permitted hazardous waste facility is the preferred disposal method.[12] This process ensures the complete destruction of the chemical, converting it into less harmful substances. The facility's equipment must be capable of handling and scrubbing potentially toxic and corrosive combustion gases.[12]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the decision-making and procedural flow for disposal is summarized in the diagram below. This workflow provides a clear, logical path from waste generation to final, compliant disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handle Phase 2: Handling & Accumulation cluster_dispose Phase 3: Final Disposition Start Waste Generated: N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Assess Step 1: Assess Hazards (Corrosive, Toxic, Environmental) Start->Assess PPE Step 2: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess->PPE Container Step 3: Select Compatible Container (HDPE or Glass) PPE->Container Label Step 4: Segregate & Label Container 'HAZARDOUS WASTE', Chemical Name, Hazards Container->Label Store Step 5: Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) Label->Store EHS Step 6: Contact EHS for Pickup (Schedule Waste Removal) Store->EHS Disposal Step 7: Professional Disposal (Licensed Hazardous Waste Vendor) EHS->Disposal

Caption: Disposal workflow for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Conclusion

The responsible disposal of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured protocol—from hazard assessment and PPE selection to proper segregation, labeling, and professional disposal—researchers can effectively manage this hazardous waste stream, ensuring a safe working environment and protecting our ecosystem. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • MATERIAL SAFETY DATA SHEET - Tri-iso . Tri-iso. Available at: [Link]

  • How to Dispose of Chemical Waste and Laboratory Waste . Hazardous Waste Experts. Available at: [Link]

  • N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem . PubChem. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. Available at: [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine . Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific (N-methyl-(tetrahydropyran-4-ylmethyl)amine) . Fisher Scientific. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial. Available at: [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

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Navigating the Safe Handling of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a compound of interest in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE), as well as protocols for operational safety and compliant disposal.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine may be limited, a thorough risk assessment can be conducted by examining its structural motifs—a substituted benzylamine and a tetrahydropyran ether. Benzylamines, as a class, can be corrosive and cause severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed or absorbed through the skin.[1][2] Therefore, it is imperative to handle this compound with the assumption that it poses similar hazards.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Potential to cause severe skin burns.

  • Serious Eye Damage: High risk of irreversible eye injury upon contact.

  • Acute Toxicity (Oral and Dermal): May be harmful if ingested or if it comes into contact with the skin.

  • Aquatic Toxicity: Potential to be harmful to aquatic life.

A hazard assessment is the foundational step in determining the necessary level of personal protection.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.[6][7] The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shieldProvides protection against splashes and sprays of the chemical, which can cause severe eye damage.[4][7][8] Safety glasses alone are insufficient.[4] All eye protection must meet ANSI Z87.1 standards.[8]
Hands Chemically resistant gloves (e.g., double-gloving with nitrile)Protects against skin absorption and corrosion. Disposable nitrile gloves offer limited protection and should be changed immediately upon contact with the chemical.[4] For prolonged or high-risk tasks, consider wearing a more robust glove, such as a flexible laminate (Silver Shield), under a heavy-duty outer glove.[8]
Body Flame-resistant laboratory coatProtects personal clothing and skin from splashes and spills.[6][8] A lab coat should be fully buttoned.
Feet Closed-toe shoesProtects feet from spills and falling objects. Open-toed shoes are not permitted in a laboratory setting.[6][8]

Operational Protocols: Ensuring a Safe Workflow

Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence A Inspect PPE for damage B Don lab coat A->B 1. C Don chemical splash goggles B->C 2. D Don face shield C->D 3. E Don inner gloves D->E 4. F Don outer gloves E->F 5.

Caption: Workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence G Remove outer gloves H Remove face shield G->H 1. I Remove lab coat H->I 2. J Remove inner gloves I->J 3. K Remove goggles J->K 4. L Wash hands thoroughly K->L 5.

Caption: Workflow for doffing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9]

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Large Spills (outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan: Environmental Responsibility

Proper disposal of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and any contaminated materials is a legal and ethical responsibility. This compound should be treated as hazardous waste.

Waste Segregation and Collection

All waste contaminated with N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, including gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[10] The container should be:

  • Clearly labeled with "Hazardous Waste" and the full chemical name.

  • Made of a material compatible with the chemical.

  • Kept closed except when adding waste.

Disposal Workflow

Disposal_Workflow cluster_waste_handling Waste Handling and Disposal M Collect waste in a labeled, compatible container N Store container in a designated hazardous waste accumulation area M->N 1. Segregate O Arrange for pickup by institutional EHS or a licensed waste disposal vendor N->O 2. Store P Complete all required waste tracking documentation O->P 3. Dispose

Caption: Workflow for the disposal of hazardous chemical waste.

All hazardous waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13] Consult your institution's EHS department for specific guidance and procedures.[10]

Conclusion: A Culture of Safety

The responsible handling of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a cornerstone of safe and effective research. By understanding the potential hazards, diligently using the appropriate PPE, adhering to established operational protocols, and following a compliant waste disposal plan, researchers can protect themselves, their colleagues, and the environment. This commitment to safety fosters a culture of excellence and integrity in the pursuit of scientific advancement.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Princeton EHS. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety.
  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • ChemicalBook. (2022, December 31). n-methyl-2-(tetrahydropyran-4-yloxy)benzylamine - Safety Data Sheet.
  • Cornell EHS. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety.
  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Commonwealth of Pennsylvania, Department of Environmental Protection. (n.d.). Hazardous Waste Program.
  • Wikipedia. (n.d.). Hazardous waste.
  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ChemicalBook. (2022, December 30). n-methyl-2-(tetrahydropyran-4-yloxy)benzylamine | 906352-71-4.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (2025). Safe Disposal of N-methyl-3-(phenoxymethyl)benzylamine: A Procedural Guide.
  • New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management.
  • Apollo Scientific. (2022, September 16). Benzylamine.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine.
  • CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.
  • CymitQuimica. (n.d.). N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine.
  • PubChem. (n.d.). N,N-Dimethylbenzylamine | C9H13N | CID 7681.
  • PubChem. (n.d.). 4-Methylbenzylamine | C8H11N | CID 66035.
  • RIFM. (2022, February 26). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9.
  • PubChem. (n.d.). N-3-Ylmethylamino)ethoxy)-tetrahydrofuran-3-yloxy)-tetrahydro-2H-pyran-3,4-diol.

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